molecular formula C6H4Cl2O4S B1293886 3,5-Dichloro-4-hydroxybenzenesulfonic acid CAS No. 25319-98-6

3,5-Dichloro-4-hydroxybenzenesulfonic acid

Cat. No.: B1293886
CAS No.: 25319-98-6
M. Wt: 243.06 g/mol
InChI Key: PGDCAFRJYQICAY-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxybenzenesulfonic acid (CAS 25319-98-6) is a benzenesulfonic acid derivative with the molecular formula C 6 H 4 Cl 2 O 4 S and a molecular weight of 243.06 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group on its benzene ring, which can serve as a versatile synthetic intermediate for various downstream chemical syntheses . Researchers are advised to handle this material with care; it carries hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation), with recommended precautionary measures P305+P351+P338 . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . It is crucial for researchers to note that a closely related compound, the positional isomer 3,5-Dichloro-2-hydroxybenzenesulfonic acid, is well-established in the scientific literature. That specific isomer is a key component in a highly sensitive chromogenic system used in enzymatic clinical assays, particularly for the colorimetric determination of uric acid in serum and urine . The system utilizes the compound alongside 4-aminophenazone in the presence of horseradish peroxidase, generating a red dye measurable at 520 nm . This method is valued for its high absorptivity, excellent precision, and suitability for automation . Please be aware: This product is intended for Research Use Only and is not suitable for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-hydroxybenzenesulfonic acid
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InChI

InChI=1S/C6H4Cl2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDCAFRJYQICAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S
Source PubChem
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DSSTOX Substance ID

DTXSID70179959
Record name 3,5-Dichloro-4-hydroxybenzenesulphonic acid
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Molecular Weight

243.06 g/mol
Source PubChem
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CAS No.

25319-98-6
Record name 3,5-Dichloro-4-hydroxybenzenesulfonic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dichloro-4-hydroxybenzenesulfonic acid, a halogenated aromatic sulfonic acid. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, as an analytical reagent, or in other research applications.

Chemical and Physical Properties

This compound is a dichlorinated derivative of 4-hydroxybenzenesulfonic acid. The introduction of chlorine atoms significantly influences its acidity, reactivity, and potential biological activity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 25319-98-6[1]
Molecular Formula C₆H₄Cl₂O₄S[1]
Molecular Weight 243.06 g/mol [1]
Canonical SMILES C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)O[1]
InChI Key PGDCAFRJYQICAY-UHFFFAOYSA-N[1]
XLogP3 (Computed) 1.8[1]
Topological Polar Surface Area (Computed) 83 Ų[1]
Hydrogen Bond Donor Count (Computed) 2[1]
Hydrogen Bond Acceptor Count (Computed) 4[1]
Rotatable Bond Count (Computed) 1[1]

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not widely available in public databases, computed data and information from related compounds can provide valuable insights.

Table 2: Spectroscopic and Analytical Data

Data TypeDescriptionSource
LC-MS/MS Precursor m/z: 240.9116 ([M-H]⁻). Major fragments at m/z 160.9538, 132.9028, 150.9121.[1]
¹H NMR No experimental spectrum available. Expected signals would include a singlet for the two equivalent aromatic protons.
¹³C NMR No experimental spectrum available.
FTIR No experimental spectrum available. Characteristic peaks would be expected for O-H, S=O, C=C (aromatic), and C-Cl bonds.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the sulfonation of 2,6-dichlorophenol.[2]

Materials:

  • 2,6-Dichlorophenol

  • Sulfuric acid (concentrated)

  • Water

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a suitable reaction vessel, combine 2,6-dichlorophenol and sulfuric acid. The reaction is exothermic, and the temperature will rise.

  • Heat the reaction mixture to 120°C and maintain this temperature for approximately 1 hour.

  • Monitor the reaction progress by TLC to confirm the consumption of the starting material, 2,6-dichlorophenol.

  • After complete consumption of the starting material, cautiously dilute the reaction mixture with water.

  • Cool the diluted mixture to 50°C to yield a solution containing this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude product can be purified using reverse-phase HPLC.[3]

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., Newcrom R1)

  • Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection: UV detector at a suitable wavelength.

The collected fractions containing the pure product can be combined, and the solvent removed under reduced pressure.

Reactivity and Applications

This compound is a stable compound that can serve as a precursor in the synthesis of other molecules. For instance, it is an intermediate in the production of 2,6-dichloro-4-nitrophenol.[2] While direct involvement in major signaling pathways has not been reported, its structural analogs, such as 3,5-dichloro-2-hydroxybenzenesulfonic acid, are utilized in chromogenic assays. These assays are often employed in clinical diagnostics for the quantification of analytes like uric acid and hydrogen peroxide.[4][5][6][7][8]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 2_6_Dichlorophenol 2,6-Dichlorophenol Reaction Sulfonation @ 120°C 2_6_Dichlorophenol->Reaction Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Reaction Crude_Product Crude 3,5-Dichloro-4- hydroxybenzenesulfonic Acid Reaction->Crude_Product HPLC Reverse-Phase HPLC Crude_Product->HPLC Injection Pure_Product Pure 3,5-Dichloro-4- hydroxybenzenesulfonic Acid HPLC->Pure_Product

Caption: Synthesis and purification workflow for this compound.

Logical Workflow for a Potential Chromogenic Assay

Based on the applications of its isomer, 3,5-dichloro-2-hydroxybenzenesulfonic acid, a logical workflow for a potential chromogenic assay involving the 4-hydroxy isomer is depicted below. This represents a hypothetical application based on known chemical principles for this class of compounds.

Chromogenic_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Chromogenic Detection Analyte Analyte (e.g., Uric Acid) H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 Oxidation Enzyme1 Enzyme (e.g., Uricase) Enzyme1->H2O2 Colored_Product Colored Product H2O2->Colored_Product DCHBSA 3,5-Dichloro-4-hydroxy- benzenesulfonic Acid DCHBSA->Colored_Product Chromogen Chromogenic Agent (e.g., 4-AAP) Chromogen->Colored_Product Enzyme2 Peroxidase Enzyme2->Colored_Product Spectrophotometry Spectrophotometry Colored_Product->Spectrophotometry Measure Absorbance

Caption: Logical workflow for a potential chromogenic assay using this compound.

References

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichloro-4-hydroxybenzenesulfonic acid, a halogenated aromatic sulfonic acid, is a specialized chemical reagent with niche but significant applications in biochemical diagnostics and potentially as a synthetic building block. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the literature, a combination of computed data and information on related compounds allows for a reasonable characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 25319-98-6[2][3]
Molecular Formula C₆H₄Cl₂O₄S[1][3]
Molecular Weight 243.06 g/mol [1]
Synonyms 3,5-Dichloro-4-hydroxybenzenesulphonic acid, 2,6-dichloro-1-phenol-4-sulfonic acid[1][2]
Computed XLogP3 1.8[1]
Monoisotopic Mass 241.9207352 Da[1]

Synthesis

Experimental Protocol: Plausible Synthesis of this compound

This protocol is a generalized procedure based on the sulfonation of similar phenolic compounds.

Materials:

  • 2,6-Dichlorophenol

  • Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

  • Ice

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2,6-dichlorophenol.

  • Slowly, and with cooling in an ice bath, add an excess of concentrated sulfuric acid or a controlled amount of fuming sulfuric acid.

  • After the initial exothermic reaction subsides, the reaction mixture is gently heated to facilitate the sulfonation process. The reaction temperature and time will need to be optimized.

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice to precipitate the product and dilute the excess acid.

  • The crude this compound can be isolated by filtration.

  • Purification can be achieved by recrystallization from a suitable solvent, potentially water or an aqueous-organic mixture, or by salting out with sodium chloride.

Applications in Biochemical Assays

The primary and most well-documented application of this compound is as a chromogenic reagent in enzymatic assays, particularly for the determination of uric acid and hydrogen peroxide. This application is a variation of the Trinder reaction.

In the presence of horseradish peroxidase (HRP), hydrogen peroxide (H₂O₂) oxidatively couples this compound with a coupling agent, typically 4-aminoantipyrine (4-AAP), to form a colored quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide.

This reaction can be coupled to other enzymatic reactions that produce hydrogen peroxide. For instance, in the determination of uric acid, the enzyme uricase is used to oxidize uric acid to allantoin, with the concomitant production of hydrogen peroxide.

Experimental Protocol: General Principle for Uric Acid Determination

Reagents:

  • Phosphate buffer (pH ~7.0)

  • Uricase solution

  • Horseradish peroxidase (HRP) solution

  • 4-Aminoantipyrine (4-AAP) solution

  • This compound solution

  • Uric acid standards

  • Serum or urine sample

Procedure:

  • A working reagent is prepared by combining the buffer, uricase, HRP, 4-AAP, and this compound in optimized concentrations.

  • The sample (serum, plasma, or diluted urine) or uric acid standard is mixed with the working reagent.

  • The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 10-15 minutes) to allow for color development.

  • The absorbance of the resulting colored solution is measured spectrophotometrically at the wavelength of maximum absorbance for the quinoneimine dye (typically around 520 nm).

  • The uric acid concentration in the sample is determined by comparing its absorbance to that of the uric acid standards.

Role in Drug Development

The role of this compound in drug development is not extensively documented in scientific literature. One supplier has categorized it as a "Protein Degrader Building Block," suggesting a potential, albeit unconfirmed, use in the synthesis of molecules for targeted protein degradation.[3] Its structural features, a substituted phenolic ring with a sulfonic acid group, could make it a starting material or intermediate in the synthesis of more complex molecules with potential biological activity. However, specific examples of its incorporation into drug candidates or its use in high-throughput screening campaigns are not readily found in published research. Its application in pharmacokinetics has been mentioned in the context of an HPLC method development, but without further elaboration on its specific role.[4]

Visualizations

Logical Workflow for Synthesis

G start 2,6-Dichlorophenol process Sulfonation start->process reagent Sulfonating Agent (e.g., H2SO4) reagent->process product This compound process->product

Caption: Plausible synthesis of this compound.

Signaling Pathway for Uric Acid Detection

G cluster_0 Enzymatic Cascade UricAcid Uric Acid Uricase Uricase UricAcid->Uricase H2O2 Hydrogen Peroxide (H₂O₂) Uricase->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Dye Colored Quinoneimine Dye HRP->Dye Chromogen This compound + 4-AAP Chromogen->HRP Detection Spectrophotometric Detection (~520 nm) Dye->Detection

Caption: Enzymatic cascade for the detection of uric acid.

Conclusion

This compound is a valuable reagent for specific diagnostic applications, most notably in the colorimetric determination of uric acid and hydrogen peroxide. While its synthesis and a broader range of applications, particularly in drug development, are not extensively detailed in the current body of scientific literature, its role in enzymatic assays is well-established. Further research into its synthetic utility and potential as a scaffold or building block could unveil new applications for this compound.

References

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-hydroxybenzenesulfonic acid, detailing its chemical properties, synthesis, and significant applications, with a focus on its role as a chromogenic reagent in biochemical assays.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C6H4Cl2O4S.[1] It belongs to the class of benzenesulfonic acids and their derivatives.[2] The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C6H4Cl2O4S[1][2]
Molecular Weight 243.06 g/mol [1]
IUPAC Name This compound[1]
CAS Number 25319-98-6[1]
Appearance White to off-white powder
Melting Point >300 °C
Solubility in Water 50 mg/mL[3]
XLogP3 1.8[1]

Synthesis

The synthesis of this compound and its isomers typically involves a two-step process:

  • Chlorination of Phenol : The starting material, phenol, undergoes chlorination. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions to introduce two chlorine atoms onto the benzene ring at the 3 and 5 positions.

  • Sulfonation : Following chlorination, a sulfonic acid group is introduced to the benzene ring. This is accomplished through sulfonation, using reagents such as sulfur trioxide or concentrated sulfuric acid. Modern methods may utilize liquid sulfur trioxide in an inert solvent to allow for milder reaction conditions and greater control over the process.[4]

Core Application: Chromogenic Detection in Enzymatic Assays

A primary application of dichlorohydroxybenzenesulfonic acid derivatives is in chromogenic assays for the detection of hydrogen peroxide (H₂O₂).[4] This is particularly valuable in coupled enzymatic reactions where the analyte of interest is a substrate of an oxidase enzyme, which produces H₂O₂ as a byproduct. A notable example is the Trinder reaction, which is widely used in clinical diagnostics.[4]

In this reaction, a substance like 3,5-dichloro-2-hydroxybenzenesulfonic acid (a structural isomer of the topic compound, often used as its sodium salt) is used in conjunction with 4-aminoantipyrine (4-AAP) and the enzyme horseradish peroxidase (HRP).[3][4][5] The HRP enzyme catalyzes the oxidative coupling of the dichlorohydroxybenzenesulfonic acid and 4-AAP by hydrogen peroxide, resulting in the formation of a colored product.[4] The intensity of this color is directly proportional to the concentration of H₂O₂, and by extension, the initial analyte.[4]

This principle is applied in the quantification of various biologically significant molecules, including:

  • Uric Acid : Uricase converts uric acid to allantoin and H₂O₂. The subsequent Trinder reaction then allows for the colorimetric determination of the initial uric acid concentration.[5]

  • Glucose : Glucose oxidase catalyzes the oxidation of glucose, producing gluconic acid and H₂O₂. The amount of glucose can then be quantified using the peroxidase-coupled reaction.[6]

  • Cholesterol : Cholesterol oxidase acts on cholesterol to produce H₂O₂, which can be measured using a similar chromogenic system.[7]

The following diagram illustrates the general workflow of the Trinder reaction for the quantification of an analyte.

Trinder_Reaction_Workflow cluster_oxidase Step 1: Analyte Oxidation cluster_peroxidase Step 2: Color Formation cluster_quantification Step 3: Quantification Analyte Analyte (e.g., Uric Acid, Glucose) H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 O₂ Oxidase Oxidase Enzyme (e.g., Uricase, Glucose Oxidase) ColoredProduct Colored Product (Quinoneimine Dye) H2O2->ColoredProduct DHBS 3,5-Dichloro-2-hydroxy- benzenesulfonic acid DHBS->ColoredProduct AAP 4-Aminoantipyrine (4-AAP) AAP->ColoredProduct HRP Horseradish Peroxidase (HRP) Spectrophotometry Spectrophotometric Measurement ColoredProduct->Spectrophotometry Absorbance ∝ [Analyte]

Caption: Workflow of the Trinder reaction for analyte quantification.

Experimental Protocol: Quantification of Uric Acid

This section provides a detailed methodology for the determination of uric acid in serum, adapted from established principles of the Trinder reaction.

Principle: Uric acid is oxidized by the enzyme uricase to produce allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-aminoantipyrine in the presence of horseradish peroxidase. This reaction forms a red quinoneimine dye, and the intensity of the color, measured at approximately 520 nm, is proportional to the uric acid concentration in the sample.[8]

Reagents:

  • Uric Acid Reagent: A buffered solution (pH ~7.5) containing:

    • 4-Aminoantipyrine

    • 3,5-dichloro-2-hydroxybenzenesulfonate

    • Uricase (from Aspergillus flavus or other source)[8]

    • Horseradish peroxidase

    • Stabilizers and surfactants

  • Uric Acid Standard: A solution of known uric acid concentration (e.g., 6 mg/dL).

  • Sample: Serum or plasma.

Procedure:

  • Reagent Preparation: Prepare the Uric Acid Reagent according to the manufacturer's instructions. This may involve reconstituting a lyophilized powder with a buffer.

  • Assay Setup:

    • Label three cuvettes: "Blank," "Standard," and "Test."

    • Pipette 1.0 mL of the Uric Acid Reagent into each cuvette.

  • Sample and Standard Addition:

    • To the "Blank" cuvette, add 25 µL of deionized water.

    • To the "Standard" cuvette, add 25 µL of the Uric Acid Standard.

    • To the "Test" cuvette, add 25 µL of the serum sample.

  • Incubation: Mix the contents of each cuvette thoroughly and incubate at 37°C for 5 minutes, or at room temperature for 10-15 minutes.

  • Measurement:

    • Set a spectrophotometer to a wavelength of 520 nm.

    • Zero the instrument with the "Blank" cuvette.

    • Measure the absorbance of the "Standard" and "Test" samples.

  • Calculation:

    • Uric Acid Concentration (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation.[1]

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid the formation of dust and aerosols.

  • Use in a well-ventilated area.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[9][10]

  • Wash hands thoroughly after handling.[10]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

  • In case of skin contact: Wash off with soap and plenty of water.[10]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[10]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]

Storage:

  • Store in a dry, cool, and well-ventilated place.[9]

  • Keep the container tightly closed.[9]

  • Incompatible materials include oxidizing agents.[9]

The following diagram outlines the logical relationship for ensuring safety when handling this chemical.

Safety_Protocol Start Handling 3,5-Dichloro-4- hydroxybenzenesulfonic acid AssessHazards Assess Hazards: - Skin Irritant - Eye Irritant Start->AssessHazards PPE Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat AssessHazards->PPE Handling Safe Handling Practices: - Use in ventilated area - Avoid dust formation - Wash hands after use PPE->Handling Exposure Exposure Occurs? Handling->Exposure FirstAid Administer First Aid: - Eye: Rinse with water - Skin: Wash with soap/water - Inhalation: Move to fresh air Exposure->FirstAid Yes End Safe Completion Exposure->End No FirstAid->End

Caption: Logical workflow for safe handling and exposure response.

References

physical and chemical properties of 3,5-dichloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,5-dichloro-4-hydroxybenzenesulfonic acid, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic sulfonic acid. Its chemical structure consists of a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a sulfonic acid group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 25319-98-6[1]
Molecular Formula C₆H₄Cl₂O₄S[1]
Synonyms 3,5-Dichloro-4-hydroxybenzenesulphonic acid, Benzenesulfonic acid, 3,5-dichloro-4-hydroxy-[1][2]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 243.06 g/mol PubChem[1]
Density 1.806 g/cm³Alfa Chemistry
XLogP3 1.8PubChem (Computed)[1]
pKa -3.4ChemAxon (Predicted)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Chemical Synthesis and Analysis

Synthesis
Analytical Methods

The identification and quantification of this compound, particularly in environmental samples, can be achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Experimental Protocol: HPLC-MS/MS for Detection in Water Samples [3]

This protocol is based on the methodology used for the identification of this compound as a persistent pollutant in wastewater.[3]

  • Sample Preparation: Water samples are collected and may require pre-concentration, for example, by solid-phase extraction (SPE), to enrich the analyte and remove interfering matrix components.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system equipped with a reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[2]

    • Gradient Elution: A typical gradient would start with a high percentage of the aqueous phase, gradually increasing the organic phase (acetonitrile) to elute compounds of increasing hydrophobicity.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated molecule [M-H]⁻.

    • Tandem MS (MS/MS): For unambiguous identification, precursor ion scanning for m/z 35 and 37 (corresponding to the chlorine isotopes) can be used to selectively detect chlorinated compounds. The product ion spectrum of the [M-H]⁻ precursor of this compound is then compared with that of a synthetic standard.

Below is a Graphviz diagram illustrating the analytical workflow.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis WaterSample Water Sample Collection SPE Solid-Phase Extraction (SPE) WaterSample->SPE Pre-concentration HPLC HPLC Separation (C18 Column) SPE->HPLC MS Mass Spectrometry (ESI-) HPLC->MS Elution MSMS Tandem MS (MS/MS) MS->MSMS Precursor Ion Selection Identification Identification by Retention Time & MS/MS Spectrum MSMS->Identification Quantification Quantification Identification->Quantification

Analytical workflow for the detection of this compound in water samples.

Biological Activity and Toxicology

The biological activity of this compound is not extensively studied. It has been identified as a persistent environmental pollutant, suggesting it is resistant to degradation.[3] It is also considered a potential by-product of the dye industry.[3]

A recent study investigated the comparative cytotoxicity of this compound and its isomer, 3,5-dichloro-2-hydroxybenzoic acid, in mammalian cell lines. The study found that 3,5-dichloro-2-hydroxybenzoic acid exhibited significantly higher cytotoxicity. Both isomers were shown to interact with and modulate the activity of the antioxidant enzyme Cu/Zn-superoxide dismutase (Cu/Zn-SOD), with the degree of interaction correlating with their cytotoxic potential.[4] Molecular docking simulations indicated that van der Waals forces and hydrogen bonding are the primary drivers for the interaction between these compounds and Cu/Zn-SOD.[4]

The following Graphviz diagram illustrates the key findings of this comparative study.

cytotoxicity_comparison cluster_compounds Isomeric Compounds cluster_effects Biological Effects CompoundA 3,5-dichloro-2-hydroxybenzoic acid Cytotoxicity Cytotoxicity in Mammalian Cells CompoundA->Cytotoxicity Significantly Higher SOD_Interaction Interaction with Cu/Zn-SOD CompoundA->SOD_Interaction Stronger Interaction CompoundB This compound CompoundB->Cytotoxicity Lower CompoundB->SOD_Interaction Weaker Interaction SOD_Activity Modulation of SOD Activity SOD_Interaction->SOD_Activity Leads to SOD_Activity->Cytotoxicity Correlates with

References

3,5-dichloro-4-hydroxybenzenesulfonic acid safety and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Hazards of 3,5-dichloro-4-hydroxybenzenesulfonic acid

This document provides a comprehensive overview of the safety, hazards, and handling procedures for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a chlorinated aromatic sulfonic acid.[1] Its identification and key physical and chemical properties are summarized below.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 3,5-Dichloro-4-hydroxybenzenesulphonic acid, NSC 202726[2]
CAS Number 25319-98-6[2][3]
Molecular Formula C₆H₄Cl₂O₄S[2][3]
Molecular Weight 243.06 g/mol [2]
Appearance Beige powder/solid[4]
Melting Point 260 - 265 °C / 500 - 509 °F[4]
Storage Temperature Room temperature, recommended 2-8°C[3][5]

Hazard Identification and GHS Classification

The primary hazards associated with this compound are acute oral toxicity and serious eye irritation.[2][5] It is classified under the Globally Harmonized System (GHS) as follows.

GHS ClassificationCategoryPictogramSignal WordHazard StatementReference
Acute Toxicity, Oral Category 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[2][5]
Serious Eye Damage/Irritation Category 2 / 2AGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[2][5]
Skin Corrosion/Irritation Category 1B / 2GHS05 (Corrosion) / GHS07 (Exclamation Mark)Danger/WarningH314: Causes severe skin burns and eye damage / H315: Causes skin irritation[6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[7][8]

Note: Classification can vary slightly between suppliers. Some sources classify it as causing severe skin burns and eye damage (Category 1B)[6], while others list skin and respiratory irritation (Category 2/3).[7][8] Users should always consult the specific Safety Data Sheet (SDS) provided by their supplier.

GHS_Hazards cluster_GHS GHS Classification Signal Signal Word: Warning H302 H302: Harmful if swallowed Signal->H302 Acute Toxicity (Oral) H319 H319: Causes serious eye irritation Signal->H319 Eye Irritation H335 H335: May cause respiratory irritation Signal->H335 Respiratory Irritation

Caption: GHS Hazard Overview for the Compound.

Toxicological Information

Detailed toxicological studies on this compound are limited.[9] The primary known effects are derived from its GHS classification.

  • Acute Effects: Harmful if ingested.[2] Causes serious irritation to the eyes and may cause irritation to the skin and respiratory system.[2][7]

  • Chronic Effects: No information is available regarding mutagenic, reproductive, or teratogenic effects.[9] It is not identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

  • Ecotoxicity: Data on environmental hazards is scarce. It should not be released into the environment or drains.[4][6][7]

Experimental Protocols & Procedures

Detailed experimental protocols for toxicological assessment were not available in the reviewed literature. The following sections outline standardized procedures for safe handling and emergency response based on safety data sheets.

First Aid Measures

Immediate medical attention is required in case of significant exposure.[9] Always show the safety data sheet to attending medical personnel.[6]

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7][9]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention, especially if burns are present.[6][9]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[6][7][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. If the victim is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][9]
Fire-Fighting Measures
AspectProtocolReference
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][7][9]
Unsuitable Extinguishing Media No specific limitations are given.[6]
Specific Hazards The substance is combustible.[6] Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), sulfur oxides, and hydrogen chloride gas.[6][9][10]
Protective Equipment Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6][7][9]
Accidental Release Measures

Proper personal protective equipment must be worn during cleanup. Prevent the substance from entering drains or waterways.[6][7]

Caption: Workflow for Accidental Release Response.

Handling and Storage

AspectProtocolReference
Handling Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[6] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.[6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong bases and oxidizing agents.[9] Some sources recommend storing locked up.[5][9] The material may be hygroscopic and moisture-sensitive.[6]

Exposure Controls and Personal Protective Equipment

ControlSpecificationReference
Engineering Controls Ensure adequate ventilation, especially in confined areas. Use a chemical fume hood. Eyewash stations and safety showers should be close to the workstation.[9]
Eye/Face Protection Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][9]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin exposure. Inspect gloves before use and dispose of contaminated gloves properly.[7][9]
Respiratory Protection If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A P2 filter is recommended for particulates.[6]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. Immediately change contaminated clothing.[6][7]

Conclusion

This compound is a chemical that presents moderate acute hazards, primarily through ingestion and eye contact, with potential for skin and respiratory irritation. While comprehensive toxicological data is not widely available, strict adherence to the handling, storage, and emergency procedures outlined in this guide and the manufacturer's SDS is essential to ensure the safety of laboratory and research personnel. All work should be conducted with appropriate engineering controls and personal protective equipment.

References

Synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonic acid, a valuable chemical intermediate. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview and Synthetic Strategy

This compound is an aromatic sulfonic acid derivative. The most direct and industrially relevant synthetic route to this compound is the electrophilic aromatic substitution, specifically the sulfonation of 2,6-dichlorophenol. This precursor can be synthesized from readily available starting materials such as phenol or ethyl 4-hydroxybenzoate. This guide will detail a two-stage process: the synthesis of the 2,6-dichlorophenol precursor, followed by its sulfonation to yield the target compound.

Synthesis of the Precursor: 2,6-Dichlorophenol

Several methods have been established for the synthesis of 2,6-dichlorophenol.[1][2][3] One common laboratory-scale method involves the chlorination of ethyl 4-hydroxybenzoate followed by saponification and decarboxylation.[1] An alternative industrial approach is the direct, catalyzed chlorination of phenol.[4]

Experimental Protocol: Synthesis of 2,6-Dichlorophenol from Ethyl 4-Hydroxybenzoate

This three-step protocol is adapted from Organic Syntheses.[1]

Step A: Ethyl 3,5-dichloro-4-hydroxybenzoate

  • In a 2-L round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, combine 250 g (1.5 moles) of ethyl 4-hydroxybenzoate and 444 g (266 mL, 3.3 moles) of sulfuryl chloride.

  • Gently heat the mixture on a steam bath. The reaction will proceed with the evolution of gas.

  • Continue heating for approximately 1.5 hours, or until gas evolution ceases.

  • Add an additional 50 mL of sulfuryl chloride and continue warming until gas evolution stops completely.

  • Remove the excess sulfuryl chloride under reduced pressure using a water pump, while warming the flask on the steam bath.

  • The resulting white solid is recrystallized from a mixture of 600 mL of ethanol and 140 mL of water to yield ethyl 3,5-dichloro-4-hydroxybenzoate hydrate.

Step B: 3,5-Dichloro-4-hydroxybenzoic acid

  • In a 2-L round-bottomed flask with a reflux condenser, place the 315 g (1.25 moles) of ethyl 3,5-dichloro-4-hydroxybenzoate hydrate from the previous step.

  • Add 600 mL of Claisen's alkali (prepared by dissolving 350 g of potassium hydroxide in 250 mL of water, cooling, and diluting to 1 L with methanol).

  • Heat the mixture on a steam bath for 1 hour to complete saponification, resulting in a yellow, homogeneous solution.

  • Dilute the solution with 400 mL of water and acidify by pouring it into a stirred solution of 320 mL of concentrated hydrochloric acid in 380 mL of water.

  • Cool the mixture to 0°C to precipitate the product.

  • Collect the 3,5-dichloro-4-hydroxybenzoic acid by filtration, wash with cold water, and dry.

Step C: 2,6-Dichlorophenol

  • In a 2-L round-bottomed flask with a thermometer and an air-cooled condenser, combine 250 g (1.2 moles) of dry 3,5-dichloro-4-hydroxybenzoic acid and 575 g (600 mL, 4.8 moles) of redistilled dimethylaniline.

  • Heat the mixture in an oil bath. Gas evolution will begin around 130°C and become vigorous at 150°C.

  • Maintain the temperature at 190–200°C for 2 hours, or until gas evolution has ceased.

  • After cooling, pour the solution into 600 mL of concentrated hydrochloric acid.

  • Extract the phenol with multiple portions of ether.

  • Wash the combined ether extracts with 6 N hydrochloric acid and dry over anhydrous sodium sulfate.

  • After filtering and removing the ether by distillation, the crude product is recrystallized from petroleum ether (40–60°C) to yield pure 2,6-dichlorophenol.

Core Synthesis: this compound

The target compound is synthesized by the direct sulfonation of 2,6-dichlorophenol using sulfuric acid. The following protocol is based on a patented industrial process.[5]

Experimental Protocol: Sulfonation of 2,6-Dichlorophenol
  • In a glass-lined reactor, charge 1400 kg of 98% sulfuric acid.

  • Under constant stirring, add 800 kg of 2,6-dichlorophenol. The reaction is exothermic, and the temperature will rise to approximately 100°C.[5]

  • Heat the reaction mixture to 120°C and maintain this temperature for 1 hour.[5]

  • Monitor the consumption of 2,6-dichlorophenol using thin-layer chromatography (TLC).[5]

  • Once the starting material is consumed, cool the mixture and dilute it with 2750 kg of water, maintaining the temperature at 50°C.[5] The resulting aqueous mixture contains this compound.

Proposed Purification Protocol

The patent literature uses the resulting sulfonic acid solution directly in a subsequent step.[5] For isolation of the pure compound, a standard procedure for sulfonic acids can be employed:

  • Cool the aqueous solution of this compound in an ice bath.

  • Slowly add a saturated solution of sodium chloride or sodium hydroxide to neutralize the acid and precipitate the sodium salt of the sulfonic acid.

  • Collect the crude sodium 3,5-dichloro-4-hydroxybenzenesulfonate by filtration.

  • Recrystallize the salt from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of 2,6-dichlorophenol (from ethyl 4-hydroxybenzoate) and its subsequent sulfonation.

Parameter Step A: Chlorination [1]Step B: Saponification [1]Step C: Decarboxylation [1]
Starting Material Ethyl 4-hydroxybenzoateEthyl 3,5-dichloro-4-HB3,5-Dichloro-4-HBA
Reagents Sulfuryl chlorideClaisen's alkali, HClDimethylaniline
Molar Ratio (Start:Reagent) 1 : 2.2(Substrate:KOH ~1:4)1 : 4
Reaction Time ~1.5 hours1 hour2 hours
Reaction Temperature Steam bath temperatureSteam bath temperature190–200°C
Yield 83–88%-80–91%
Product Ethyl 3,5-dichloro-4-HB3,5-Dichloro-4-HBA2,6-Dichlorophenol

Table 1: Quantitative data for the synthesis of the precursor, 2,6-Dichlorophenol. (HB = hydroxybenzoate; HBA = hydroxybenzoic acid)

Parameter Value [5]
Starting Material 2,6-Dichlorophenol
Reagent Sulfuric acid (98%)
Mass Ratio (Start:Reagent) 1 : 1.75 (ranges from 1:1 to 1:5)
Reaction Time 1 hour (ranges from 0.5 to 5 hours)
Reaction Temperature 120°C (ranges from 100 to 150°C)
Monitoring Thin-Layer Chromatography (TLC)
Estimated Yield (of sulfonic acid) >95% (in solution)
Product This compound

Table 2: Quantitative data for the sulfonation of 2,6-Dichlorophenol.

Process and Workflow Visualizations

The following diagrams illustrate the synthesis pathway and experimental workflows.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_core Core Synthesis E4HB Ethyl 4-hydroxybenzoate EDHB Ethyl 3,5-dichloro-4-hydroxybenzoate E4HB->EDHB  SO2Cl2 DHBA 3,5-Dichloro-4-hydroxybenzoic acid EDHB->DHBA  KOH, then H+ DCP 2,6-Dichlorophenol DHBA->DCP  Heat, Dimethylaniline Target 3,5-Dichloro-4-hydroxy- benzenesulfonic acid DCP->Target  H2SO4, 120°C

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow Reactants 1. Combine 2,6-Dichlorophenol & H2SO4 Reaction 2. Heat & Stir (120°C, 1 hr) Reactants->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Workup 4. Dilute with Water Monitoring->Workup Purification 5. Isolate as Salt & Recrystallize Workup->Purification Analysis 6. Characterize (NMR, MS, HPLC) Purification->Analysis

Caption: Experimental workflow for synthesis and characterization.

Biological Activity and Signaling Pathways

Currently, there is a lack of published literature detailing the specific interactions of this compound with biological signaling pathways. Its structural analogues are often used as reagents in biochemical assays rather than as bioactive molecules. To explore its potential biological effects, a systematic screening approach would be necessary. The following workflow outlines a hypothetical screening cascade for a drug development context.

Biological_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies HTS High-Throughput Screening (e.g., Kinase Panel) CellAssay Cell-Based Assays (Viability, Apoptosis) HTS->CellAssay TargetID Target Identification & Validation CellAssay->TargetID PKPD Pharmacokinetics & Pharmacodynamics TargetID->PKPD Efficacy Efficacy Studies (Disease Models) PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox Start Synthesized Compound Start->HTS

References

An In-Depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonic Acid: Synonyms, Identifiers, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-hydroxybenzenesulfonic acid, a halogenated aromatic sulfonic acid. This document consolidates critical information on its nomenclature, chemical identifiers, and a detailed experimental protocol for its synthesis. The data is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Data Presentation: Synonyms and Identifiers

The following tables summarize the various names and registry numbers associated with this compound, ensuring accurate identification and retrieval of information from chemical databases and literature.

Table 1: Chemical Names and Synonyms

TypeName
IUPAC NameThis compound
Common Synonym3,5-Dichloro-4-hydroxybenzenesulphonic acid
Systematic NameBenzenesulfonic acid, 3,5-dichloro-4-hydroxy-
AbbreviationNot commonly abbreviated.
Other Names3,5-Dichloro-4-Hydroxybenzene-1-Sulfonic Acid[1]
NSC 202726[1]

Table 2: Chemical Identifiers

Identifier TypeIdentifier
CAS Number25319-98-6[1]
PubChem CID91397[1]
EC Number246-833-5[1]
InChIInChI=1S/C6H4Cl2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12)[1]
InChIKeyPGDCAFRJYQICAY-UHFFFAOYSA-N[1]
SMILESC1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)O[1]
Molecular FormulaC6H4Cl2O4S[1]
Molecular Weight243.06 g/mol [1]
DSSTox Substance IDDTXSID70179959[1]

Experimental Protocols

This section details the methodologies for the synthesis of this compound. The primary route involves the electrophilic aromatic substitution (sulfonation) of 3,5-dichlorophenol.

Synthesis of this compound via Sulfonation of 3,5-Dichlorophenol

This protocol is based on general methods for the sulfonation of dichlorophenols. The starting material, 3,5-dichlorophenol, is commercially available.

Materials:

  • 3,5-Dichlorophenol

  • Concentrated Sulfuric Acid (95-98%)

  • Fuming Sulfuric Acid (20% SO3, Oleum)

  • Deionized Water

  • Ice

  • Standard laboratory glassware (reaction flask, dropping funnel, beaker)

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Buchner funnel, filter paper)

  • Vacuum oven

Procedure:

Three variations of the sulfonation reaction can be employed:

Method A: Using Concentrated Sulfuric Acid

  • In a clean, dry reaction flask, place 1.0 mmol of 3,5-dichlorophenol.

  • With continuous stirring, slowly add 2.0 mL of concentrated sulfuric acid (95-98%).

  • The reaction mixture is stirred at a controlled temperature (typically room temperature to slightly elevated, e.g., 40-60°C) for a specified duration to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to below 5°C in an ice bath.

  • Very slowly and carefully, add 0.5 mL of ice-cold deionized water to the reaction mixture with vigorous stirring. This will cause the product to precipitate.

  • Filter the resulting slurry using a Buchner funnel.

  • Wash the collected solid with two 0.5 mL portions of cold deionized water.

  • Dry the purified product in a vacuum oven at 40°C to a constant weight.

Method B: Using a Mixture of Concentrated and Fuming Sulfuric Acid

  • In a clean, dry reaction flask, place 1.0 mmol of 3,5-dichlorophenol.

  • Prepare a 1:1 (v/v) mixture of fuming sulfuric acid (20% SO3) and concentrated sulfuric acid (95-98%).

  • Slowly add 2.0 mL of this acid mixture to the 3,5-dichlorophenol with constant stirring.

  • Follow steps 3 through 8 from Method A for reaction, workup, and purification.

Method C: Using Fuming Sulfuric Acid

  • In a clean, dry reaction flask, place 1.0 mmol of 3,5-dichlorophenol.

  • With caution and efficient stirring, slowly add 1.0 mL of fuming sulfuric acid (20% SO3). The reaction is often more vigorous with fuming sulfuric acid.

  • Follow steps 3 through 8 from Method A for reaction, workup, and purification.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated and fuming sulfuric acid are extremely corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.

  • The addition of water to concentrated acid is highly exothermic and can cause splattering. Always add acid to water slowly, or in this case, add the small amount of water to the cooled reaction mixture with extreme care.

Mandatory Visualization

The following diagram illustrates the general synthesis workflow for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Step cluster_intermediate Workup & Purification cluster_product Final Product A 3,5-Dichlorophenol C Sulfonation A->C B Sulfonating Agent (e.g., Fuming H₂SO₄) B->C D Quenching with Ice Water C->D Reaction Mixture E Filtration & Washing D->E Precipitate F Drying E->F Wet Solid G 3,5-Dichloro-4-hydroxy- benzenesulfonic acid F->G Purified Product

Caption: Synthesis workflow for this compound.

References

Solubility of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dichloro-4-hydroxybenzenesulfonic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining solubility, a framework for data presentation, and relevant logical workflows for its synthesis and analysis. This guide is intended to be a practical resource for researchers working with this compound, enabling them to systematically determine its solubility in various organic media.

Introduction

This compound is an aromatic sulfonic acid whose physicochemical properties are of interest in various fields, including chemical synthesis and potentially in the development of new pharmaceutical entities. A critical parameter for its application and processing is its solubility in different solvent systems. Aromatic sulfonic acids are generally known for their good solubility in water; however, their solubility in organic solvents can vary significantly depending on the nature of the solvent and any substituents on the aromatic ring.[1][2] This guide addresses the methodology for quantifying this important property.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Organic Solvents (Template)

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
MethanolGravimetric
EthanolGravimetric
AcetoneGravimetric
Ethyl AcetateGravimetric
DichloromethaneGravimetric
TolueneGravimetric
AcetonitrileGravimetric
User Defined

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound in a specific solvent at a controlled temperature and then determining the concentration of the solute by evaporating the solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.

  • Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.

  • Transfer the filtered saturated solution to a pre-weighed evaporation dish.

  • Record the exact volume of the transferred solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute.

  • Calculate the solubility by subtracting the initial weight of the dish from the final weight and dividing by the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC) Method for Concentration Determination

For solvents where evaporation is not practical, or for higher accuracy, the concentration of the solute in the saturated solution can be determined using a calibrated HPLC method.

Materials:

  • Saturated solution prepared as in the gravimetric method (steps 1-5).

  • HPLC system with a suitable detector (e.g., UV-Vis).

  • A suitable HPLC column (e.g., a reverse-phase C18 column).[3]

  • Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer like phosphoric acid).[3]

  • Volumetric flasks and pipettes for preparing standard solutions.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

  • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Prepare the saturated solution as described in the gravimetric method (steps 1-5).

  • Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Logical and Experimental Workflows

The following diagrams illustrate key logical and experimental workflows related to this compound.

Synthesis of this compound

The most probable synthetic route to this compound is through the sulfonation of 2,6-dichlorophenol.[4][5]

Synthesis_Workflow Start 2,6-Dichlorophenol Reaction Sulfonation Reaction Start->Reaction Reacts with Reagent Sulfonating Agent (e.g., Fuming Sulfuric Acid) Reagent->Reaction Product 3,5-Dichloro-4-hydroxy- benzenesulfonic Acid Reaction->Product Yields Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Synthesis of this compound.
Experimental Workflow for Solubility Determination and Analysis

This diagram outlines the general steps involved in determining the solubility of the target compound and subsequently analyzing the resulting solution.

Solubility_Workflow Start Start: Excess Solute + Organic Solvent Equilibration Equilibration at Constant Temperature Start->Equilibration Separation Separation of Saturated Solution (Filtration/Centrifugation) Equilibration->Separation Analysis Analysis of Saturated Solution Separation->Analysis Gravimetric Gravimetric Analysis (Solvent Evaporation) Analysis->Gravimetric Method 1 HPLC HPLC Analysis (Concentration Determination) Analysis->HPLC Method 2 Result End: Solubility Data Gravimetric->Result HPLC->Result

Workflow for Solubility Determination and Analysis.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently scarce, this guide provides the necessary framework for researchers to systematically determine this crucial parameter. The detailed experimental protocols for both gravimetric and HPLC-based methods offer robust approaches to generating reliable solubility data. The provided diagrams of the synthesis and experimental workflows serve to contextualize the practical applications and analytical considerations for this compound. It is anticipated that by following these guidelines, researchers can contribute to a more comprehensive understanding of the physicochemical properties of this compound.

References

Spectroscopic Profile of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3,5-dichloro-4-hydroxybenzenesulfonic acid across various analytical techniques, including ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. Detailed experimental protocols for obtaining such spectra are also provided.

Introduction

This compound is an aromatic sulfonic acid derivative. Its structure, featuring a hydroxyl group and two chlorine atoms on the benzene ring, dictates its unique spectroscopic properties. Understanding these properties is crucial for its identification, characterization, and quality control in research and development settings.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral properties of related compounds such as 4-hydroxybenzenesulfonic acid, 3,5-dichloro-2-hydroxybenzenesulfonic acid, and other substituted benzene derivatives.

Table 1: Predicted UV-Vis Spectral Data
SolventPredicted λmax (nm)Associated Transition
Water/Ethanol~230-240π → π
~280-290π → π

Note: The position of the absorption maxima can be influenced by the solvent polarity and pH.

Table 2: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3600-3200 (broad)O-H stretchPhenolic -OH
3100-3000C-H stretchAromatic
1600-1450C=C stretchAromatic ring
1250-1120S=O stretchSulfonic acid
1080-1010S=O stretchSulfonic acid
800-700C-Cl stretchAryl chloride
Table 3: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0Singlet2HAromatic H (protons ortho to -SO₃H)
~5.0-7.0 (broad)Singlet2H-OH and -SO₃H (exchangeable protons)

Note: The chemical shift of exchangeable protons (hydroxyl and sulfonic acid) can vary significantly depending on the solvent, concentration, and temperature.

Table 4: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~150-155Aromatic C-OH
~135-140Aromatic C-SO₃H
~130-135Aromatic C-Cl
~120-125Aromatic C-H

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). A series of dilutions are then made to obtain concentrations within the linear range of the spectrophotometer (typically 1-10 µg/mL).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrophotometer is calibrated using a solvent blank. The absorbance of each sample solution is then measured over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy using the Attenuated Total Reflectance (ATR) technique, a small amount of the solid sample is placed directly onto the ATR crystal. For the KBr pellet method, a few milligrams of the sample are ground with anhydrous KBr and pressed into a thin, transparent disk.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory or a pellet holder is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. The resulting spectrum shows the transmittance or absorbance of the sample as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-dimensional proton NMR experiment is performed. The resulting Free Induction Decay (FID) is Fourier transformed to produce the ¹H NMR spectrum.

    • ¹³C NMR: A carbon-13 NMR experiment, typically with proton decoupling, is performed. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The FID is then Fourier transformed to obtain the ¹³C NMR spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Characterization Synthesis Synthesis of 3,5-Dichloro-4- hydroxybenzenesulfonic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR Structure_Elucidation Structure Elucidation UV_Vis->Structure_Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire them. While the presented data is predictive, it offers a robust starting point for researchers and scientists working with this compound. Experimental verification of these spectral properties is recommended for definitive characterization.

Methodological & Application

Application Notes & Protocols: Colorimetric Determination of Ammonia Using a Modified Berthelot Reaction

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative determination of ammonia in aqueous samples using a colorimetric method based on the Berthelot reaction. This method is suitable for researchers, scientists, and professionals in drug development and environmental analysis. The protocol described here is a modification of the traditional Berthelot reaction, which offers improved reagent stability and reduced toxicity.

Principle

The colorimetric determination of ammonia is based on the Berthelot reaction, where ammonia reacts with a hypochlorite source and a phenolic compound in an alkaline medium to form a colored indophenol product. The intensity of the resulting blue-green color is directly proportional to the ammonia concentration in the sample and is measured spectrophotometrically.[1][2][3][4]

In this modified protocol, sodium salicylate is used as the phenolic compound, replacing the more toxic phenol.[1][2] Sodium dichloroisocyanurate serves as a stable source of hypochlorite ions.[1][4] The reaction is catalyzed by sodium nitroprusside, which enhances the sensitivity and reaction rate.[4][5][6] The absorbance of the indophenol dye is measured at a wavelength of approximately 660 nm.[4][7]

The reaction proceeds in three main steps:

  • Ammonia reacts with hypochlorite (liberated from sodium dichloroisocyanurate) to form monochloramine in an alkaline solution.[3][4]

  • Monochloramine then reacts with salicylate to form a quinone-imine intermediate.

  • This intermediate couples with another salicylate molecule to form the blue-green indophenol dye.[3]

Reagents and Equipment

Reagents:

  • Ammonia Standard Solution (e.g., 1000 mg/L as N): Commercially available or prepared by dissolving 3.819 g of anhydrous ammonium chloride (NH₄Cl), dried at 100°C, in 1000 mL of deionized water.[5]

  • Salicylate-Nitroprusside Reagent (Reagent 1):

    • Sodium Salicylate (≤ 15%)

    • Trisodium Citrate (≤ 15%) - acts as a complexing agent to prevent precipitation of metal hydroxides.[5][7]

    • Sodium Nitroprusside (≤ 0.1%) - acts as a catalyst.[4]

  • Alkaline Hypochlorite Reagent (Reagent 2):

    • Sodium Hydroxide (3.2%)

    • Sodium Dichloroisocyanurate (≤ 1%)

  • Deionized Water: High-purity, ammonia-free.

  • Sample Collection and Preservation Reagents (if necessary):

    • Concentrated Sulfuric Acid (H₂SO₄) for sample preservation.[8]

    • Sodium Thiosulfate (Na₂S₂O₃) solution to remove residual chlorine.[8]

Equipment:

  • Spectrophotometer or plate reader capable of measuring absorbance at 660 nm.

  • Volumetric flasks and pipettes.

  • Test tubes or microplates.

  • Vortex mixer.

  • Timer.

Experimental Protocols

3.1. Reagent Preparation

  • Working Ammonia Standards: Prepare a series of working standards by diluting the stock ammonia standard solution with deionized water to cover the desired concentration range (e.g., 0.1 to 10.0 mg/L N).[5]

  • Reagent 1 (Salicylate-Nitroprusside): If not using a pre-made solution, dissolve sodium salicylate, trisodium citrate, and sodium nitroprusside in deionized water to the final concentrations indicated above. This solution should be stored in a dark bottle.

  • Reagent 2 (Alkaline Hypochlorite): If not using a pre-made solution, dissolve sodium hydroxide in deionized water, then add sodium dichloroisocyanurate. Prepare this reagent fresh daily.[5]

3.2. Sample Preparation

  • Collect samples in clean plastic or glass bottles.[8]

  • If samples contain residual chlorine, it must be removed by adding a dechlorinating agent like sodium thiosulfate.[8]

  • For preservation, acidify samples to a pH < 2 with concentrated sulfuric acid and store at 4°C. Samples can be stored for up to 28 days.[9]

  • Before analysis, allow samples to come to room temperature and neutralize to a pH of approximately 7.

3.3. Assay Procedure

  • Pipette a specific volume of the sample and each standard into separate, clearly labeled test tubes.

  • Add a defined volume of Reagent 1 (Salicylate-Nitroprusside) to each tube. Mix well.

  • Add a defined volume of Reagent 2 (Alkaline Hypochlorite) to each tube. Mix well.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes) to allow for color development.[5] The color is generally stable for several hours.

  • After incubation, measure the absorbance of each sample and standard at 660 nm against a reagent blank (deionized water treated with the same reagents).

3.4. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of ammonia in the samples by interpolating their absorbance values on the calibration curve.

  • If samples were diluted, multiply the result by the dilution factor to obtain the original concentration.

Quantitative Data

The performance characteristics of the modified Berthelot reaction for ammonia determination are summarized in the table below. These values are representative and may vary depending on the specific instrumentation and reagent formulations used.

ParameterValueReference
Applicable Range0.1 - 10.0 mg/L N[5]
Wavelength (λmax)660 nm[4][7]
Limit of Detection (LOD)< 0.01 mg/L N[7]
Reaction Time~15-30 minutes[8]
Optimal pH~12.6[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample Sample Collection & Preservation Pipette Pipette Samples & Standards Sample->Pipette Standards Prepare Ammonia Standards Standards->Pipette Reagents Prepare Reagents 1 & 2 Add_R1 Add Salicylate-Nitroprusside (R1) Reagents->Add_R1 Pipette->Add_R1 Add_R2 Add Alkaline Hypochlorite (R2) Add_R1->Add_R2 Incubate Incubate for Color Development Add_R2->Incubate Measure Measure Absorbance at 660 nm Incubate->Measure Calibrate Generate Calibration Curve Measure->Calibrate Calculate Calculate Ammonia Concentration Calibrate->Calculate

Caption: Experimental workflow for the colorimetric determination of ammonia.

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ammonia Ammonia (NH₃) Monochloramine Monochloramine (NH₂Cl) Ammonia->Monochloramine + Hypochlorite DCI Sodium Dichloroisocyanurate Hypochlorite Hypochlorite (OCl⁻) DCI->Hypochlorite in alkaline solution Salicylate Sodium Salicylate Indophenol Indophenol Dye (Blue-Green) Salicylate->Indophenol Monochloramine->Indophenol + 2x Salicylate (catalyzed by Nitroprusside)

Caption: Simplified reaction pathway of the modified Berthelot reaction.

Interferences

  • Turbidity and Color: Samples with inherent turbidity or color that absorbs at 660 nm can interfere with the measurement. Sample filtration may be necessary.

  • Metal Ions: High concentrations of metal ions, such as calcium and magnesium, can precipitate in the alkaline solution. The use of a complexing agent like trisodium citrate helps to mitigate this interference.[5][7]

  • Amines: Low-molecular-weight amines can react similarly to ammonia, leading to erroneously high results.[5]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Reagents can be hazardous. Review the Safety Data Sheets (SDS) for all chemicals before use.

  • The alkaline hypochlorite reagent is corrosive. Handle with care.

  • Dispose of chemical waste according to local regulations. The reaction mixture may be considered hazardous waste.[8]

References

Application Notes: 3,5-Dichloro-2-hydroxybenzenesulfonic Acid in Trinder-Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) is a chlorinated phenolic compound that serves as a highly sensitive chromogenic reagent in Trinder-type enzymatic assays. Its primary application lies in the quantitative determination of hydrogen peroxide (H₂O₂) produced by various enzymatic reactions. The substitution of chlorine atoms on the phenol ring significantly enhances the molar absorptivity of the final dye product, leading to assays with superior sensitivity and a lower limit of detection compared to those using unsubstituted phenol.

This document provides detailed application notes and protocols for the use of DCHBS in the colorimetric quantification of analytes such as uric acid, a common application in clinical chemistry and biomedical research.

Principle of the Trinder Reaction with DCHBS

The Trinder reaction is a coupled enzymatic assay that results in the formation of a colored compound. The general principle involves two main steps:

  • Enzymatic Oxidation: An analyte of interest (e.g., uric acid, glucose, cholesterol) is oxidized by a specific oxidase enzyme (e.g., uricase, glucose oxidase). This reaction produces hydrogen peroxide (H₂O₂) in stoichiometric proportion to the analyte concentration.

  • Chromogenic Coupling: In the presence of horseradish peroxidase (POD), the newly formed H₂O₂ facilitates the oxidative coupling of a phenolic compound (in this case, DCHBS) with 4-aminoantipyrine (4-AAP). This reaction forms a stable, water-soluble red quinoneimine dye.

The intensity of the red color is directly proportional to the concentration of the analyte in the sample and is quantified by measuring its absorbance at approximately 520 nm. The high molar absorptivity of the quinoneimine dye derived from DCHBS allows for the detection of low analyte concentrations and the use of small sample-to-reagent volume ratios, which minimizes potential interferences from the sample matrix.[1][2][3]

Chemical Identity Clarification

While the user prompt specified 3,5-Dichloro-4-hydroxybenzenesulfonic acid, the foundational research and subsequent applications predominantly utilize its isomer, 3,5-Dichloro-2-hydroxybenzenesulfonic acid (CAS No. 26281-43-6). This isomer, often abbreviated as DCHBS or a similar variant, is the chromogenic agent described in the highly cited Fossati et al. paper, which established its advantages in clinical assays.[1][2] Therefore, all protocols and data presented herein pertain to the 2-hydroxy isomer.

Reaction Mechanism

The reaction pathway for the Trinder reaction using DCHBS is illustrated below. An analyte-specific oxidase generates hydrogen peroxide, which is then used by peroxidase to oxidatively couple DCHBS and 4-aminoantipyrine to form the final red quinoneimine dye.

Trinder_Mechanism Trinder Reaction Mechanism with DCHBS cluster_0 Step 1: Analyte Oxidation cluster_1 Step 2: Chromogenic Coupling Analyte Analyte (e.g., Uric Acid) H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 + O₂ Oxidase Analyte Oxidase (e.g., Uricase) Oxidase->H2O2 H2O2_2 H₂O₂ H2O2->H2O2_2 DCHBS 3,5-Dichloro-2- hydroxybenzenesulfonic acid Quinoneimine Red Quinoneimine Dye (Absorbance at ~520 nm) DCHBS->Quinoneimine AAP 4-Aminoantipyrine (4-AAP) AAP->Quinoneimine POD Peroxidase (POD) POD->Quinoneimine H2O2_2->Quinoneimine Assay_Workflow start Start prep_reagent 1. Prepare/Equilibrate Monoreagent to Room Temp. start->prep_reagent pipette_reagent 2. Pipette 1.0 mL of Monoreagent into Test Tubes (Blank, Standard, Samples) prep_reagent->pipette_reagent add_sample 3. Add Sample/Standard (e.g., 25 µL Serum or Standard) to respective tubes pipette_reagent->add_sample mix_incubate 4. Mix and Incubate (e.g., 10-15 min at RT or 5 min at 37°C) add_sample->mix_incubate read_abs 5. Read Absorbance at 520 nm against Reagent Blank mix_incubate->read_abs calculate 6. Calculate Analyte Concentration read_abs->calculate end End calculate->end

References

protocol for uric acid assay using 3,5-Dichloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine metabolism in humans. Elevated levels of uric acid in serum (hyperuricemia) are a key diagnostic marker for gout and are also associated with other conditions, including kidney disease, leukemia, and metabolic syndrome.[1][2] Accurate and reliable quantification of uric acid is therefore crucial in clinical diagnostics and biomedical research.

This document provides a detailed protocol for the determination of uric acid in serum, plasma, and urine using a highly sensitive and specific enzymatic colorimetric method. The assay is based on the action of uricase and the subsequent chromogenic reaction involving 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) and 4-aminophenazone (4-AAP).

Principle of the Method

The assay employs a coupled enzymatic reaction. Uricase specifically catalyzes the oxidation of uric acid to allantoin, carbon dioxide, and hydrogen peroxide (H₂O₂).[1][2][3][4][5][6] In the presence of peroxidase, the newly formed hydrogen peroxide facilitates the oxidative coupling of DCHBS and 4-aminophenazone. This reaction produces a stable, red-colored quinoneimine dye.[1][2][3][4][5] The intensity of the color, measured spectrophotometrically at approximately 520 nm, is directly proportional to the concentration of uric acid in the sample.[3][5][7][8] The inclusion of ascorbate oxidase in the reagent minimizes interference from ascorbic acid.[1]

Signaling Pathway Diagram

Uric_Acid_Assay Uric_Acid Uric Acid Allantoin Allantoin + CO₂ Uric_Acid->Allantoin H2O2 Hydrogen Peroxide (H₂O₂) Uric_Acid->H2O2 + O₂ + H₂O Uricase Uricase Uricase->H2O2 catalyzes Quinoneimine Quinoneimine Dye (Red) H2O2->Quinoneimine Peroxidase Peroxidase Peroxidase->Quinoneimine catalyzes Chromogen DCHBS + 4-Aminophenazone (Colorless) Chromogen->Quinoneimine Absorbance Absorbance at 520 nm Quinoneimine->Absorbance

Caption: Enzymatic cascade for the colorimetric determination of uric acid.

Performance Characteristics

The quantitative data for this assay are summarized in the table below, providing a clear overview of its performance.

ParameterValueReference
Linearity Up to 30 mg/dL (1785 µmol/L)[1][9]
Limit of Detection 0.03 mg/dL[1]
Wavelength 520 nm (acceptable range 490-550 nm)[3][9]
Incubation Time 5 minutes at 37°C or 10 minutes at room temp.[5]
Within-Run Precision (CV%) ≤ 1.2%[3][7][8]
Between-Run Precision (CV%) ≤ 2.2%[3][7][8]
Average Recovery > 99%[3][7]

Experimental Protocols

This section provides a detailed methodology for performing the uric acid assay.

Materials and Reagents
  • 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS)

  • 4-Aminophenazone (4-AAP)

  • Uricase (Aspergillus flavus or other suitable source)

  • Peroxidase (Horseradish)

  • Ascorbate Oxidase

  • Potassium Phosphate, Monobasic (KH₂PO₄)

  • Potassium Phosphate, Dibasic (K₂HPO₄)

  • Uric Acid Standard

  • Deionized Water

  • Spectrophotometer capable of reading at 520 nm

  • Thermostatically controlled water bath or incubator (37°C)

  • Micropipettes and tips

  • Test tubes or 96-well microplate

Reagent Preparation (from scratch)

1. 100 mM Phosphate Buffer (pH 7.8)

  • Prepare a 0.1 M solution of monobasic potassium phosphate (KH₂PO₄) by dissolving 13.61 g in 1 L of deionized water.
  • Prepare a 0.1 M solution of dibasic potassium phosphate (K₂HPO₄) by dissolving 17.42 g in 1 L of deionized water.
  • To prepare the buffer, start with the 0.1 M KH₂PO₄ solution and add the 0.1 M K₂HPO₄ solution while monitoring the pH with a calibrated pH meter until a pH of 7.8 is achieved.[3]

2. Working Reagent

  • To prepare the final working reagent, dissolve the following components in the 100 mM Phosphate Buffer (pH 7.8) to the specified final concentrations:
  • 4-Aminophenazone: 0.5 mmol/L
  • DCHBS: 2 mmol/L
  • Uricase: > 0.5 KU/L
  • Peroxidase: > 0.5 KU/L
  • Ascorbate Oxidase: > 1 KU/L
  • The reagent should be stored at 2-8°C and protected from light. It is stable for at least one month under these conditions.[1][6] Discard if the reagent becomes turbid or the blank absorbance at 520 nm exceeds 0.100.[1][6]

3. Uric Acid Standard (6 mg/dL)

  • A stock standard can be prepared by dissolving uric acid in a dilute lithium carbonate solution.
  • A working standard of 6 mg/dL (357 µmol/L) should be prepared by diluting the stock standard with deionized water.

Sample Handling and Preparation
  • Serum and Plasma: Use unhemolyzed serum or plasma (heparin or EDTA). Uric acid is stable in serum/plasma for up to 5 days at 2-8°C and for 6 months at -20°C.[6]

  • Urine: Urine samples should be diluted 1:10 or 1:20 with deionized water before the assay.[5][6] To prevent the precipitation of urates, the urine should be kept alkaline (pH > 8.0) by adding a small amount of NaOH.[5][6]

Assay Procedure

The following workflow diagram illustrates the key steps of the experimental protocol.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis Reagent_Prep Prepare Working Reagent and Uric Acid Standard Pipetting Pipette Reagent, Blank, Standard, and Samples into tubes/wells Reagent_Prep->Pipetting Sample_Prep Prepare Samples (Serum, Plasma, or Diluted Urine) Sample_Prep->Pipetting Incubation Incubate for 5 min at 37°C or 10 min at Room Temp Pipetting->Incubation Read_Abs Read Absorbance at 520 nm Incubation->Read_Abs Calculation Calculate Uric Acid Concentration Read_Abs->Calculation

Caption: Experimental workflow for the uric acid assay.

Step-by-Step Protocol:

  • Bring all reagents and samples to room temperature before use.

  • Label test tubes for Blank, Standard, and each Sample.

  • Pipette 1.0 mL of the Working Reagent into each tube.

  • Add 25 µL of deionized water to the Blank tube.

  • Add 25 µL of the Uric Acid Standard to the Standard tube.

  • Add 25 µL of each sample (serum, plasma, or diluted urine) to the respective sample tubes.

  • Mix the contents of each tube thoroughly.

  • Incubate the tubes for 5 minutes at 37°C or for 10 minutes at room temperature.

  • Set the spectrophotometer to 520 nm and zero the instrument with the Blank.

  • Read and record the absorbance of the Standard and each Sample. The color is stable for at least 30 minutes.[5]

Calculation of Results

The concentration of uric acid in the samples is calculated using the following formula:

Uric Acid (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

For urine samples, the result must be multiplied by the dilution factor used (e.g., 10 or 20).

Quality Control

A robust quality control program is essential to ensure the accuracy and reliability of the results.

  • Internal Quality Control: It is recommended to run commercially available normal and pathological control sera with each batch of samples. The results should fall within the manufacturer's specified ranges.

  • Levey-Jennings Charts: Plotting the daily control values on a Levey-Jennings chart is a valuable tool for monitoring the performance of the assay over time and identifying trends or shifts in the system.

  • Corrective Actions: If control values fall outside the acceptable range, it is necessary to investigate the cause. This may involve checking the instrument, reagents, and the experimental procedure. No patient results should be reported until the issue is resolved.

Interferences

  • Hemolysis: Hemolyzed samples should be avoided as they can interfere with the assay.

  • Bilirubin and Lipemia: High levels of bilirubin and lipids may cause interference.

  • Ascorbic Acid (Vitamin C): The presence of ascorbate oxidase in the reagent minimizes interference from ascorbic acid.[1] For samples from patients on high-dose vitamin C therapy, it is advisable to let the sample stand at room temperature for 2 hours before performing the assay.[4]

References

Application Note: HPLC Analysis of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-hydroxybenzenesulfonic acid is a chemical compound that has been identified as a persistent pollutant in water sources. Its analysis is crucial for environmental monitoring and toxicological studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantification of this compound. This application note provides a detailed protocol for the analysis of this compound using reverse-phase HPLC.

Principle of the Method

The method utilizes reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. The separation of this compound is achieved based on its partitioning between the stationary and mobile phases. The inclusion of an acid in the mobile phase suppresses the ionization of the sulfonic acid group, enhancing its retention on the nonpolar stationary phase. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Materials and Reagents

  • HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 100 mm, 5 µm particle size) or a specialized column like Newcrom R1 can be used.[1][2]

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility).[1]

    • B: Acetonitrile (HPLC grade).

  • Standard: this compound reference standard.

  • Sample Diluent: Mobile phase or a mixture of water and acetonitrile.

Experimental Protocol

A detailed experimental protocol for the HPLC analysis of this compound is provided below.

Standard Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent to prepare a primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the sample diluent to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

HPLC Conditions
  • Column: C18 (4.6 x 100 mm, 5 µm) or Newcrom R1[1][2]

  • Mobile Phase: Isocratic or gradient elution can be employed. A typical starting point is a mixture of water with 0.1% phosphoric acid and acetonitrile. The exact ratio should be optimized for best separation. For example, a gradient of 10 mM K₃PO₄ in water/acetonitrile has been used.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength determined by the UV spectrum of the analyte (a wavelength of approximately 254 nm is a common starting point for aromatic compounds).

Data Analysis
  • Integrate the peak area of this compound in the chromatograms of the standard and sample injections.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the HPLC analysis of this compound. These values should be experimentally verified.

ParameterTypical Value
Retention Time (t R )~14.4 minutes[2]
Linearity (Correlation Coefficient, r²)> 0.999
Linear Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation hplc_system HPLC System Setup prep->hplc_system injection Injection hplc_system->injection separation Chromatographic Separation (C18 or Newcrom R1 Column) injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing and Quantification data_acq->data_proc report Reporting data_proc->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of this compound. The described method is suitable for the accurate and precise quantification of this compound in various samples. Method validation should be performed in the respective laboratory to ensure the reliability of the results.

References

Application Note: Analysis of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the analysis of 3,5-Dichloro-4-hydroxybenzenesulfonic acid using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is suitable for the quantification and purity assessment of this compound in various sample matrices. The protocol includes instrument setup, mobile phase and standard preparation, and a comprehensive experimental workflow. All quantitative data and experimental parameters are summarized for clarity.

Introduction

This compound is a halogenated aromatic sulfonic acid. Accurate and reliable analytical methods are crucial for its quantification in research, development, and quality control settings. Reverse-phase HPLC is a widely used technique for the separation and analysis of such polar, ionizable compounds. This method offers excellent resolution, sensitivity, and reproducibility. The protocol outlined below utilizes a C18 stationary phase with an acidic mobile phase to ensure good peak shape and retention.

Experimental Protocol

Principle

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The addition of phosphoric acid to the mobile phase suppresses the ionization of the sulfonic acid group, leading to improved retention and symmetrical peak shape. Detection is achieved by monitoring the UV absorbance of the analyte.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Newcrom R1 column (C18, 5 µm, 4.6 x 150 mm) or equivalent

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

Mobile Phase Preparation
  • Prepare a 0.1% (v/v) phosphoric acid solution in water by adding 1 mL of 85% phosphoric acid to 999 mL of HPLC-grade water.

  • The mobile phase is a mixture of acetonitrile and 0.1% phosphoric acid in water. The recommended starting composition is Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 30:70 v/v). This can be adjusted to optimize the retention time and resolution.

  • Degas the mobile phase before use.

Standard Solution Preparation
  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.

ParameterValue
Column Newcrom R1 (C18, 5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound under the specified chromatographic conditions.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 4.5< 1.5> 2000

Note: The retention time is an estimate and may vary depending on the specific instrument and column conditions.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standards Standard Preparation injection Sample Injection prep_standards->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis reporting Reporting data_analysis->reporting

Caption: Experimental workflow for the RP-HPLC analysis of this compound.

Discussion

The described reverse-phase HPLC method provides a reliable and robust approach for the analysis of this compound. The use of an acidic mobile phase is critical for achieving good peak symmetry for this sulfonic acid derivative.[1] The choice of a C18 column like the Newcom R1 provides the necessary hydrophobic interaction for retention.[1] The UV detection wavelength of 254 nm is commonly used for aromatic compounds and is expected to provide good sensitivity for the analyte.

For mass spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[1] This method is scalable and can be adapted for preparative separation to isolate impurities.[1]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • This compound is harmful if swallowed and causes serious eye irritation.

  • Phosphoric acid is corrosive and should be handled with care in a fume hood.

  • Acetonitrile is flammable and toxic; handle it in a well-ventilated area.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: 3,5-Dichloro-4-hydroxybenzenesulfonic acid as a Chromogenic Substrate for Peroxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-hydroxybenzenesulfonic acid (DCHBS) serves as a highly sensitive chromogenic substrate for peroxidase enzymes, such as horseradish peroxidase (HRP), when used in a coupled reaction system. This system, a modification of the Trinder reaction, involves the oxidative coupling of DCHBS with 4-aminoantipyrine (4-AAP) in the presence of hydrogen peroxide (H₂O₂). The reaction, catalyzed by peroxidase, yields a stable, water-soluble red quinoneimine dye. The intensity of the color, which can be quantified spectrophotometrically at approximately 520 nm, is directly proportional to the peroxidase activity in the sample. This assay is widely applicable in various research and diagnostic formats, including ELISAs, immunohistochemistry, and other enzyme-based assays.

The primary advantages of using the DCHBS/4-AAP system include its high sensitivity and the stability of the final colored product. The molar absorptivity of the quinoneimine dye formed from DCHBS is approximately four times greater than that of the dye formed with phenol, the traditional Trinder reagent, allowing for more sensitive detection of low-abundance targets.[1]

Principle of the Reaction

The assay is based on the peroxidase-catalyzed oxidative coupling of DCHBS and 4-AAP. In the presence of hydrogen peroxide, the peroxidase enzyme facilitates the reaction, leading to the formation of a red quinoneimine dye. The reaction proceeds as follows:

H₂O₂ + DCHBS + 4-AAP ---(Peroxidase)---> Red Quinoneimine Dye + 2H₂O

The concentration of the red dye is measured by its absorbance at 520 nm.

Data Presentation

Quantitative Performance Characteristics

The following table summarizes the key quantitative parameters of the DCHBS/4-AAP chromogenic substrate system for peroxidase detection.

ParameterValueReference
Wavelength Maximum (λmax) 520 nm[1][2]
Molar Absorptivity (ε) ~26,000 M⁻¹cm⁻¹Estimated based on[1]
Linear Range Dependent on assay conditions[2][3]
Reaction Time < 15 minutes at room temperature[1][2]
Comparison with Other Chromogenic Substrates
Substrate Systemλmax (nm)Relative SensitivityAdvantagesDisadvantages
DCHBS / 4-AAP 520HighHigh molar absorptivity, stable endpointRequires two substrate components
TMB (3,3',5,5'-Tetramethylbenzidine) 370 or 652 (blue), 450 (yellow)Very HighHighest sensitivity, available as a single solutionRequires a stop solution for endpoint assays
OPD (o-Phenylenediamine) 492ModerateGood sensitivity, cost-effectivePotential mutagenicity, light-sensitive
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) 410-420Low to ModerateWide dynamic range, stableLower sensitivity compared to TMB and DCHBS

Experimental Protocols

Materials Required
  • This compound, sodium salt (DCHBS)

  • 4-Aminoantipyrine (4-AAP)

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Potassium Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Peroxidase enzyme standard (e.g., Horseradish Peroxidase)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm

  • 96-well microplates (for microplate assay)

  • Cuvettes (for spectrophotometer assay)

  • Pipettes and tips

  • Ultrapure water

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 7.0): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • DCHBS Stock Solution (e.g., 100 mM): Dissolve the appropriate amount of DCHBS sodium salt in ultrapure water. Store protected from light.

  • 4-AAP Stock Solution (e.g., 100 mM): Dissolve the appropriate amount of 4-AAP in ultrapure water. Store protected from light.

  • Hydrogen Peroxide Stock Solution (e.g., 100 mM): Prepare a 100 mM stock solution of H₂O₂ from a 30% stock solution in ultrapure water. Prepare fresh daily.

  • Working Chromogen Reagent: Prepare a working solution containing the final desired concentrations of DCHBS and 4-AAP in phosphate buffer. For example, to achieve final concentrations of 1 mM DCHBS and 0.5 mM 4-AAP in the final reaction, the working solution should be prepared accordingly.

  • Peroxidase Standard Solutions: Prepare a series of dilutions of a known concentration of peroxidase in phosphate buffer to generate a standard curve.

Peroxidase Activity Assay Protocol (Microplate Format)
  • Prepare the Reaction Mixture: In each well of a 96-well microplate, add the components in the following order:

    • 50 µL of Phosphate Buffer (100 mM, pH 7.0)

    • 25 µL of DCHBS solution

    • 25 µL of 4-AAP solution

    • 50 µL of the peroxidase-containing sample or standard.

  • Initiate the Reaction: Add 50 µL of the H₂O₂ solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature (20-25°C) for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 520 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank well (containing all reagents except the peroxidase) from all readings. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Determine the peroxidase concentration in the unknown samples by interpolating from the standard curve.

Peroxidase Activity Assay Protocol (Cuvette Format)
  • Prepare the Reaction Mixture: In a cuvette, add the following reagents:

    • 800 µL of Phosphate Buffer (100 mM, pH 7.0)

    • 100 µL of DCHBS solution

    • 100 µL of 4-AAP solution

    • 100 µL of the peroxidase-containing sample or standard.

  • Initiate the Reaction: Add 100 µL of the H₂O₂ solution to the cuvette and mix by gentle inversion.

  • Measurement: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 520 nm over a set period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis: Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve. The peroxidase activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA/min) / (ε * l) * V_total / V_sample * 10^6 where:

    • ΔA/min is the change in absorbance per minute

    • ε is the molar absorptivity of the quinoneimine dye (~26,000 M⁻¹cm⁻¹)

    • l is the path length of the cuvette (typically 1 cm)

    • V_total is the total reaction volume in mL

    • V_sample is the volume of the enzyme sample in mL

Visualizations

Peroxidase_Assay_Workflow Reagent_Prep Reagent Preparation (Buffer, DCHBS, 4-AAP, H₂O₂) Reaction_Setup Reaction Setup (Mix Reagents and Sample) Reagent_Prep->Reaction_Setup Sample_Prep Sample/Standard Preparation Sample_Prep->Reaction_Setup Incubation Incubation (RT, 10-15 min) Reaction_Setup->Incubation Measurement Absorbance Measurement (520 nm) Incubation->Measurement Data_Analysis Data Analysis (Standard Curve, Activity Calculation) Measurement->Data_Analysis

Caption: Experimental workflow for the peroxidase assay using DCHBS/4-AAP.

Trinder_Reaction_Pathway H2O2 H₂O₂ Peroxidase Peroxidase (HRP) H2O2->Peroxidase substrate Intermediate Oxidative Coupling Peroxidase->Intermediate DCHBS 3,5-Dichloro-4- hydroxybenzenesulfonic acid (DCHBS) DCHBS->Intermediate AAP 4-Aminoantipyrine (4-AAP) AAP->Intermediate Quinoneimine Red Quinoneimine Dye (Absorbance at 520 nm) Intermediate->Quinoneimine forms H2O 2H₂O Intermediate->H2O

Caption: Signaling pathway of the DCHBS/4-AAP chromogenic reaction.

References

enzymatic assay of uric acid with 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid is the final product of purine metabolism in humans. Aberrant levels of uric acid in serum and urine are indicative of several pathological conditions, most notably gout, hyperuricemia, and kidney disease. Consequently, the accurate and efficient quantification of uric acid is of significant diagnostic and research importance. This document provides detailed application notes and protocols for the enzymatic colorimetric assay of uric acid utilizing a 3,5-dichloro-2-hydroxybenzenesulfonic acid (DCHBS) and 4-aminophenazone chromogenic system. This method, often referred to as a Trinder-type reaction, offers high sensitivity and specificity, making it suitable for both manual and automated analysis in various research and clinical settings.

The assay is based on the enzymatic activity of uricase, which catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂).[1][2][3] The produced H₂O₂ then reacts with DCHBS and 4-aminophenazone in the presence of horseradish peroxidase (HRP) to form a stable red quinoneimine dye.[1][4][5] The intensity of the color produced is directly proportional to the uric acid concentration in the sample and is quantified spectrophotometrically at approximately 520 nm.[1][4][5]

Principle of the Method

The enzymatic assay of uric acid using DCHBS and 4-aminophenazone involves a two-step coupled enzymatic reaction:

  • Uricase Reaction: Uricase specifically catalyzes the oxidation of uric acid to allantoin, carbon dioxide, and hydrogen peroxide. Uric Acid + O₂ + 2H₂O → Allantoin + CO₂ + H₂O₂

  • Peroxidase (Trinder) Reaction: In the presence of peroxidase, the hydrogen peroxide produced in the first reaction oxidatively couples with 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-aminophenazone to form a red quinoneimine dye. 2H₂O₂ + 4-Aminophenazone + 3,5-Dichloro-2-hydroxybenzenesulfonic acid → Quinoneimine Dye + 4H₂O

The absorbance of the resulting red-colored solution is then measured at 520 nm.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the enzymatic uric acid assay using the DCHBS/4-aminophenazone chromogenic system.

ParameterValueReference
Linearity Up to 1500 µmol/L (25 mg/dL)[4][5][6]
Wavelength of Maximum Absorbance (λmax) 520 nm[1][4][5]
Reaction Time < 15 minutes at room temperature[4][5][7]
Within-run Precision (CV%) ≤ 1.2%[4][5]
Between-run Precision (CV%) ≤ 2.2%[4][5]
Average Analytical Recovery > 99%[4][5]
Sample Type Serum, Plasma, Urine[2][4][5]
Sample Volume As low as a sample/reagent volume ratio of 0.025[4][5][7]

Experimental Protocols

Materials and Reagents
  • Reagents:

    • 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS)

    • 4-Aminophenazone (4-AP)

    • Uricase (from Aspergillus flavus or other suitable source)

    • Horseradish Peroxidase (HRP)

    • Uric Acid (for standard preparation)

    • Phosphate buffer (e.g., 100 mmol/L, pH 7.8)[8]

    • Ascorbate oxidase (optional, to eliminate interference from ascorbic acid)[7]

    • Non-ionic surfactant (e.g., Triton X-100)

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm

    • Micropipettes and tips

    • Test tubes or 96-well microplates

    • Vortex mixer

    • Incubator or water bath (optional, for temperature control)

Reagent Preparation

Note: The following are general guidelines. Optimal concentrations may need to be determined empirically.

  • Working Reagent: A single working reagent is typically prepared by combining the buffer, enzymes, and chromogens.

    • Phosphate Buffer (100 mmol/L, pH 7.8): Prepare a stock solution and adjust the pH as necessary.

    • Chromogen/Enzyme Solution: To the phosphate buffer, add the following components to achieve the desired final concentrations (example concentrations):

      • 4-Aminophenazone: 0.5 mmol/L[8]

      • 3,5-Dichloro-2-hydroxybenzenesulfonic acid: 2 mmol/L[8]

      • Uricase: > 0.5 KU/L[8]

      • Peroxidase: > 0.5 KU/L[8]

      • Ascorbate oxidase: > 1 KU/L (if required)[8]

      • Non-ionic surfactant: ~0.2% (w/v)[8]

    • Storage: The working reagent should be stored in a dark bottle and is typically stable for a working day. A slight pink coloration of the reagent does not usually affect the results.[7]

  • Uric Acid Standard Stock Solution (e.g., 1 mM):

    • Accurately weigh a known amount of uric acid and dissolve it in a small amount of 0.1 M NaOH.

    • Dilute to the final volume with distilled water to obtain the desired concentration.

    • Prepare a series of working standards by diluting the stock solution with distilled water. For example, a working standard of 357 µmol/L (60 mg/L) can be prepared.[7]

Sample Preparation
  • Serum/Plasma: Samples can typically be used directly. If high levels of uric acid are expected, dilute the sample with saline.

  • Urine: Urine samples should be diluted (e.g., 1:10) with deionized water before the assay.[2][6]

Assay Procedure
  • Pipetting:

    • Pipette a specific volume of the working reagent (e.g., 1.0 mL) into appropriately labeled test tubes for the blank, standards, and samples.

    • Add a small volume of the corresponding sample or standard (e.g., 25 µL) to each tube.[2]

  • Incubation:

    • Mix the contents of the tubes thoroughly.

    • Incubate at room temperature (or a specific temperature, e.g., 37°C) for a set period (e.g., 5-15 minutes).[2][4][5] The color is generally stable for at least 30 minutes.[2][8]

  • Measurement:

    • Set the spectrophotometer to 520 nm and zero the instrument with the reagent blank.

    • Measure the absorbance of the standards and samples.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the uric acid concentration in the samples by interpolating their absorbance values on the standard curve.

    • The concentration can also be calculated using the following formula: Uric Acid Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Visualizations

Signaling Pathway of the Enzymatic Reaction

G UricAcid Uric Acid Allantoin Allantoin UricAcid->Allantoin + O₂ H2O2 Hydrogen Peroxide (H₂O₂) Quinoneimine Red Quinoneimine Dye H2O2->Quinoneimine DCHBS 3,5-Dichloro-2-hydroxy- benzenesulfonic acid DCHBS->Quinoneimine Aminophenazone 4-Aminophenazone Aminophenazone->Quinoneimine Uricase Uricase Uricase->Allantoin Uricase->H2O2 Peroxidase Peroxidase Peroxidase->Quinoneimine

Caption: The enzymatic cascade for uric acid detection.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ReagentPrep Prepare Working Reagent (Buffer, Enzymes, Chromogens) Pipetting Pipette Reagent, Standards, and Samples into Tubes/Wells ReagentPrep->Pipetting StandardPrep Prepare Uric Acid Standards StandardPrep->Pipetting SamplePrep Prepare Samples (Serum, Plasma, or Diluted Urine) SamplePrep->Pipetting Incubation Mix and Incubate (e.g., 15 min at Room Temp) Pipetting->Incubation Measurement Measure Absorbance at 520 nm Incubation->Measurement StdCurve Generate Standard Curve Measurement->StdCurve Calculation Calculate Uric Acid Concentration StdCurve->Calculation

Caption: Workflow for the enzymatic uric acid assay.

References

Application Notes: The Role of 3,5-Dichloro-2-hydroxybenzenesulfonic Acid in Diagnostic Assay Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS), a chlorinated derivative of phenol, is a highly effective chromogenic reagent used extensively in the manufacturing of in vitro diagnostic (IVD) assays. It is a key component of the Trinder reaction, a widely adopted method for the colorimetric quantification of hydrogen peroxide (H₂O₂). Its primary role is to act as a colorimetric indicator in coupled enzymatic reactions, enabling the precise measurement of a wide array of analytes crucial in clinical chemistry and other diagnostic fields.

The fundamental principle involves a two-step enzymatic process. First, an oxidase enzyme specific to the target analyte (e.g., glucose oxidase for glucose, uricase for uric acid) catalyzes the oxidation of the analyte, producing a stoichiometric amount of hydrogen peroxide. In the second step, in the presence of horseradish peroxidase (HRP), the newly generated H₂O₂ facilitates the oxidative coupling of DCHBS with a coupler, most commonly 4-aminoantipyrine (4-AAP). This reaction yields a stable, water-soluble quinoneimine dye. The intensity of the resulting color, typically red or purple, is directly proportional to the initial concentration of the analyte and can be accurately measured using a spectrophotometer.

Compared to the original Trinder reagent, phenol, DCHBS offers significantly enhanced sensitivity and molar absorptivity.[1][2] This allows for the use of smaller sample-to-reagent volume ratios, which minimizes potential interference from other substances present in biological samples like serum or urine.[1][3]

Principle of the Coupled Enzymatic Assay

The general pathway for analyte quantification using the DCHBS/4-AAP system is a cascading enzymatic reaction. It begins with the specific oxidation of the target analyte and culminates in a measurable color change. This principle is fundamental to many automated clinical chemistry analyzers.

G cluster_step1 Step 1: Analyte Oxidation cluster_step2 Step 2: Colorimetric Detection (Trinder Reaction) Analyte Target Analyte (e.g., Glucose, Uric Acid) H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 O₂ Oxidase Specific Oxidase (e.g., Glucose Oxidase, Uricase) Oxidase->H2O2 Dye Colored Quinoneimine Dye H2O2->Dye Oxidative Coupling DCHBS 3,5-Dichloro-2- hydroxybenzenesulfonic acid (DCHBS) DCHBS->Dye AAP 4-Aminoantipyrine (4-AAP) AAP->Dye Spectro Spectrophotometric Measurement Dye->Spectro Peroxidase Horseradish Peroxidase (HRP) Peroxidase->Dye

Figure 1: General principle of a coupled enzyme assay using DCHBS for analyte quantification.

The Trinder Reaction Mechanism

The core of the detection system is the Trinder reaction. In this peroxidase-catalyzed step, hydrogen peroxide provides the oxidizing potential to couple DCHBS with 4-aminoantipyrine.[4] This forms a stable quinoneimine dye, which exhibits strong absorbance at a specific wavelength, allowing for sensitive detection.

G cluster_reactants Reactants cluster_products Products H2O2 H₂O₂ Coupling + H2O2->Coupling DCHBS DCHBS DCHBS->Coupling AAP 4-AAP AAP->Coupling Dye Red/Purple Quinoneimine Dye Coupling->Dye Peroxidase (HRP) H2O 2H₂O Coupling->H2O

Figure 2: The peroxidase-catalyzed Trinder reaction for color development.

Quantitative Assay Performance Data

The following table summarizes the performance characteristics of a direct enzymatic assay for uric acid using the DCHBS/4-aminophenazone chromogenic system, as described by Fossati et al. (1980).[1]

ParameterValueNotes
Chromogenic System 3,5-dichloro-2-hydroxybenzenesulfonic acid / 4-aminophenazoneProvides higher molar absorptivity than phenol-based systems.[1]
Wavelength (λmax) 520 nmWavelength for measuring the absorbance of the final red dye.[1][3]
Reaction Time < 15 minutesReaction completes quickly at room temperature.[1][3]
Linearity Up to 1500 µmol/L (Uric Acid)The standard curve is linear within this range.[1][3]
Sample/Reagent Ratio As low as 0.025High sensitivity allows for small sample volumes, reducing interference.[1][3]
Within-Run Precision CV ≤ 1.2%Demonstrates high reproducibility in a single run.[1][3]
Between-Run Precision CV ≤ 2.2%Shows excellent reproducibility across different runs.[1][3]
Analytical Recovery > 99%High accuracy in quantifying uric acid in human sera and urine.[1][3]
Sample Blank Not requiredThe reaction is highly specific, eliminating the need for a sample blank.[1][3]

Experimental Protocols

Protocol 1: Direct Enzymatic Assay for Uric Acid in Serum

This protocol is adapted from the method described by Fossati P, et al. (1980) for the determination of uric acid.[1]

1. Reagent Preparation:

  • Buffer/Enzyme Reagent: Prepare a solution containing phosphate buffer, horseradish peroxidase (HRP), and 4-aminophenazone (4-AAP). The precise concentrations should be optimized for the specific assay format.
  • DCHBS Reagent: Prepare a separate solution of 3,5-dichloro-2-hydroxybenzenesulfonic acid.
  • Uricase Reagent: Prepare a solution of uricase from a microbial source (e.g., Aspergillus flavus).
  • Working Reagent: Shortly before use, mix the Buffer/Enzyme, DCHBS, and Uricase reagents in a ratio of 1.5 / 0.5 / 0.02 by volume. Store this mixture in a dark bottle and use it within one working day.[1]
  • Uric Acid Standard: Prepare a working standard solution of uric acid (e.g., 60 mg/L or 357 µmol/L) in doubly-distilled water.

2. Assay Procedure:

  • Pipette 2.0 mL of the Working Reagent into a series of test tubes (for blank, standards, and samples).
  • Add 50 µL of the sample (serum or diluted urine) or the working standard to the respective tubes. This corresponds to a sample/reagent ratio of 0.025.
  • Mix the contents of the tubes thoroughly.
  • Incubate at room temperature for 15 minutes.
  • Measure the absorbance of the standards and samples against the reagent blank at 520 nm.

3. Calculation:

  • Calculate the uric acid concentration in the samples by comparing their absorbance to that of the uric acid standard.

Protocol 2: General Application in ELISA

The DCHBS/4-AAP system can be used as a sensitive colorimetric detection method in Enzyme-Linked Immunosorbent Assays (ELISA) where HRP is the conjugated enzyme on the detection antibody.

1. Materials:

  • HRP-conjugated detection antibody.
  • Substrate Reagent: Prepare a buffered solution containing optimal concentrations of 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-aminoantipyrine.
  • Hydrogen Peroxide Solution: A dilute solution of H₂O₂ (typically supplied as part of a kit, e.g., as urea peroxide).
  • Working Substrate: Mix the Substrate Reagent and Hydrogen Peroxide Solution immediately before use according to manufacturer instructions.
  • Stop Solution: 2M H₂SO₄.

2. Assay Procedure (post-final wash step):

  • After completing the binding and washing steps of the ELISA protocol, add 100 µL of the freshly prepared Working Substrate to each well of the 96-well plate.
  • Incubate the plate for 20-30 minutes at room temperature, protected from direct light. A color change should develop in positive wells.
  • Stop the enzymatic reaction by adding 50-100 µL of Stop Solution to each well. This will inhibit the HRP and stabilize the color.[5]
  • Read the absorbance of each well on a microplate reader, typically at a wavelength of 450 nm after acidification (the stop solution can shift the absorbance peak).

Diagnostic Assay Workflow

The following diagram outlines the typical workflow for a colorimetric diagnostic assay using the DCHBS system, from sample handling to final data analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start ReagentPrep Prepare Working Reagent (DCHBS, 4-AAP, Enzymes, Buffer) start->ReagentPrep end Dispense Dispense Reagent into Reaction Vessels ReagentPrep->Dispense SamplePrep Prepare Samples, Standards, and Controls AddSample Add Samples/Standards to Vessels SamplePrep->AddSample Dispense->AddSample Incubate Incubate at Room Temp (e.g., 15 min) AddSample->Incubate ReadAbs Measure Absorbance (e.g., at 520 nm) Incubate->ReadAbs Calculate Calculate Analyte Concentration ReadAbs->Calculate Report Report Results Calculate->Report Report->end

Figure 3: Standard workflow for a DCHBS-based colorimetric assay.

References

Synthesis of Derivatives from 3,5-Dichloro-4-hydroxybenzenesulfonic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 3,5-dichloro-4-hydroxybenzenesulfonic acid. This compound serves as a versatile starting material for the generation of a library of molecules with potential applications in medicinal chemistry and agrochemical research. The primary derivatives discussed are sulfonamides and sulfonate esters, synthesized via a key sulfonyl chloride intermediate.

Overview of Synthetic Pathways

The principal synthetic route to derivatives of this compound involves a two-step process. The first step is the conversion of the sulfonic acid to the more reactive 3,5-dichloro-4-hydroxybenzenesulfonyl chloride. This intermediate can then be readily reacted with a variety of nucleophiles, such as amines and phenols, to yield the corresponding sulfonamides and sulfonate esters.

Synthesis_Pathway A This compound B 3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride A->B Chlorinating Agent (e.g., SOCl₂, PCl₅) C 3,5-Dichloro-4-hydroxybenzenesulfonamides B->C Primary/Secondary Amine, Base D 3,5-Dichloro-4-hydroxybenzenesulfonate Esters B->D Phenol/Alcohol, Base Sulfonamide_Synthesis A 3,5-Dichloro-4-hydroxy- benzenesulfonyl Chloride D 3,5-Dichloro-4-hydroxy- benzenesulfonamide A->D B Primary or Secondary Amine (R¹R²NH) B->D C Base (e.g., Pyridine, Triethylamine) C->D

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,5-Dichloro-4-hydroxybenzenesulfonic Acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-hydroxybenzenesulfonic acid. The information is designed to address specific issues that may be encountered during the optimization of assay concentrations and other experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in assays?

While direct applications of this compound are not extensively documented in peer-reviewed literature, its structural analog, 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS), is widely used in chromogenic assays. It is a phenolic compound that can undergo oxidative coupling with a chromogenic agent, such as 4-aminophenazone (4-AP), in the presence of hydrogen peroxide (H₂O₂) and a peroxidase enzyme. This reaction produces a colored product that can be quantified spectrophotometrically. Therefore, it is anticipated that this compound would be used in similar enzymatic assays designed to measure analytes that directly or indirectly produce hydrogen peroxide.

Q2: What is the principle of the chromogenic assay involving substituted phenols like this compound?

The assay is based on a coupled enzymatic reaction. First, a primary enzyme generates hydrogen peroxide (H₂O₂) in proportion to the concentration of the target analyte. For instance, in a uric acid assay, the enzyme uricase catalyzes the oxidation of uric acid, producing H₂O₂. In the second step, horseradish peroxidase (HRP) uses the generated H₂O₂ to catalyze the oxidative coupling of this compound with a chromogen, typically 4-aminophenazone. This reaction forms a colored quinoneimine dye, and the intensity of the color, measured at a specific wavelength, is directly proportional to the concentration of the analyte.

Q3: What are the key components of an assay using this compound?

A typical assay would include:

  • Buffer: To maintain the optimal pH for the enzymatic reactions.

  • Enzyme: An oxidase that produces hydrogen peroxide as a product of its reaction with the target analyte (e.g., uricase for uric acid, glucose oxidase for glucose).

  • Peroxidase: Typically horseradish peroxidase (HRP), to catalyze the color-forming reaction.

  • This compound: As the phenolic coupling agent.

  • Chromogen: Such as 4-aminophenazone (4-AP) or a similar compound.

  • Sample: The biological fluid or solution containing the analyte of interest.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
No or Low Signal (Low Absorbance) Degraded Reagents: Hydrogen peroxide is unstable. The enzyme or this compound may have degraded.Prepare fresh reagents. Store reagents at the recommended temperature and protect from light.
Incorrect pH: The pH of the reaction buffer is outside the optimal range for the enzymes.Optimize the buffer pH. Check the pH of the final reaction mixture.
Suboptimal Reagent Concentration: The concentration of one or more components (enzyme, peroxidase, this compound, chromogen) is too low.Systematically optimize the concentration of each reagent. See the experimental protocol section for starting concentrations based on similar assays.
Enzyme Inhibitors: The sample may contain inhibitors of the primary enzyme or peroxidase.Perform a spike-and-recovery experiment to check for matrix effects. If inhibition is present, sample dilution or purification may be necessary.
High Background Signal (High Blank Absorbance) Contaminated Reagents: Reagents may be contaminated with the analyte or other substances that produce or react with hydrogen peroxide.Use high-purity water and reagents. Prepare fresh solutions.
Spontaneous Oxidation: The chromogen may be slowly oxidizing on its own.Prepare the chromogen solution fresh before use. Protect the working reagent from light.
Light Exposure: The reaction mixture is sensitive to light, which can lead to non-enzymatic color formation.Perform the assay in low-light conditions or use opaque microplates.
Poor Reproducibility Inaccurate Pipetting: Inconsistent volumes of reagents or samples are being added.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Temperature Fluctuations: The reaction rate is sensitive to temperature.Ensure all reagents and samples are at the same temperature before starting the reaction. Use a temperature-controlled incubator or plate reader.
Incomplete Mixing: Reagents are not being mixed thoroughly in the wells.Mix the contents of the wells thoroughly after adding each reagent, avoiding bubbles.
Non-linear Standard Curve Substrate Depletion: At high analyte concentrations, the substrate for the primary enzyme may be depleted, leading to a plateau in the signal.Dilute samples with high analyte concentrations to fall within the linear range of the assay.
Reagent Limitation: At high analyte concentrations, another reagent (e.g., this compound or chromogen) may become the limiting factor.Increase the concentration of the limiting reagent, but be mindful of potential increases in background signal.
Incorrect Wavelength: The absorbance is not being measured at the optimal wavelength for the colored product.Perform a wavelength scan of the final colored product to determine the peak absorbance. Based on similar assays, this is often around 520 nm.

Experimental Protocols

Disclaimer: The following protocol is a hypothetical starting point for the use of this compound, based on established protocols for its structural isomer, 3,5-dichloro-2-hydroxybenzenesulfonic acid. Optimization of each component's concentration is critical for achieving the best assay performance.

General Protocol for an Enzymatic Assay using this compound

  • Preparation of Reagents:

    • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0.

    • Primary Enzyme Solution: Prepare a stock solution of the specific oxidase (e.g., uricase at 10 U/mL) in the buffer.

    • Horseradish Peroxidase (HRP) Solution: Prepare a stock solution of HRP (e.g., 100 U/mL) in the buffer.

    • This compound Solution: Prepare a stock solution (e.g., 100 mM) in deionized water.

    • 4-Aminophenazone (4-AP) Solution: Prepare a stock solution (e.g., 100 mM) in deionized water.

    • Working Reagent: Prepare a fresh working reagent by mixing the buffer, primary enzyme, HRP, this compound, and 4-AP solutions. The optimal ratio of these components needs to be determined experimentally. A starting point could be a final concentration in the reaction mixture of:

      • Primary Enzyme: 0.1 - 1 U/mL

      • HRP: 1 - 5 U/mL

      • This compound: 1 - 5 mM

      • 4-AP: 0.5 - 2 mM

    • Standard Solutions: Prepare a series of standard solutions of the analyte in the buffer.

    • Samples: Prepare samples, including any necessary dilutions.

  • Assay Procedure:

    • Pipette 20 µL of the standard solutions and samples into the wells of a 96-well microplate.

    • Add 200 µL of the working reagent to each well.

    • Mix thoroughly by gentle shaking.

    • Incubate the plate at room temperature (or 37°C) for 15-30 minutes, protected from light.

    • Measure the absorbance at the optimal wavelength (e.g., around 520 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (buffer only) from the absorbance of the standards and samples.

    • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary (Based on 3,5-dichloro-2-hydroxybenzenesulfonic acid assays)

The following table provides typical concentration ranges used in assays with the 2-hydroxy isomer, which can serve as a starting point for optimizing assays with the 4-hydroxy isomer.

Reagent Typical Concentration Range in Final Reaction Mixture
3,5-dichloro-2-hydroxybenzenesulfonic acid1 - 10 mM
4-Aminophenazone (4-AP)0.1 - 2 mM
Horseradish Peroxidase (HRP)0.5 - 10 U/mL
Primary Oxidase Enzyme0.05 - 2 U/mL
pH6.5 - 7.5
TemperatureRoom Temperature to 37°C
Incubation Time5 - 30 minutes
Wavelength of Detection510 - 530 nm

Visualizations

Signaling_Pathway Analyte Analyte (e.g., Uric Acid) Primary_Enzyme Primary Oxidase (e.g., Uricase) Analyte->Primary_Enzyme Substrate H2O2 Hydrogen Peroxide (H₂O₂) Primary_Enzyme->H2O2 Produces Peroxidase Peroxidase (HRP) H2O2->Peroxidase Substrate HDCBS 3,5-Dichloro-4-hydroxy- benzenesulfonic acid HDCBS->Peroxidase Substrate Chromogen Chromogen (e.g., 4-AP) Chromogen->Peroxidase Substrate Colored_Product Colored Product (Quinoneimine Dye) Peroxidase->Colored_Product Produces

Caption: Enzymatic reaction cascade for the colorimetric assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Enzymes, HDCBS, Chromogen) Add_Reagent Add Working Reagent Reagent_Prep->Add_Reagent Sample_Prep Prepare Samples and Standards Add_Samples Add Samples/Standards to Microplate Sample_Prep->Add_Samples Add_Samples->Add_Reagent Incubate Incubate Add_Reagent->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Standard_Curve Generate Standard Curve Measure_Absorbance->Standard_Curve Calculate_Concentration Calculate Analyte Concentration Standard_Curve->Calculate_Concentration

Caption: General experimental workflow for the assay

Technical Support Center: Uric Acid Assays Using 3,5-Dichloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using uric acid assays with 3,5-Dichloro-4-hydroxybenzenesulfonic acid (DCHBS).

Troubleshooting Guide

This guide addresses common issues encountered during uric acid assays. For each problem, potential causes and corresponding solutions are provided.

ProblemPotential Cause(s)Recommended Solution(s)
Artificially Low Uric Acid Readings Presence of reducing agents: Substances like ascorbic acid (Vitamin C), calcium dobesilate, or N-acetylcysteine (NAC) can compete with the chromogenic substrate for hydrogen peroxide, leading to lower absorbance values.[1][2][3]- If possible, medication should be suspended for at least 12 hours before sample collection.[4] - For samples with known high levels of ascorbic acid, let the specimen stand at room temperature for 2 hours before performing the assay to allow for some oxidation.[5][6] - If interference is suspected, consider using an alternative method that is less susceptible to reducing agents, such as a UV-based method that measures the decrease in uric acid at 293 nm.[1]
High levels of bilirubin: Bilirubin can interfere with the peroxidase-coupled reaction, leading to falsely decreased results.[4][7]- Use a sample blank to correct for the spectral interference from bilirubin. - Some assay formulations include potassium ferrocyanide to minimize bilirubin interference.[5][8]
Artificially High Uric Acid Readings Hemolysis: The release of hemoglobin from red blood cells can interfere with the colorimetric reading and may also release substances that participate in the reaction.[4][9]- Visually inspect samples for any pink or red coloration. - Avoid vigorous shaking or improper handling of blood samples. - If hemolysis is present, it is recommended to recollect the sample.
Lipemia: High levels of lipids in the sample can cause turbidity, leading to light scattering and falsely elevated absorbance readings.[4]- Centrifuge the sample at a higher speed to pellet the lipids. - Use a lipemia-clearing agent if available and validated for your assay.
High Reagent Blank Absorbance Reagent deterioration: The working reagent can degrade over time, especially when exposed to light.[4][10]- Store reagents as recommended by the manufacturer, typically at 2-8°C and protected from light.[5][10] - Prepare fresh working reagent daily.[8] - Discard reagents if they appear cloudy or if the blank absorbance exceeds the manufacturer's specified limit (e.g., > 0.100 at 520 nm).[4][10]
Contamination: Contamination of reagents or reaction vessels with uric acid or other substances can lead to a high background signal.- Use clean, dedicated labware for the assay. - Ensure pipette tips are not contaminated.
Poor Reproducibility (High CV%) Inconsistent incubation times or temperatures: The enzymatic reaction is sensitive to both time and temperature.- Use a calibrated timer and a temperature-controlled incubator or water bath. - Ensure all samples and standards are incubated for the same duration.
Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents will lead to variability.- Calibrate pipettes regularly. - Use appropriate pipetting techniques to ensure accuracy and precision.
Precipitation in the reaction mixture: High concentrations of certain proteins, such as IgM paraproteins, can cause precipitation in the reaction cuvettes.[11]- If precipitation is observed, consider pre-treating the sample to remove the interfering protein, for example, through precipitation with polyethylene glycol (PEG).[12]

Quantitative Data on Interfering Substances

The following table summarizes the concentration at which common substances have been reported to not significantly interfere with uric acid assays utilizing a Trinder-type reaction with DCHBS. Note that interference levels can be method-specific.

Interfering SubstanceNon-Interfering ConcentrationSource(s)
Ascorbic Acid< 20 µM[4]
Bilirubin< 10 mg/dL[4]
Hemoglobin< 20 g/L[4]
Lipemia (Triglycerides)< 20 g/L[4]

Experimental Protocols

Key Experiment: Enzymatic Colorimetric Uric Acid Assay

This protocol is based on the principle of the uricase-peroxidase Trinder reaction using DCHBS and 4-aminoantipyrine (4-AAP).[4][8][10]

1. Principle: Uric acid is oxidized by uricase to allantoin and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the H₂O₂ reacts with DCHBS and 4-AAP to form a red quinoneimine dye. The intensity of the color, measured at approximately 520 nm, is directly proportional to the uric acid concentration in the sample.[8][10][13]

2. Reagent Preparation (Working Reagent): A single working reagent is typically prepared by mixing a buffer solution containing enzymes and 4-AAP with a DCHBS solution and a uricase solution. A common formulation includes:

  • Phosphate buffer (e.g., 100 mmol/L, pH 7.8)

  • Uricase (> 0.5 KU/L)

  • Peroxidase (> 0.5 KU/L)

  • 4-Aminoantipyrine (0.5 mmol/L)

  • This compound (2 mmol/L)

  • Ascorbate oxidase can be included to minimize interference from ascorbic acid.[4][10]

Note: It is recommended to use commercially available kits and prepare reagents according to the manufacturer's instructions.

3. Assay Procedure:

  • Pipette the working reagent into appropriate tubes or microplate wells for the blank, standards, and samples.

  • Add the sample (e.g., serum, plasma, or diluted urine) or standard to the corresponding tubes/wells.

  • Mix the contents thoroughly.

  • Incubate for a specified time and temperature (e.g., 10-15 minutes at room temperature or 5 minutes at 37°C).[8][10]

  • Measure the absorbance of the standards and samples against the reagent blank at 520 nm. The color is typically stable for at least 30 minutes.[10]

4. Calculation: Calculate the uric acid concentration in the samples using a standard curve generated from the absorbance readings of the uric acid standards.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the uric acid assay using this compound?

A1: This assay is an enzymatic colorimetric method. It involves two main reactions. First, the enzyme uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. Second, in a reaction catalyzed by peroxidase (the Trinder reaction), the hydrogen peroxide reacts with a chromogenic couple, this compound (DCHBS) and 4-aminoantipyrine (4-AAP), to produce a stable red quinoneimine dye. The intensity of this red color is proportional to the amount of uric acid in the sample and is measured spectrophotometrically at around 520 nm.[8][10]

Q2: What are the most common substances that interfere with this assay?

A2: The most common interfering substances are reducing agents such as ascorbic acid (Vitamin C), bilirubin, and certain drugs like calcium dobesilate and N-acetylcysteine.[1][2][3] Hemolysis (rupture of red blood cells) and lipemia (high lipid content) in the sample can also lead to inaccurate results.[4]

Q3: How can I minimize interference from ascorbic acid?

A3: To minimize interference from ascorbic acid, you can let the sample sit at room temperature for about two hours before the assay, which allows for some of the ascorbic acid to be oxidized.[5][6] Additionally, some commercial assay kits include ascorbate oxidase in their reagent formulation to specifically degrade ascorbic acid without affecting the uric acid measurement.[4][10]

Q4: My results are consistently lower than expected. What could be the cause?

A4: Consistently low results could be due to the presence of interfering reducing substances in your samples, as mentioned above. These substances consume the hydrogen peroxide produced in the first reaction, making it unavailable for the color-forming second reaction. Another possibility is a loss of enzyme activity in your reagents due to improper storage or expiration.

Q5: Why is my reagent blank reading so high?

A5: A high reagent blank can be caused by the degradation of the reagents, particularly if they have been exposed to light or are past their expiration date.[4][10] It can also be a sign of contamination of the reagent with uric acid or another substance that can participate in the color-forming reaction. Always prepare fresh working reagent and store stock solutions according to the manufacturer's instructions.

Visualizations

Uric_Acid_Assay_Pathway cluster_trinder Trinder Reaction UricAcid Uric Acid Allantoin Allantoin + H₂O₂ UricAcid->Allantoin Uricase Quinoneimine Red Quinoneimine Dye (Abs @ 520 nm) H2O2_node H₂O₂ DCHBS 3,5-Dichloro-4-hydroxy- benzenesulfonic acid (DCHBS) AAP 4-Aminoantipyrine (4-AAP) Interference Interfering Reducing Agents (e.g., Ascorbic Acid) Interference->H2O2_node Scavenges H₂O₂ H2O2_node->Quinoneimine Peroxidase

Caption: Signaling pathway of the enzymatic uric acid assay.

Experimental_Workflow start Start prep_reagents Prepare Working Reagent (Buffer, Enzymes, DCHBS, 4-AAP) start->prep_reagents prep_samples Prepare Samples, Standards, and Blank prep_reagents->prep_samples pipette Pipette Reagent, Samples, and Standards into Microplate/Tubes prep_samples->pipette incubate Incubate (e.g., 10-15 min at RT or 5 min at 37°C) pipette->incubate read_abs Read Absorbance at 520 nm incubate->read_abs calculate Calculate Uric Acid Concentration read_abs->calculate end End calculate->end

Caption: General experimental workflow for the uric acid assay.

References

Technical Support Center: 3,5-Dichloro-4-hydroxybenzenesulfonic acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the stability of 3,5-Dichloro-4-hydroxybenzenesulfonic acid solutions. It includes frequently asked questions, troubleshooting advice, and recommended protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organosulfur compound. It and its salts are used as reagents in various biochemical assays and analytical techniques. For instance, its sodium salt is used in a chromogenic system with 4-aminoantipyrine to quantify hydrogen peroxide, which is a product of enzymatic reactions like the oxidation of uric acid.[1][2] It also serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[3]

Q2: What are the primary factors that affect the stability of this compound solutions?

A2: The stability of solutions of halogenated phenols and sulfonic acids can be influenced by several factors, including:

  • Light: Photodegradation is a common pathway for halogenated aromatic compounds, potentially leading to dechlorination or the formation of colored byproducts.[4]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Recommended storage for the solid compound is often refrigerated (2-8°C) or at room temperature in a dry place.[5][6]

  • pH: The pH of the solution can affect the stability of the sulfonic acid group. While generally stable, hydrolysis can occur under harsh conditions (e.g., high temperatures in aqueous acid).[7][8]

  • Oxidizing Agents: Strong oxidizing agents are generally incompatible and can lead to decomposition.[9]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: While specific stability data for solutions is limited, based on the chemical properties and supplier recommendations for the solid form, the following conditions are advised:

  • Storage Temperature: Store stock solutions at refrigerated temperatures (2-8°C) to minimize degradation.[5][6]

  • Light Conditions: Protect solutions from light by using amber vials or storing them in the dark to prevent photodegradation.

  • Atmosphere: Store in a well-sealed container to prevent solvent evaporation and contamination. For the solid form, storage in a dry, well-ventilated place is recommended.[9]

Q4: How can I visually assess if my solution has degraded?

A4: Visual inspection can provide initial clues about solution instability. Look for:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products, often from oxidation or photodegradation.

  • Precipitate Formation: The presence of solid material in a solution that was previously clear may indicate degradation, precipitation of the solute, or contamination.

Q5: What are the potential degradation products?

A5: Based on the structure (a halogenated phenol sulfonic acid), potential degradation pathways could include:

  • Oxidation: The phenol group is susceptible to oxidation, which can form colored quinone-type structures.

  • Dechlorination: Photochemical or other degradation processes can lead to the removal of chlorine atoms from the aromatic ring.[10]

  • Desulfonation: Hydrolysis of the sulfonic acid group, typically under forcing conditions like high heat, can cleave it from the benzene ring.[7][11]

  • Hazardous Decomposition Products: Under thermal decomposition, hazardous products can include carbon oxides, sulfur oxides, and hydrogen chloride gas.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or non-reproducible assay results. Solution degradation leading to lower effective concentration.1. Prepare a fresh solution from solid material.2. Perform a quality control check on the new solution using a standard analytical method (e.g., HPLC-UV).[12][13]3. Review storage conditions of the old solution (age, light exposure, temperature).
Color of the solution has changed (e.g., turned yellow). Oxidation of the phenolic group or photodegradation.1. Discard the solution.2. Prepare a fresh solution.3. Ensure the new solution is protected from light (amber vial) and stored at the recommended temperature.
Precipitate is observed in the solution. The solution may be supersaturated, or the solute has degraded into less soluble products. Solvent evaporation may have occurred.1. Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. Ensure it stays dissolved at working temperatures.2. If the precipitate does not redissolve or if degradation is suspected, discard the solution and prepare a fresh one.3. Ensure storage containers are tightly sealed.

Visual Guides & Workflows

A potential degradation pathway for this compound involves oxidation and dechlorination.

G cluster_main Potential Degradation Pathways A 3,5-Dichloro-4- hydroxybenzenesulfonic acid B Oxidation Products (e.g., Dichlorobenzoquinone -sulfonic acid) A->B Oxidizing Agents (e.g., Air, Light) C Dechlorination Products (e.g., Monochloro-hydroxy -benzenesulfonic acid) A->C Photolysis (UV Light) or Reductive Processes D Further Degradation (Ring Opening, etc.) B->D C->D

Caption: Hypothetical degradation pathways for the molecule.

This workflow provides a systematic approach to troubleshooting issues related to solution stability.

G start Inconsistent or Unexpected Experimental Results check_solution Is the 3,5-Dichloro-4-hydroxy- benzenesulfonic acid solution a suspect? start->check_solution visual_insp Step 1: Visual Inspection - Color Change? - Precipitate? check_solution->visual_insp Yes other_source Troubleshoot Other Experimental Variables check_solution->other_source No check_storage Step 2: Check Storage - Age of solution? - Stored in dark? - Stored at 2-8°C? visual_insp->check_storage analytical_qc Step 3: Analytical QC (e.g., HPLC-UV) - Purity Check - Concentration Check check_storage->analytical_qc decision Is degradation likely? analytical_qc->decision prepare_fresh Action: Prepare Fresh Solution & Adhere to Best Practices decision->prepare_fresh Yes decision->other_source No

Caption: Troubleshooting workflow for solution stability issues.

Recommended Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for assessing the purity and concentration of this compound in solution over time. It is based on typical reverse-phase HPLC methods for similar compounds.[12][13]

1. Objective: To quantify the concentration of this compound and detect the presence of potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm particle size).[14]

  • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% acid) and acetonitrile. A typical starting point could be 90:10 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan of a standard solution (typically in the range of 220-280 nm for aromatic compounds).

  • Column Temperature: 25-30°C

4. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent (e.g., water/acetonitrile mixture). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute the test solution to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Evaluation:

    • Identify the peak for this compound based on the retention time of the standard.

    • Quantify the concentration in the sample using the calibration curve.

    • Examine the chromatogram for any new peaks, which may indicate degradation products. The appearance of new peaks or a decrease in the main peak area over time under specific storage conditions (e.g., elevated temperature, light exposure) indicates instability.

References

Technical Support Center: Minimizing Background Noise in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise in colorimetric assays involving your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is background noise in a colorimetric assay?

A1: Background noise, or high background, in a colorimetric assay refers to the generation of a signal (color development) that is not due to the specific interaction being measured. It manifests as an unexpectedly high optical density reading across the assay plate, particularly in negative control or blank wells.[1] This elevated baseline signal can obscure the true signal from the analyte, reducing the sensitivity and accuracy of the assay.[2]

Q2: Why is it critical to minimize background noise?

A2: Minimizing background noise is crucial because a high signal-to-noise ratio is essential for assay sensitivity.[1] High background can mask the detection of low-concentration analytes, reduce the dynamic range of the assay, and in severe cases, render the results unusable.[1] Failure to control background can lead to inaccurate quantification and false-positive results.

Q3: What are the most common causes of high background noise?

A3: The most common causes of high background noise can be broadly categorized into several areas:

  • Non-Specific Binding: This occurs when assay components, like antibodies or detection reagents, bind to unintended sites on the microplate surface.[3] This is often due to insufficient blocking or suboptimal antibody concentrations.[4]

  • Reagent Issues: Contamination of buffers or reagents, use of expired reagents, or improperly prepared solutions are frequent culprits.[2] The substrate solution itself may also deteriorate, leading to spontaneous color development.[5]

  • Procedural Flaws: Inadequate washing between steps is a primary cause, leaving behind unbound reagents that contribute to the signal.[3] Incorrect incubation times and temperatures can also increase non-specific interactions.[6][7]

  • Compound and Matrix Interference: The test compound itself may be colored, absorb light at the detection wavelength, or be chemically reactive, interfering with the assay chemistry.[8][9] Components in the sample matrix (e.g., serum, plasma) can also cause interference.[1][10]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Reagent & Sample-Related Issues

Q: My blank and negative control wells have high absorbance readings. What should I do?

A: High signal in control wells points to a systemic issue, most likely with the reagents or the plate itself.

  • Check Reagents for Contamination: One of the most common causes is contamination in buffers (wash, blocking, diluent) or the substrate solution. If you suspect contamination, use fresh, high-quality reagents for all steps.[1][2] Ensure you are using high-purity water for all preparations.[3]

  • Verify Substrate Quality: The substrate solution should be colorless before being added to the plate.[5] If it has developed a color, it has likely degraded and must be replaced.

  • Evaluate Compound Interference: Your test compound may be interfering with the assay.

    • Intrinsic Color: If the compound is colored, it may absorb light at the assay's measurement wavelength. Run a control containing only the compound in assay buffer to measure its intrinsic absorbance.

    • Reactivity: Some compounds can chemically react with assay reagents or generate reactive oxygen species (e.g., H₂O₂) that interfere with the readout.[8] This can be tested by incubating the compound with the detection reagents in the absence of other assay components.

Q: I suspect my sample matrix is causing interference. How can I confirm and mitigate this?

A: Sample matrix effects occur when components in the biological sample (e.g., proteins, lipids in serum) interfere with the assay.[1][2]

  • Run a Matrix Control: Prepare a control well containing the sample matrix without the analyte to see if the matrix itself generates a signal.

  • Sample Preparation:

    • Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.[11]

    • Pre-treatment: For samples high in proteins or particulates, pre-clearing via centrifugation or filtration can remove interfering components.[2]

Procedural & Optimization Issues

Q: The signal is high across the entire plate, including my sample wells. Where should I start troubleshooting?

A: This widespread issue often points to a problem with a fundamental step in the assay protocol, such as blocking or washing.[1]

Logical Workflow for Troubleshooting High Background

The following diagram outlines a systematic approach to diagnosing and resolving high background noise in your colorimetric assay.

G start High Background Observed check_controls Are blank/negative controls also high? start->check_controls reagent_issue Systemic Reagent or Substrate Issue check_controls->reagent_issue Yes nonspecific_binding Non-Specific Binding or Procedural Issue check_controls->nonspecific_binding No solve_reagent 1. Use fresh reagents/buffers. 2. Check for substrate degradation. 3. Test for compound interference. reagent_issue->solve_reagent end Background Minimized solve_reagent->end optimize_blocking Optimize Blocking nonspecific_binding->optimize_blocking optimize_washing Improve Washing Protocol nonspecific_binding->optimize_washing optimize_ab Titrate Antibody Conc. nonspecific_binding->optimize_ab optimize_incubation Adjust Incubation Time/Temperature nonspecific_binding->optimize_incubation optimize_blocking->end optimize_washing->end optimize_ab->end optimize_incubation->end

Caption: A step-by-step workflow for diagnosing high background noise.

  • Improve Plate Washing: Insufficient washing is a major cause of high background.[4] Unbound reagents remaining in the wells will generate a signal.

    • Increase the number of wash cycles (e.g., from 3 to 5).[5]

    • Increase the volume of wash buffer used per well.

    • Introduce a short soak step (e.g., 30-60 seconds) during each wash cycle to help remove stubborn, non-specifically bound material.[1]

  • Optimize Blocking: The blocking step is critical for preventing non-specific binding of antibodies and other reagents to the plate surface.[12]

    • Increase the concentration of the blocking agent (e.g., from 1% BSA to 3% BSA).

    • Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).

    • Consider changing the blocking agent. If using BSA, you could try non-fat dry milk or a commercial blocking buffer.

  • Titrate Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background.[13] Perform a titration experiment to determine the optimal antibody concentration that provides a strong specific signal with low background.

  • Adjust Incubation Conditions: Both incubation time and temperature can affect background signal.

    • Time: Over-incubation with detection reagents can lead to excessive color development.[4] Reduce the final substrate incubation time.

    • Temperature: Performing incubations at elevated temperatures can sometimes increase non-specific interactions.[7] Ensure the assay is run at the recommended temperature and avoid placing plates near heat sources or in direct sunlight.[5]

Common Causes of High Background Noise

This diagram illustrates the primary factors contributing to high background signals and their interrelationships.

G main High Background Noise nsb Non-Specific Binding main->nsb reagents Reagent Issues main->reagents procedure Procedural Flaws main->procedure interference Sample/Compound Interference main->interference blocking Insufficient Blocking nsb->blocking ab_conc High Antibody Conc. nsb->ab_conc cross_reactivity Cross-Reactivity nsb->cross_reactivity contamination Contamination reagents->contamination degradation Substrate Degradation reagents->degradation washing Inadequate Washing procedure->washing incubation Incorrect Incubation (Time/Temp) procedure->incubation matrix Matrix Effects interference->matrix compound Compound Properties (Color, Reactivity) interference->compound

Caption: Key contributors to elevated background in colorimetric assays.

Data & Protocols

Table 1: Recommended Starting Concentrations for Common Reagents

This table provides typical concentration ranges for key reagents used in minimizing background. Optimization within these ranges is recommended for each specific assay.

Reagent ComponentTypical Working ConcentrationPurpose & Notes
Blocking Agents
Bovine Serum Albumin (BSA)1 - 5% (w/v)A common protein-based blocker. Increasing concentration can help reduce non-specific binding.[1]
Non-fat Dry Milk1 - 5% (w/v)Cost-effective alternative to BSA, but may contain endogenous enzymes that can interfere with some assays.
Wash Buffer Additives
Tween-200.01 - 0.1% (v/v)A non-ionic detergent that helps disrupt weak, non-specific interactions, improving wash efficiency.[1][12]
Experimental Protocol: Generic Colorimetric ELISA

This protocol outlines the key steps for a standard sandwich ELISA, a common colorimetric assay format. Notes on minimizing background are included at each relevant step.

Materials:

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Capture Antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample and Standards

  • Detection Antibody (often biotinylated)

  • Enzyme Conjugate (e.g., Streptavidin-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to its optimal concentration in Coating Buffer.

    • Add 100 µL to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Optimization Note: Ensure the coating antibody concentration is optimized; too much can lead to unbound antibody that is difficult to wash away.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Background Note: This initial wash is important to remove all unbound capture antibody.[4]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT) or overnight at 4°C.

    • Background Note: This is a critical step. Ensure complete coverage of the well surface. Insufficient blocking is a primary cause of high background.[1]

  • Sample Incubation:

    • Wash the plate 3 times as described above.

    • Add 100 µL of prepared standards and samples to the appropriate wells.

    • Incubate for 1-2 hours at RT.

    • Optimization Note: If matrix effects are suspected, samples may need to be diluted in an appropriate assay diluent.[2]

  • Detection Antibody Incubation:

    • Wash the plate 3-5 times. Increase the number of washes if background is an issue.[5]

    • Add 100 µL of diluted detection antibody to each well.

    • Incubate for 1 hour at RT.

    • Background Note: The concentration of the detection antibody must be carefully titrated to ensure low non-specific binding.[13]

  • Enzyme Conjugate Incubation:

    • Wash the plate 3-5 times.

    • Add 100 µL of diluted enzyme conjugate (e.g., Streptavidin-HRP) to each well.

    • Incubate for 30 minutes at RT, protected from light.

  • Substrate Development:

    • Perform a final, thorough wash (5-6 times).[5] Ensure the final wash removes all unbound enzyme.

    • Add 100 µL of substrate solution to each well.

    • Incubate at RT in the dark for 15-30 minutes, or until sufficient color has developed.

    • Background Note: Do not over-incubate. Monitor color development and stop the reaction when the highest standard is in the optimal range for the plate reader.[4]

  • Stop Reaction & Read Plate:

    • Add 100 µL of Stop Solution to each well. The color will typically change (e.g., from blue to yellow for TMB).

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

References

Technical Support Center: Degradation Pathways of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid Chromogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation of the chromogen 3,5-Dichloro-4-hydroxybenzenesulfonic acid (DCHBSA). This guide includes frequently asked questions, troubleshooting guides for common experimental challenges, detailed experimental protocols, and a putative degradation pathway based on current scientific understanding of similar chlorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCHBSA) and why is its degradation of interest?

A1: this compound is a halogenated aromatic compound. Understanding its environmental fate and potential for biodegradation is crucial for assessing its ecological impact and for the development of potential bioremediation strategies. Microbial degradation is a primary mechanism for the breakdown of such xenobiotic compounds in the environment.[1]

Q2: What are the expected initial steps in the microbial degradation of DCHBSA?

A2: Based on studies of other chlorinated phenols, the initial steps in the aerobic microbial degradation of DCHBSA are likely to involve enzymatic attacks that modify the aromatic ring. Two main strategies are employed by aerobic bacteria for the degradation of chlorophenols. Lower chlorinated phenols are typically first attacked by monooxygenases, which introduce a second hydroxyl group to form chlorocatechols. Polychlorinated phenols, on the other hand, are often converted to chlorohydroquinones as the initial intermediates.[2]

Q3: What are the key enzymes involved in the degradation of chlorinated aromatic compounds like DCHBSA?

A3: Key enzymes include monooxygenases and dioxygenases, which catalyze the initial oxidative attacks on the aromatic ring.[2] In some cases, laccases and peroxidases from white-rot fungi can also be involved in the degradation of chlorophenols. These enzymes facilitate the conversion of chlorophenol into less harmful inorganic chloride, carbon dioxide, and water.

Q4: Can DCHBSA be degraded anaerobically?

A4: Yes, anaerobic degradation of chlorinated phenols is possible through a process called reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms. This process is carried out by halorespiring bacteria. For instance, some species of Desulfitobacterium are known to be capable of reductive dechlorination of pentachlorophenol (PCP) and other chlorinated phenols.[3]

Q5: What are the likely intermediates in the degradation pathway of DCHBSA?

A5: Based on the degradation of similar compounds, likely intermediates could include dichlorinated catechols or hydroquinones. Subsequent steps would involve ring cleavage, leading to the formation of aliphatic acids that can then enter central metabolic pathways like the Krebs cycle.

Q6: Is cometabolism a relevant process for DCHBSA degradation?

A6: Cometabolism, where microorganisms degrade a compound without using it as a primary energy or carbon source, is a significant process for the degradation of many chlorinated aromatic compounds.[4] This can be particularly important for degrading low concentrations of the contaminant. It often requires the presence of a primary growth substrate to induce the necessary degradative enzymes.[5]

Putative Degradation Pathway of this compound

The following diagram illustrates a putative microbial degradation pathway for DCHBSA. This pathway is hypothesized based on known degradation mechanisms of other chlorinated phenols and benzenesulfonic acids.

Putative_Degradation_Pathway DCHBSA 3,5-Dichloro-4-hydroxy- benzenesulfonic acid Intermediate1 3,5-Dichlorocatechol- -sulfonic acid DCHBSA->Intermediate1 Monooxygenase/ Dioxygenase Intermediate2 3,5-Dichloromuconic acid semialdehyde-sulfonic acid Intermediate1->Intermediate2 Dioxygenase (Ring Cleavage) RingCleavageProducts Ring Cleavage Products (e.g., Chlorinated aliphatic acids) Intermediate2->RingCleavageProducts Dehydrogenase/ Hydrolase CentralMetabolism Central Metabolism (TCA Cycle) RingCleavageProducts->CentralMetabolism Further Degradation Mineralization Mineralization (CO2, H2O, Cl-, SO4^2-) CentralMetabolism->Mineralization

Caption: Putative aerobic degradation pathway of DCHBSA.

Troubleshooting Guides

Experimental Issues
Problem Possible Cause Recommended Solution
No degradation of DCHBSA observed. Incorrect microbial culture or lack of degrading microorganisms.Use a known degrader strain or enrich for DCHBSA-degrading microorganisms from a contaminated site.
Inappropriate culture conditions (pH, temperature, oxygen).Optimize culture conditions based on the requirements of the microorganisms.
Toxicity of DCHBSA at the tested concentration.Perform a toxicity assay and start with a lower concentration of DCHBSA.
Lack of essential nutrients or co-substrates.Ensure the growth medium contains all necessary nutrients. For cometabolism, add a suitable primary substrate.[5]
Slow degradation rate. Suboptimal culture conditions.Re-evaluate and optimize pH, temperature, aeration, and nutrient concentrations.
Low biomass concentration.Increase the initial inoculum size or allow for a longer biomass growth phase.
Competitive inhibition by other compounds in the medium.Simplify the medium or analyze for potential inhibitors.
Accumulation of intermediates. Incomplete degradation pathway in the chosen microorganism.Use a microbial consortium with complementary metabolic capabilities.
Feedback inhibition by the intermediate.Monitor intermediate concentrations and consider strategies to remove them.
Analytical Issues (HPLC/GC-MS)
Problem Possible Cause Recommended Solution
Poor peak shape (tailing or fronting). Column contamination or degradation.Clean the column according to the manufacturer's instructions or replace it.[6]
Inappropriate mobile phase pH for sulfonated compounds.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Secondary interactions with the stationary phase.Use a mobile phase modifier (e.g., ion-pairing agent) or switch to a different column chemistry.
Retention time drift. Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing and degassing.[6]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[7]
Pump malfunction or leaks.Check the pump for leaks and ensure a stable flow rate.[8]
Low sensitivity or no peak detected. Incorrect detector wavelength.Determine the UV-Vis spectrum of DCHBSA to identify the optimal wavelength for detection.
Sample degradation before or during analysis.Store samples properly and minimize analysis time.
Matrix effects in mass spectrometry.Optimize sample preparation to remove interfering matrix components. Use an internal standard.
Ghost peaks. Contamination in the injector, column, or mobile phase.Flush the system thoroughly. Use high-purity solvents and freshly prepared mobile phase.

Experimental Protocols

Protocol 1: Enrichment and Isolation of DCHBSA-Degrading Bacteria

This protocol describes the enrichment and isolation of bacteria capable of utilizing DCHBSA as a carbon and energy source from environmental samples.

Enrichment_Protocol Start 1. Sample Collection (Soil/Water from contaminated site) Enrichment 2. Enrichment Culture (Mineral salts medium + DCHBSA) Start->Enrichment Subculture 3. Serial Subculturing (Transfer to fresh medium) Enrichment->Subculture Isolation 4. Isolation of Pure Cultures (Plating on solid medium) Subculture->Isolation Screening 5. Screening for Degradation (HPLC/Spectrophotometry) Isolation->Screening Identification 6. Identification (16S rRNA gene sequencing) Screening->Identification

Caption: Workflow for enrichment and isolation of DCHBSA-degrading bacteria.

Detailed Steps:

  • Sample Collection: Collect soil or water samples from a site historically contaminated with chlorinated aromatic compounds.

  • Enrichment Culture: In a flask, combine 1 g of soil or 10 mL of water with 100 mL of a sterile basal salts medium (BSM) containing DCHBSA (e.g., 50 mg/L) as the sole carbon source. Incubate at room temperature on a shaker.

  • Serial Subculturing: After significant growth or a noticeable decrease in DCHBSA concentration, transfer an aliquot (e.g., 10%) of the culture to a fresh BSM with DCHBSA. Repeat this step several times to enrich for adapted microorganisms.[9]

  • Isolation of Pure Cultures: Serially dilute the final enrichment culture and plate onto solid BSM agar plates containing DCHBSA. Incubate until colonies appear.

  • Screening for Degradation: Pick individual colonies and inoculate into liquid BSM with DCHBSA. Monitor the disappearance of DCHBSA over time using HPLC or a spectrophotometer.

  • Identification: Identify promising isolates by 16S rRNA gene sequencing.

Protocol 2: Biodegradation Kinetics Assay

This protocol outlines a batch experiment to determine the degradation kinetics of DCHBSA by a pure or mixed microbial culture.

Detailed Steps:

  • Inoculum Preparation: Grow the microbial culture in a suitable medium to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with a sterile buffer to remove residual growth medium.

  • Reaction Setup: In replicate flasks, add a defined concentration of DCHBSA to a mineral salts medium. Inoculate with the prepared microbial culture to a specific optical density (e.g., OD600 of 0.1). Include abiotic controls (no inoculum) and killed-cell controls (autoclaved inoculum).

  • Incubation: Incubate the flasks under controlled conditions (temperature, shaking).

  • Sampling: At regular time intervals, withdraw samples from each flask.

  • Analysis: Immediately process the samples to stop microbial activity (e.g., by adding a solvent or filtering). Analyze the concentration of DCHBSA and potential intermediates using a validated analytical method like HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of DCHBSA versus time to determine the degradation rate. Model the data using appropriate kinetic models (e.g., first-order, Michaelis-Menten).

Quantitative Data

Direct quantitative data on the degradation of this compound is limited in the readily available scientific literature. However, data from studies on analogous compounds can provide valuable insights.

Table 1: Pseudo-first-order degradation rate constants for various chlorophenols under different treatment conditions.

CompoundTreatment ProcessRate Constant (k)pHReference
2,4-DichlorophenolUV/Persulfate35.1 × 10⁻³ min⁻¹7[10]
2,4-DichlorophenolElectro-Fenton> 2,4,6-TCP, PCP, 4-CPNot specified[11]
4-ChlorophenolOzonationVaries with pH2-12[12]
PentachlorophenolOzonation0.67 × 10⁵ L mol⁻¹ s⁻¹2.5[13]
PentachlorophenolOzonation3.15 × 10⁷ L mol⁻¹ s⁻¹9[13]

Note: The degradation rates are highly dependent on the specific experimental conditions.

Table 2: Examples of microorganisms capable of degrading chlorinated aromatic compounds.

MicroorganismCompound DegradedKey Enzyme(s)Reference
Methylocystis sp. GB 14ChlorobenzeneSoluble Methane Monooxygenase (sMMO)[4]
Desulfitobacterium hafniensePentachlorophenolReductive Dehalogenase[3]
Pseudomonas sp.4-ChlorobiphenylNot specified[14]
Ideonella benzenivoransBenzene, Toluene, EthylbenzenePhenol Hydroxylase, Catechol 2,3-dioxygenase[7]

This technical support center is intended to be a living document and will be updated as more specific information on the degradation of this compound becomes available. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific experimental needs.

References

Technical Support Center: Enhancing Peroxidase Assay Sensitivity with 3,5-Dichloro-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the sensitivity of your peroxidase assays using 3,5-Dichloro-4-hydroxybenzenesulfonic acid (DCHBS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound (DCHBS) in peroxidase assays?

A1: The use of DCHBS in peroxidase assays is based on the Trinder reaction. In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), DCHBS undergoes oxidative coupling with 4-aminoantipyrine (4-AAP) to form a stable, water-soluble red quinoneimine dye. The intensity of the red color is directly proportional to the concentration of H₂O₂ in the sample, which can be measured spectrophotometrically, typically at a wavelength of 520 nm.[1][2][3] This chromogenic system is known for its high sensitivity.[2]

Q2: What are the main advantages of using the DCHBS/4-AAP system over other peroxidase substrates?

A2: The primary advantage of the DCHBS/4-AAP system is its enhanced sensitivity. The resulting quinoneimine dye has a high molar absorptivity, allowing for the detection of low concentrations of peroxidase activity or H₂O₂.[2] Additionally, the reaction is rapid, typically completing within 15 minutes at room temperature, and the resulting dye is stable.[1][3]

Q3: Can I use this assay for applications other than directly measuring peroxidase activity?

A3: Yes, this assay is highly versatile and is frequently used in coupled enzyme systems. Any enzymatic reaction that produces hydrogen peroxide can be coupled to the DCHBS/4-AAP/HRP system for quantitative analysis. A common application is the determination of uric acid in biological samples, where uricase catalyzes the oxidation of uric acid to produce H₂O₂.[1][2][3]

Q4: What is the optimal pH for this assay?

A4: The optimal pH for the peroxidase-catalyzed reaction with DCHBS and 4-AAP is generally around 7.0.[4] However, the specific pH may need to be optimized depending on the particular enzyme system you are coupling to the peroxidase reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal 1. Reagent Contamination: Working solutions may be contaminated with a substance that reacts with the substrate.- Prepare fresh reagents and use high-purity water.- Run a reagent blank (without enzyme) to check for contamination.
2. Non-specific Binding: In ELISA applications, antibodies or other proteins may bind non-specifically to the plate.- Ensure adequate blocking of the microplate wells.[5][6]- Optimize washing steps to remove unbound reagents.[5][6]
3. Light Exposure: The chromogenic substrate may be light-sensitive.- Prepare substrate solutions fresh and protect them from light.
Low or No Signal 1. Inactive Peroxidase: The HRP enzyme may have lost activity due to improper storage or handling.- Use a new vial of HRP and store it according to the manufacturer's instructions.- Include a positive control with a known amount of H₂O₂ to verify enzyme activity.
2. Sub-optimal Reagent Concentrations: The concentrations of DCHBS, 4-AAP, or H₂O₂ may not be optimal for your specific assay conditions.- Titrate the concentrations of each reagent to determine the optimal working range.
3. Presence of Inhibitors: Your sample may contain substances that inhibit peroxidase activity, such as high concentrations of ascorbic acid.[7]- Perform a spike-and-recovery experiment to test for sample matrix interference.- If inhibitors are present, sample dilution or purification may be necessary.
High Variability Between Replicates 1. Pipetting Errors: Inconsistent pipetting of small volumes can lead to significant variability.- Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.
2. Inconsistent Incubation Times: Variation in the time between adding the substrate and reading the absorbance will affect the results.- Use a multichannel pipette for simultaneous addition of reagents to multiple wells.- Ensure a consistent and accurate incubation time for all samples.
3. Temperature Fluctuations: The rate of the enzymatic reaction is temperature-dependent.- Allow all reagents and plates to equilibrate to room temperature before starting the assay.- Avoid placing the plate in areas with temperature drafts.

Data Presentation

Table 1: Comparison of Common Chromogenic Peroxidase Substrates

SubstrateCommon AbbreviationWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Relative SensitivityKey Features
This compound / 4-AminoantipyrineDCHBS/4-AAP520~26,000 (for the quinoneimine dye)[8]HighHigh sensitivity, stable end product.
3,3',5,5'-TetramethylbenzidineTMB370 or 652 (blue), 450 (yellow, after stop solution)~39,000 (at 652 nm)Very HighMost sensitive chromogenic substrate, requires a stop solution for endpoint assays.[9][10]
o-PhenylenediamineOPD492~33,000HighGood sensitivity, but is a potential mutagen and is light-sensitive.
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)ABTS405-420~36,000ModerateSoluble green end product, less sensitive than TMB and OPD.[9][10]

Note: Molar extinction coefficients and relative sensitivity can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: General Peroxidase Activity Assay

This protocol provides a general method for measuring peroxidase activity using the DCHBS/4-AAP chromogenic system.

Materials:

  • Horseradish Peroxidase (HRP) standard solution

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • This compound (DCHBS)

  • 4-Aminoantipyrine (4-AAP)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Microplate reader capable of measuring absorbance at 520 nm

  • 96-well microplate

Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.0): Prepare a 100 mM solution of sodium phosphate buffer and adjust the pH to 7.0.

  • DCHBS Solution (10 mM): Dissolve the appropriate amount of DCHBS in the phosphate buffer.

  • 4-AAP Solution (10 mM): Dissolve the appropriate amount of 4-AAP in the phosphate buffer.

  • H₂O₂ Stock Solution (e.g., 100 mM): Prepare a stock solution of H₂O₂ in water. The exact concentration should be determined by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

  • Working Substrate Solution: Immediately before use, prepare a working substrate solution by mixing the DCHBS solution, 4-AAP solution, and H₂O₂ stock solution in the phosphate buffer to achieve the desired final concentrations (e.g., 1 mM DCHBS, 0.5 mM 4-AAP, and 0.2 mM H₂O₂). Protect this solution from light.

Assay Procedure:

  • Add 50 µL of your sample (containing peroxidase) or HRP standard to the wells of a 96-well microplate.

  • Add 50 µL of phosphate buffer to blank wells.

  • Initiate the reaction by adding 100 µL of the freshly prepared working substrate solution to all wells.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 520 nm using a microplate reader.

  • Subtract the absorbance of the blank from the absorbance of the samples and standards.

  • Generate a standard curve by plotting the absorbance of the HRP standards versus their concentration.

  • Determine the peroxidase activity in your samples by interpolating their absorbance values from the standard curve.

Visualizations

Peroxidase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare DCHBS, 4-AAP, H₂O₂, and HRP solutions AddSample Add Sample/Standard to Microplate AddSubstrate Add Working Substrate Solution AddSample->AddSubstrate Incubate Incubate at Room Temperature AddSubstrate->Incubate Read Measure Absorbance at 520 nm Incubate->Read Analyze Calculate Peroxidase Activity Read->Analyze

Caption: Experimental workflow for a typical peroxidase assay using DCHBS and 4-AAP.

Signaling_Pathway H2O2 H₂O₂ HRP_native HRP (Fe³⁺) H2O2->HRP_native Oxidizes HRP_I Compound I (O=Fe⁴⁺-P⁺) HRP_native->HRP_I HRP_II Compound II (O=Fe⁴⁺-P) HRP_I->HRP_II Reduces HRP_II->HRP_native Reduces DCHBS_4AAP DCHBS + 4-AAP (Colorless) DCHBS_4AAP->HRP_I Donates e⁻ DCHBS_4AAP->HRP_II Donates e⁻ Dye Quinoneimine Dye (Red, A₅₂₀) DCHBS_4AAP->Dye Oxidative Coupling

Caption: Simplified signaling pathway of the HRP-catalyzed oxidation of DCHBS and 4-AAP.

References

Technical Support Center: A Troubleshooting Guide for Trinder-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trinder-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during these colorimetric assays. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Understanding the Trinder Reaction: A Quick Overview

The Trinder reaction is a widely used enzymatic colorimetric method for the quantification of various analytes, most commonly glucose, cholesterol, and uric acid. The fundamental principle involves two coupled enzymatic reactions. First, an oxidase specific to the analyte (e.g., glucose oxidase or cholesterol oxidase) catalyzes the oxidation of the analyte, producing hydrogen peroxide (H₂O₂). In the second step, in the presence of peroxidase (POD), the H₂O₂ reacts with 4-aminoantipyrine (4-AAP) and a chromogenic substrate (such as a phenol or an aniline derivative) to yield a colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the analyte in the sample.[1][2]

Trinder_Reaction_Pathway cluster_step1 Step 1: Analyte Oxidation cluster_step2 Step 2: Color Development Analyte Analyte (e.g., Glucose, Cholesterol) H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 O₂ Oxidase Analyte-Specific Oxidase Quinoneimine Colored Quinoneimine Dye H2O2->Quinoneimine 4-AAP 4-Aminoantipyrine (4-AAP) 4-AAP->Quinoneimine Chromogen Chromogenic Substrate Chromogen->Quinoneimine Peroxidase Peroxidase (POD)

Diagram 1. General signaling pathway of the Trinder reaction.

Frequently Asked Questions (FAQs)

Q1: What are the critical reagents in a Trinder-based assay?

A1: The essential components for a successful Trinder-based assay are:

  • Analyte-specific oxidase: This enzyme (e.g., glucose oxidase, cholesterol oxidase) provides the specificity for the analyte of interest and produces hydrogen peroxide.[1]

  • Peroxidase (POD): Typically horseradish peroxidase (HRP), this enzyme catalyzes the final color-producing reaction.

  • 4-Aminoantipyrine (4-AAP): This is a key component of the Trinder reagent that forms the quinoneimine dye.[1]

  • Chromogenic Substrate: This compound, often a phenol or aniline derivative, reacts with 4-AAP and H₂O₂ to produce the colored product. Modern assays often use more sensitive, water-soluble aniline derivatives like TOOS or HDAOS.

  • Buffer: A buffer solution is crucial to maintain the optimal pH for the enzymatic reactions.

Q2: At what wavelength should I measure the absorbance?

A2: The optimal wavelength for measuring the absorbance of the final colored product depends on the specific chromogen used. For the classic Trinder reaction using phenol, the absorbance is typically measured between 505 nm and 540 nm.[1] Always refer to the specific assay protocol or kit insert for the recommended wavelength.

Troubleshooting Guide: High Background

High background absorbance can mask the true signal from your analyte, leading to inaccurate results.[3] Below are common causes and solutions for high background in Trinder-based assays.

Q3: My blank and all my samples have high absorbance values. What could be the cause?

A3: High background across the entire plate often points to issues with the reagents or assay conditions.

  • Reagent Contamination: One or more of your reagents may be contaminated. To identify the source, run controls where you omit one component at a time (e.g., a "no-enzyme" control).[4] If the high background persists, prepare fresh reagents, especially the buffer and chromogenic substrate solution, using high-purity water.[5]

  • Spontaneous Coloration of Reagents: The Trinder reagent can develop color over time, especially when exposed to light or stored at improper temperatures.[6] Store reagents as recommended, protected from light, and use them within their expiry date.

  • Incorrect Incubation Time or Temperature: Over-incubation or excessively high temperatures can lead to increased non-specific color development. Optimize your incubation time and temperature by performing a time-course experiment to find the point where the specific signal is maximized with minimal background.[7]

High_Background_Troubleshooting Start High Background Signal Reagent_Check Run 'No-Enzyme' and 'Reagent Blank' Controls Start->Reagent_Check High_Blank Is Blank Signal High? Reagent_Check->High_Blank Reagent_Issue Reagent Contamination or Spontaneous Coloration High_Blank->Reagent_Issue Yes Sample_Issue Sample-Related Interference High_Blank->Sample_Issue No Prep_Fresh Prepare Fresh Reagents and Protect from Light Reagent_Issue->Prep_Fresh Check_Storage Verify Reagent Storage Conditions and Expiry Reagent_Issue->Check_Storage Sample_Blank Run Sample Blank (without chromogen) Sample_Issue->Sample_Blank Optimize_Conditions Optimize Incubation Time and Temperature Prep_Fresh->Optimize_Conditions Check_Storage->Optimize_Conditions Sample_Blank->Optimize_Conditions End Problem Resolved Optimize_Conditions->End

Diagram 2. Logical workflow for troubleshooting high background signals.

Q4: My sample wells show high background, but my blank is fine. What's happening?

A4: This suggests that a component in your sample is interfering with the assay.

  • Endogenous Peroxidases: Some biological samples may contain endogenous peroxidases that can generate a signal in the absence of the analyte-specific oxidase.

  • Sample Color or Turbidity: If your sample is colored or turbid, it can contribute to the absorbance reading. To correct for this, prepare a "sample blank" for each sample that includes the sample and all assay reagents except for the chromogenic substrate. Subtract the absorbance of the sample blank from the absorbance of your sample.[8]

  • Interfering Substances: Certain substances in the sample can interfere with the Trinder reaction. Refer to the table of common interfering substances below.

Troubleshooting Guide: Low or No Signal

A weak or absent signal can be equally frustrating. Here are the common culprits and how to address them.

Q5: I'm not getting any signal, or the signal is very weak, even in my positive controls. What should I check first?

A5: A complete lack of signal often points to a critical failure in the assay setup.

  • Reagent Omission or Incorrect Preparation: Double-check that all reagents were added in the correct order and at the correct concentrations. Ensure that reagents were prepared correctly and have not expired.[4]

  • Inactive Enzyme: The analyte-specific oxidase or the peroxidase may be inactive due to improper storage or handling (e.g., repeated freeze-thaw cycles). Test the activity of each enzyme separately if possible, or use a new batch of enzymes.[4]

  • Incorrect Plate Reader Settings: Verify that you are using the correct wavelength for your chromogen and that the plate reader is functioning correctly.[4]

  • Presence of Inhibitors: Your buffer or sample may contain inhibitors of the oxidase or peroxidase enzymes. For example, sodium azide is a potent inhibitor of peroxidase and should not be present in your buffers.[7]

Q6: My standard curve looks fine, but my samples have a very low signal. What could be the issue?

A6: This scenario suggests that the issue is specific to your samples.

  • Low Analyte Concentration: The concentration of the analyte in your samples may be below the detection limit of the assay. Try concentrating your sample or using a more sensitive assay if available.

  • Presence of Interfering Substances: As with high background, certain substances in your sample can negatively interfere with the reaction, leading to a reduced signal.

Data Presentation: Common Interfering Substances

Several substances are known to interfere with Trinder-based assays, often by competing with the chromogenic reaction for hydrogen peroxide.[9][10] This typically results in falsely low analyte concentrations.

Interfering SubstanceAnalytes AffectedConcentration Causing ≥10% InhibitionMechanism of Interference
N-acetylcysteine (NAC) Triglycerides, Cholesterol, Creatinine, Uric Acid, HDL-C, LDL-CTRIG: 570 mg/L, CHOL: 740 mg/L, Cr: 790 mg/L, UA: 1100 mg/L, HDL-C: 1760 mg/L, LDL-C: 2900 mg/L[11]Competes with the chromogen for H₂O₂.[12]
Ascorbic Acid (Vitamin C) Glucose, Cholesterol, Triglycerides, Uric Acid, BilirubinHigh concentrations (>284 µmol/L) can cause significant interference.[13]Reduces H₂O₂, preventing it from reacting with the chromogen.[14]
Bilirubin Cholesterol, Creatinine, Total Protein>10 mg/dL can cause negative interference.[15]Consumes H₂O₂ in competition with the chromogenic substrate.[14]
Calcium Dobesilate Uric Acid, Triglycerides, HDL-C, Total CholesterolSignificant negative interference at therapeutic concentrations (e.g., 16 µg/mL for UA).[16]Interferes with the color formation step of the Trinder reaction.
Hemolysis Glucose (and others)Can cause interference, the extent of which depends on the degree of hemolysis.Release of intracellular components that can interfere with the enzymatic reactions.

Note: The inhibitory concentrations can vary depending on the specific assay conditions and the concentration of the analyte being measured.[17]

Experimental Protocols

Below are generalized protocols for Trinder-based assays for glucose and cholesterol. These should be adapted and optimized for your specific experimental conditions.

Protocol 1: Glucose Determination
  • Reagent Preparation:

    • Glucose Reagent: Prepare a solution containing phosphate buffer (e.g., 100 mmol/L, pH 7.5), glucose oxidase (>10 KU/L), peroxidase (>2 KU/L), 4-aminoantipyrine (0.5 mmol/L), and a chromogenic substrate (e.g., phenol, 5 mmol/L).[18]

    • Glucose Standards: Prepare a series of glucose standards of known concentrations.

  • Assay Procedure:

    • Label test tubes or microplate wells for blanks, standards, controls, and samples.

    • Pipette 2.0 mL of the glucose reagent into each tube/well.[19]

    • Add 10 µL of the standard, control, or sample to the appropriate tubes/wells.[19]

    • Mix well.

    • Incubate at 37°C for 15-20 minutes.[19]

    • Measure the absorbance at the appropriate wavelength (e.g., 525 nm) against a reagent blank.[19]

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the glucose concentration of the samples from the standard curve.

Protocol 2: Total Cholesterol Determination
  • Reagent Preparation:

    • Cholesterol Reagent: Prepare a solution containing a suitable buffer (e.g., PIPES buffer, 80 mmol/L, pH 6.8), cholesterol esterase, cholesterol oxidase, peroxidase, 4-aminoantipyrine, and a chromogenic substrate (e.g., phenol).[20]

    • Cholesterol Standards: Prepare a series of cholesterol standards of known concentrations.

  • Assay Procedure:

    • Label test tubes or microplate wells for blanks, standards, controls, and samples.

    • Pipette an appropriate volume of the cholesterol reagent into each tube/well.

    • Add a small volume of the standard, control, or sample.

    • Mix well.

    • Incubate at 37°C for 5-10 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 505 nm) against a reagent blank.[21]

  • Calculation:

    • Construct a standard curve and determine the cholesterol concentration of the samples as described for the glucose assay.

Experimental_Workflow Start Start Assay Reagent_Prep Prepare Reagents and Standards Start->Reagent_Prep Plate_Setup Set up Plate: Blanks, Standards, Samples Reagent_Prep->Plate_Setup Add_Reagent Add Trinder Reagent Plate_Setup->Add_Reagent Add_Sample Add Standards/Samples Add_Reagent->Add_Sample Mix Mix Thoroughly Add_Sample->Mix Incubate Incubate at Optimal Temperature and Time Mix->Incubate Read_Absorbance Measure Absorbance at Correct Wavelength Incubate->Read_Absorbance Analyze Analyze Data: - Subtract Blank - Generate Standard Curve - Calculate Concentrations Read_Absorbance->Analyze End End Analyze->End

Diagram 3. A typical experimental workflow for a Trinder-based assay.

References

Technical Support Center: Colorimetric Quantification of H2O2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with colorimetric hydrogen peroxide (H2O2) quantification assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

Issue 1: High Background Signal or Spontaneous Color Development

Question: My blank and negative control wells show a high signal, or the color develops spontaneously even without H2O2. What could be the cause and how can I fix it?

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Contaminated Reagents or Buffers Use fresh, high-purity reagents and ultrapure water to prepare all buffers and solutions. It is also advisable to degas buffers to minimize dissolved oxygen.[1]
Auto-oxidation of the Chromogenic Substrate Some probes, like Amplex Red, can auto-oxidize. Prepare the working solution immediately before use and protect it from light.[1] For the xylenol orange assay, ensure the complete reagent (with iron and xylenol orange) is used within 24 hours.
Light Exposure The product of many colorimetric H2O2 assays (e.g., resorufin in the Amplex Red assay) is light-sensitive. Protect the plate from light during incubation and reading to prevent photobleaching and increased background.[1]
Interference from Sample Components Components in the sample matrix, such as other oxidizing agents or transition metals (Fe, Cu, Ni, Cr), can interfere with the assay and generate a signal. Consider running a sample blank containing all components except the chromogenic probe to assess for intrinsic sample interference.
NADPH Interference (Amplex Red Assay) NADPH can increase background fluorescence in the Amplex Red assay through an enzyme-independent oxidation of the probe.[2] This can be abolished by the addition of exogenous catalase.[2]
Issue 2: Low Signal or Poor Sensitivity

Question: I am not seeing a significant signal, or the assay is not sensitive enough to detect H2O2 in my samples. What should I do?

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inactive or Insufficient Enzyme For enzyme-based assays like the Amplex Red assay, ensure that the horseradish peroxidase (HRP) is active and used at the optimal concentration. Use fresh, properly stored HRP.[1]
Degraded H2O2 Standard H2O2 solutions are unstable. Prepare a fresh H2O2 standard curve for each experiment to ensure accurate quantification.[1]
Presence of H2O2-Scavenging Molecules Samples may contain endogenous H2O2-scavenging enzymes like catalase or glutathione peroxidase, or antioxidants that compete with the probe, leading to an underestimation of H2O2 levels.[1][3] For cell lysates, methods with endogenous enzymes are not recommended.[1]
Suboptimal pH Enzyme activity is pH-dependent.[4] Ensure the reaction buffer is at the optimal pH for the assay. For instance, the Amplex Red assay is often performed at a pH of around 7.4.
Insufficient Incubation Time The colorimetric reaction may not have reached its endpoint. Optimize the incubation time to allow for sufficient color development.
Issue 3: Signal Instability (Decreasing or Fluctuating Signal)

Question: The signal in my assay is not stable; it either decreases over time or fluctuates. Why is this happening?

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Photobleaching of the Product The colored product of the reaction may be susceptible to photobleaching, especially with prolonged exposure to light. Minimize light exposure and the duration of the fluorescence or absorbance reading.[1]
Cellular Consumption of H2O2 In cell-based assays, cells may consume the extracellular H2O2, leading to a decrease in the signal over time.[1] It is often recommended to report the initial rate of H2O2 production.[1]
Temperature Fluctuations Enzymatic reactions are sensitive to temperature changes. Ensure that the assay is performed at a constant and optimal temperature.[5]
Precipitation in Wells If precipitation occurs after adding the detection reagent, it can interfere with the optical reading.[6] If this happens, transfer the reaction mixture to a microcentrifuge tube, centrifuge to pellet the precipitate, and measure the absorbance of the supernatant.[6]

Experimental Protocols

Amplex® Red Hydrogen Peroxide/Peroxidase Assay

This protocol is adapted for a 96-well microplate format.

Reagent Preparation:

ReagentPreparation
1X Reaction Buffer Dilute the provided 5X or 10X reaction buffer to 1X with deionized water.[7]
HRP Stock Solution Dissolve lyophilized HRP in 1X Reaction Buffer to a concentration of 10 U/mL. Aliquot and store at -80°C.[8]
Amplex® Red Stock Solution Dissolve Amplex® Red powder in high-quality DMSO to a concentration of 10 mM. Store at -80°C, protected from light.[8]
H2O2 Standard Prepare a fresh H2O2 standard curve (e.g., 0 to 10 µM) in your assay buffer for each experiment.[1]
Reaction Mixture Prepare a 2X reaction buffer containing 100 µM Amplex Red and 0.2 U/mL HRP in 1X reaction buffer. Prepare this solution fresh and protect it from light.[1][8]

Assay Procedure:

  • Add 50 µL of your sample or H2O2 standard to each well of a 96-well plate.

  • To start the reaction, add 50 µL of the 2X reaction mixture to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.[1]

  • Measure the fluorescence with an excitation of 530-560 nm and an emission of ~590 nm, or absorbance at ~560 nm.[1][7]

  • Calculate the H2O2 concentration in your samples by comparing their fluorescence or absorbance to the standard curve.[1]

Xylenol Orange (FOX) Assay

This protocol is for the quantification of H2O2 in various samples.

Reagent Preparation:

ReagentPreparation
FOX Reagent Prepare a solution containing 250 µM ferrous ammonium sulfate, 100 µM xylenol orange, 100 µM sorbitol, and 25 mM sulfuric acid.[9] To prevent artifacts, the reagent can be deoxygenated with nitrogen gas.[9]
H2O2 Standard Prepare a fresh H2O2 standard curve in the same buffer as your samples.

Assay Procedure:

  • Add 100 µL of your sample or H2O2 standard to a microcentrifuge tube or well.

  • Add 1 mL of the FOX reagent to each tube or well.

  • Incubate the mixture at room temperature for 15-30 minutes.[9]

  • Measure the absorbance at 560 nm.[9]

  • Determine the H2O2 concentration from the standard curve.

Titanium-Based Assay

This method relies on the formation of a colored complex between H2O2 and a titanium(IV) reagent.

Reagent Preparation:

ReagentPreparation
Titanium(IV) Reagent A common reagent is titanium(IV) oxysulfate dissolved in sulfuric acid. The exposure of this reagent to H2O2 results in the formation of a yellow-orange complex.[10][11]
H2O2 Standard Prepare a fresh H2O2 standard curve.

Assay Procedure:

  • Mix your sample or H2O2 standard with the titanium(IV) reagent.

  • Allow the reaction to complete, which is typically rapid (less than a minute for some methods).[10]

  • Measure the absorbance of the resulting yellow-orange complex at approximately 410 nm.[10]

  • Quantify the H2O2 concentration using the standard curve. This method is highly selective as the color formation is due to complexation rather than a redox process, meaning it is not affected by other strong oxidants.[10]

Visual Guides

G General Workflow for Colorimetric H2O2 Quantification cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Probe, Enzyme) prep_standards Prepare Fresh H2O2 Standards prep_reagents->prep_standards prep_samples Prepare Samples prep_standards->prep_samples add_samples Add Samples/Standards to Plate prep_samples->add_samples add_reagents Add Reaction Mix add_samples->add_reagents incubate Incubate (Protected from Light) add_reagents->incubate read_plate Read Absorbance/ Fluorescence incubate->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calculate Calculate H2O2 Concentration plot_curve->calculate G Common Interferences in Peroxidase-Based H2O2 Assays cluster_inhibitors Inhibitors cluster_reductants Reductants H2O2 H2O2 HRP Peroxidase (HRP) H2O2->HRP Probe_ox Oxidized Probe (Colored/Fluorescent) HRP->Probe_ox Probe_red Reduced Probe (Colorless) Probe_red->HRP Azide Azide Azide->HRP Phenylhydrazine Phenylhydrazine Phenylhydrazine->HRP Antioxidants Antioxidants (e.g., Ascorbate) Antioxidants->Probe_ox Reduce back to colorless form Sulfites Sulfites Sulfites->Probe_ox Reduce back to colorless form G Decision Tree for H2O2 Assay Selection q1 High Sensitivity Required? q2 Sample Contains Peroxidase Inhibitors? q1->q2 No a_ar Amplex Red (High Sensitivity) q1->a_ar Yes q3 Concerned about Reductant Interference? q2->q3 No a_fox Xylenol Orange (FOX) (Good for Complex Samples) q2->a_fox Yes q3->a_fox No a_ti Titanium-Based (High Specificity) q3->a_ti Yes

References

addressing matrix effects in biological samples for uric acid measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for uric acid measurement. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact uric acid measurement?

A1: Matrix effects are the alteration of an analytical signal caused by the various components present in a sample (the "matrix") other than the analyte itself (uric acid).[1] In biological samples like serum, plasma, or urine, the matrix includes proteins, lipids, salts, phospholipids, and endogenous metabolites.[1][2] These components can interfere with the assay chemistry or the instrument's detection system, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true uric acid concentration.[3] This interference compromises the accuracy, precision, and reproducibility of the results.[3]

Q2: What are the most common interfering substances in biological samples for uric acid assays?

A2: The most common interferences include:

  • Hemolysis: The rupture of red blood cells releases hemoglobin and other intracellular components, which can interfere with colorimetric and enzymatic assays.[4][5] While some studies suggest uric acid measurement is not significantly influenced by mild to moderate hemolysis, marked hemolysis can affect results.[6][7][8]

  • Ascorbic Acid (Vitamin C): High concentrations of ascorbic acid can interfere with methods that use a peroxidase-based second step, often leading to falsely low results.[5][9] Uricase-based methods are generally less affected, unless the secondary reaction involves copper reduction.[9]

  • Bilirubin (Icterus): High bilirubin levels can cause spectral interference in colorimetric assays and interfere with peroxidase-linked reactions, typically leading to an underestimation of uric acid.[2][5][10]

  • Lipids (Lipemia): High concentrations of lipids can cause turbidity, which interferes with spectrophotometric measurements, and can increase uric acid readings in some automated analyzers.[5]

  • Paraproteins: In rare cases, monoclonal immunoglobulins (M proteins) can cause protein precipitation during the assay, leading to falsely low or even negative uric acid values.[11]

Q3: How can I detect if my results are affected by the sample matrix?

A3: Several methods can be used to assess the presence of matrix effects:

  • Spike and Recovery: Add a known amount of uric acid standard to your sample and a blank matrix. The recovery percentage is calculated by comparing the measured concentration to the expected concentration. A recovery outside the acceptable range (typically 80-120%) suggests a matrix effect.[12]

  • Serial Dilution: Analyze a sample at several different dilution factors. If a matrix effect is present, the calculated concentration of uric acid in the original sample will not be consistent across dilutions.[12][13]

  • Post-column Infusion (for LC-MS/MS): This method involves infusing a constant flow of uric acid standard into the mass spectrometer after the analytical column while injecting a blank sample extract. Any suppression or enhancement of the signal indicates at which retention times co-eluting matrix components are interfering.[3]

Q4: Which analytical method is considered most robust against matrix effects?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its high selectivity and sensitivity, which make it less susceptible to matrix interferences compared to traditional enzymatic and colorimetric methods.[14][15][16] When coupled with an isotope dilution strategy using a stable isotope-labeled internal standard (e.g., ¹⁵N-uric acid), LC-MS/MS can effectively correct for analyte loss during sample preparation and for signal suppression or enhancement, ensuring high accuracy and precision.[17][18][19]

Troubleshooting Guides

Problem: My uric acid recovery is low after performing a spike and recovery experiment.

  • Possible Cause: Significant signal suppression from one or more components in your sample matrix. This is common in complex matrices like serum or plasma.[1]

  • Solution 1: Improve Sample Preparation: Your current sample cleanup may be insufficient. If you are using a simple protein precipitation method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or using specialized plates that deplete phospholipids, a known source of matrix effects in LC-MS.[20]

  • Solution 2: Increase Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly impact the assay.[3][12] You must ensure, however, that the diluted uric acid concentration remains within the linear range of your assay.

  • Solution 3: Use the Method of Standard Addition: This method is specifically designed to overcome matrix effects by calibrating within the sample matrix itself. It involves adding increasing known amounts of the analyte to several aliquots of the sample.[21][22]

Problem: I am observing high background noise or turbidity in my colorimetric assay.

  • Possible Cause 1: Lipemic Samples: High levels of lipids in the sample can cause turbidity, scattering light and leading to high absorbance readings.[5]

  • Solution 1: Pre-clear the sample by centrifugation at a high speed (e.g., >10,000 x g) for 10 minutes to pellet lipids.[23] Alternatively, filtration can be used to remove particulate matter.[23]

  • Possible Cause 2: Reagent Issues: Reagents may be old, improperly stored, or contaminated, leading to a high blank signal.[23][24]

  • Solution 2: Always use fresh, high-quality reagents and prepare them according to the manufacturer's instructions.[23] Ensure the reagent blank absorbance is below the recommended threshold (e.g., <0.100 OD).[24]

Problem: My LC-MS/MS results show significant ion suppression.

  • Possible Cause: Co-elution of matrix components (like phospholipids from plasma) with uric acid. These components compete with uric acid for ionization in the MS source, reducing its signal.[3]

  • Solution 1: Optimize Chromatography: Modify your HPLC gradient to better separate uric acid from the interfering matrix components. Changing the column chemistry (e.g., switching to a different stationary phase) can also alter selectivity and resolve the issue.[3]

  • Solution 2: Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects in LC-MS/MS.[19] A stable isotope-labeled standard (e.g., Uric acid-¹⁵N₂) is chemically identical to the analyte and will be affected by matrix suppression in the same way.[18] By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is normalized, leading to accurate quantification.[18]

  • Solution 3: Enhance Sample Cleanup: Employ a sample preparation method specifically designed to remove the interfering class of compounds. For example, HybridSPE®-Phospholipid plates can be used to specifically remove phospholipids from plasma or serum samples prior to analysis.[20]

Quantitative Data Summary

Table 1: Common Interferences in Uric Acid Assays
Interfering SubstanceBiological MatrixAssay Type AffectedTypical EffectNotes
Hemoglobin Serum, PlasmaColorimetric, EnzymaticVariable; can increase or decrease results depending on concentration and method.[5]Mild hemolysis may have no significant effect, but highly hemolyzed samples should be avoided.[4][6]
Ascorbic Acid Serum, Plasma, UrineColorimetric (Peroxidase-based)Falsely low results.[9]Uricase-only methods are less susceptible.[9] Pre-incubation of the sample can sometimes mitigate this interference.[25]
Bilirubin Serum, PlasmaColorimetric (Peroxidase-based)Falsely low results.[5]Spectral interference and chemical reaction with assay reagents.[2]
Lipids (Triglycerides) Serum, PlasmaColorimetric, EnzymaticFalsely high results.[5]Causes turbidity, which interferes with optical measurements.
Xanthine Serum, PlasmaUricase-based methodsPotential for negative interference if uricase enzyme has low specificity.[26]Modern kinetic uricase methods often have enhanced resistance to xanthine.[26]
Table 2: Comparison of Sample Preparation Methods for Matrix Effect Removal
MethodPrincipleAdvantagesDisadvantagesTypical Uric Acid Recovery
Protein Precipitation An organic solvent (e.g., acetonitrile, methanol) or acid is added to precipitate proteins, which are then removed by centrifugation.[17][18]Simple, fast, inexpensive, and suitable for high-throughput automation.[19][27]Non-selective; many small molecule interferences (e.g., phospholipids, salts) remain in the supernatant.[20]>90% (analyte recovery, not necessarily interference removal).[28]
Solid-Phase Extraction (SPE) Analyte and interferences are separated based on differential affinity for a solid sorbent material.[29]Provides cleaner extracts than protein precipitation by selectively removing broader classes of interferences.[20]More time-consuming and expensive; requires method development to optimize sorbent and solvents.Variable, typically 85-110% depending on method optimization.
Isotope Dilution A known amount of a stable isotope-labeled internal standard is added to the sample before processing.[18]Corrects for matrix effects and analyte loss during preparation; considered the gold standard for accuracy in MS-based methods.[18][19]Requires a mass spectrometer and the availability of an expensive labeled internal standard.Not applicable (it's a correction method, not a removal method).

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (Acetonitrile)

This protocol is suitable for preparing serum or plasma for LC-MS/MS analysis.

  • Thaw Samples: Thaw frozen serum or plasma samples at room temperature.

  • Aliquot Sample: Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 20 µL of a working internal standard solution (e.g., 10 µg/mL Uric acid-¹⁵N₂) to each sample, blank, and quality control tube.[18]

  • Vortex: Vortex the mixture for 10 seconds to ensure homogeneity.[18]

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to each tube (a 3:1 ratio of solvent to sample).[18][19]

  • Precipitate Proteins: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[18]

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.[17]

Protocol 2: Assessment of Matrix Effects using Spike and Recovery

This protocol helps determine if the sample matrix is suppressing or enhancing the analytical signal.

  • Prepare Sample Pools: Create a pooled sample by mixing equal volumes of several representative samples.

  • Spike Samples: Prepare three sets of samples:

    • Set A (Neat Standard): Spike a known concentration of uric acid standard into the assay buffer or mobile phase.

    • Set B (Post-extraction Spike): Prepare a blank sample extract by performing your full sample preparation procedure on a blank matrix (e.g., water or stripped serum). Then, spike the same concentration of uric acid standard into the final extract.

    • Set C (Pre-extraction Spike): Spike the same concentration of uric acid standard into the pooled sample before starting the sample preparation procedure.

  • Analyze Samples: Analyze all three sets of samples using your established analytical method.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Mean Response of Set C / Mean Response of Set B) * 100

      • This assesses the efficiency of the extraction procedure. An acceptable range is typically 80-120%.[12]

    • Matrix Effect (%) = (Mean Response of Set B / Mean Response of Set A) * 100

      • This quantifies the impact of the matrix. A value <100% indicates signal suppression, while a value >100% indicates signal enhancement.

Protocol 3: Quantification using the Method of Standard Addition

This method is used to obtain an accurate concentration in a complex sample where matrix effects are known to be significant.[21]

  • Prepare Sample Aliquots: Pipette an equal volume of the unknown sample into a series of at least four tubes (e.g., 100 µL each).

  • Create Spiked Samples:

    • Tube 1: Add only diluent (this is the unspiked sample).

    • Tube 2-4: Add increasing, known amounts of a concentrated uric acid standard solution (e.g., corresponding to +50, +100, and +150 µM final concentration).

  • Equalize Volume: Add diluent to all tubes so that the final volume is identical for each.

  • Analyze: Measure the analytical signal (e.g., absorbance, peak area) for each of the prepared solutions.

  • Plot and Extrapolate:

    • Create a plot with the added concentration of the standard on the x-axis and the measured signal on the y-axis.

    • Perform a linear regression on the data points.

    • Extrapolate the line back to the x-axis (where the signal, y, is zero). The absolute value of the x-intercept is the concentration of uric acid in the original, unspiked sample.[22]

Visualizations

G cluster_0 Troubleshooting Workflow start Unexpected Uric Acid Result (e.g., Low Recovery, High Variance) check_sample Visually Inspect Sample (Hemolysis, Lipemia, Icterus?) start->check_sample check_reagents Check Reagents & Controls (Expired? Prepared correctly?) check_sample->check_reagents No sample_issue Sample Integrity Issue Detected check_sample->sample_issue Yes reagent_issue Reagent or QC Issue check_reagents->reagent_issue Yes no_obvious_issue No Obvious Issues check_reagents->no_obvious_issue No request_new Action: Request New Sample sample_issue->request_new prepare_new Action: Prepare Fresh Reagents/Controls & Re-run Assay reagent_issue->prepare_new run_spike Perform Spike & Recovery and Serial Dilution no_obvious_issue->run_spike eval_spike Recovery outside 80-120%? Non-linear dilution? run_spike->eval_spike matrix_effect Matrix Effect Confirmed eval_spike->matrix_effect Yes no_matrix_effect No Significant Matrix Effect eval_spike->no_matrix_effect No mitigate Action: Mitigate Matrix Effect (Improve Cleanup, Dilute Sample, Use Standard Addition, or Switch to LC-MS/ID) matrix_effect->mitigate review_protocol Review Protocol & Instrument (Pipetting, Incubation, Calibration) no_matrix_effect->review_protocol

Caption: Troubleshooting workflow for unexpected uric acid results.

G cluster_1 Experimental Workflow with Matrix Effect Evaluation sample_collection 1. Sample Collection (Serum, Plasma, Urine) add_is 2. Add Stable Isotope Internal Standard (for LC-MS) sample_collection->add_is sample_prep 3. Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep split sample_prep->split main_analysis 4a. Main Sample Analysis (LC-MS or Colorimetric Assay) split->main_analysis 90% qc_analysis 4b. Matrix Effect QC (Spike & Recovery) split->qc_analysis 10% data_proc 5. Data Processing main_analysis->data_proc eval_matrix 6. Evaluate Matrix Effect (Calculate % Recovery) qc_analysis->eval_matrix decision Is Recovery Acceptable (80-120%)? data_proc->decision eval_matrix->decision final_report 7. Final Report of Concentration decision->final_report Yes troubleshoot Troubleshoot Assay (See Workflow Diagram) decision->troubleshoot No G cluster_2 Principle of Isotope Dilution Mass Spectrometry (IDMS) sample Biological Sample Contains endogenous Uric Acid (light) mix Spike Sample with Internal Standard sample->mix is Known amount of Uric Acid-¹⁵N₂ (heavy) Internal Standard is->mix prep Sample Preparation (e.g., Precipitation, Extraction) *Both forms lost proportionally* mix->prep lcms LC-MS/MS Analysis Detects both 'light' and 'heavy' forms separately prep->lcms ratio Calculate Ratio (Peak Area Light / Peak Area Heavy) lcms->ratio quant Accurate Quantification *Ratio is independent of recovery or matrix effects* ratio->quant

References

Validation & Comparative

A Comparative Guide to Chromogenic Reagents: 3,5-Dichloro-4-hydroxybenzenesulfonic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and drug development, the selection of an appropriate chromogenic reagent is paramount for accurate and reliable quantification of target analytes. This guide provides an objective comparison of 3,5-Dichloro-4-hydroxybenzenesulfonic acid (DCHBS) with other widely used chromogenic reagents, supported by experimental data and detailed protocols.

Introduction to Chromogenic Reagents

Chromogenic reagents are substances that participate in a chemical or enzymatic reaction to produce a colored product, the intensity of which is proportional to the concentration of the analyte of interest. This colorimetric change allows for quantitative analysis using spectrophotometry. The choice of a chromogenic reagent depends on several factors, including the nature of the analyte, the required sensitivity and specificity, and the stability of the resulting chromophore.

This guide will focus on the comparison of DCHBS with four other prominent chromogenic reagents:

  • Folin-Ciocalteu (FC) Reagent: For the determination of total phenolic content and other reducing substances.

  • 3-Methyl-2-benzothiazolinone hydrazone (MBTH): Widely used for the analysis of aliphatic aldehydes, aromatic amines, and phenols.

  • Gibbs Reagent (2,6-dichloroquinone-4-chloroimide): Primarily for the detection of phenols that are unsubstituted in the para position.

  • 1,2-Naphthoquinone-4-sulfonate (NQS): For the determination of primary and secondary amines.

This compound (DCHBS)

DCHBS is a highly water-soluble and stable chromogenic reagent.[1] It is a phenolic compound that, in the presence of an oxidizing agent and a coupling agent, forms a colored dye. Its primary application is in enzymatic assays where the analyte is first acted upon by an oxidase enzyme to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with DCHBS and a coupling agent, typically 4-aminoantipyrine (4-AAP), in a reaction catalyzed by peroxidase, to yield a stable, colored quinoneimine dye. This reaction is a variation of the well-known Trinder reaction.[2]

The key advantages of using DCHBS in such systems include the high molar absorptivity of the resulting dye and its stability, which contribute to the sensitivity and reliability of the assay.[3][4]

Performance Comparison of Chromogenic Reagents

The following table summarizes the key performance characteristics of DCHBS and other selected chromogenic reagents based on available literature. It is important to note that performance metrics can vary depending on the specific analyte and experimental conditions.

ReagentAnalyte Functional GroupTypical Coupling Agent/OxidantWavelength (λmax) of ProductMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Limit of Detection (LOD)
This compound (DCHBS) Phenols (in enzymatic assays producing H₂O₂)4-Aminoantipyrine (4-AAP) / Peroxidase~520 nm> 20,000 (Analyte dependent)Analyte and matrix dependent
Folin-Ciocalteu (FC) Reagent Phenols, Reducing SubstancesSelf-oxidizing (Phosphomolybdate/Phosphotungstate)~765 nmNot applicable (expressed as equivalents)Analyte and matrix dependent
3-Methyl-2-benzothiazolinone hydrazone (MBTH) Aromatic amines, Phenols, AldehydesFerric chloride, Ceric ammonium sulfate500 - 670 nm30,000 - 70,000 (Analyte dependent)~0.1 µg/mL (Analyte dependent)
Gibbs Reagent Phenols (para-unsubstituted)Self-reacting~600 - 650 nm15,000 - 40,000 (Analyte dependent)Analyte and matrix dependent
1,2-Naphthoquinone-4-sulfonate (NQS) Primary and Secondary AminesSelf-reacting~430 - 490 nm2,870 - 15,000 (Analyte dependent)~0.1 mg/L (Analyte dependent)[5]

Experimental Protocols

Determination of Uric Acid using DCHBS

This protocol describes a typical enzymatic assay for the determination of uric acid in serum.

Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with DCHBS and 4-AAP in the presence of peroxidase to form a red quinoneimine dye. The intensity of the color, measured at approximately 520 nm, is proportional to the uric acid concentration.[3][4]

Reagents:

  • Phosphate Buffer: 100 mmol/L, pH 7.8.

  • DCHBS Solution: 2 mmol/L in phosphate buffer.

  • 4-Aminoantipyrine (4-AAP) Solution: 0.5 mmol/L in phosphate buffer.

  • Uricase Solution: > 0.5 KU/L in phosphate buffer.

  • Peroxidase (POD) Solution: > 0.5 KU/L in phosphate buffer.

  • Ascorbate Oxidase Solution: > 1 KU/L in phosphate buffer (to minimize interference from ascorbic acid).

  • Working Reagent: A combined solution of the above reagents in appropriate ratios.

  • Uric Acid Standard: A solution of known uric acid concentration (e.g., 6 mg/dL).

Procedure:

  • Pipette 1.0 mL of the Working Reagent into test tubes for a blank, standard, and samples.

  • Add 25 µL of distilled water (for blank), Uric Acid Standard, or sample (serum) to the respective tubes.

  • Mix well and incubate at 37°C for 5 minutes or at room temperature for 10-15 minutes.

  • Measure the absorbance of the standard and samples against the blank at 520 nm.

  • Calculate the uric acid concentration in the sample using the formula: Uric Acid Conc. = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

Determination of Total Phenolic Content using Folin-Ciocalteu Reagent

Principle: In an alkaline environment, phenolic compounds reduce the phosphomolybdate-phosphotungstate complex of the Folin-Ciocalteu reagent, resulting in a blue-colored product. The intensity of the blue color is measured spectrophotometrically.[6][7]

Reagents:

  • Folin-Ciocalteu Reagent: Commercially available or prepared by refluxing sodium tungstate, sodium molybdate, phosphoric acid, and hydrochloric acid. The commercial reagent is typically 2 N.

  • Sodium Carbonate Solution: 20% (w/v) in distilled water.

  • Gallic Acid Standard Stock Solution: 1 mg/mL in distilled water.

Procedure:

  • Prepare a series of gallic acid standards by diluting the stock solution.

  • To 0.5 mL of each standard or sample extract, add 2.5 mL of 1:10 diluted Folin-Ciocalteu reagent.

  • Allow the mixture to stand for 5 minutes at room temperature.

  • Add 2.0 mL of 20% sodium carbonate solution.

  • Mix thoroughly and incubate in the dark at room temperature for 1 hour.

  • Measure the absorbance at 765 nm against a blank containing all reagents except the sample/standard.

  • Construct a calibration curve of absorbance versus gallic acid concentration and determine the total phenolic content of the sample, expressed as gallic acid equivalents (GAE).

Signaling Pathways and Experimental Workflows

DCHBS in Enzymatic Uric Acid Assay

DCHBS_Uric_Acid_Assay Uric_Acid Uric Acid Allantoin Allantoin + H₂O₂ Uric_Acid->Allantoin O₂ → H₂O₂ DCHBS_4AAP DCHBS + 4-AAP Quinoneimine_Dye Red Quinoneimine Dye (λmax ≈ 520 nm) DCHBS_4AAP->Quinoneimine_Dye Uricase Uricase Uricase->Uric_Acid Peroxidase Peroxidase Peroxidase->DCHBS_4AAP

Caption: Enzymatic reaction pathway for uric acid determination using DCHBS.

General Reaction Mechanism of Folin-Ciocalteu Reagent

FC_Reagent_Mechanism Phenolic_Compound Phenolic Compound (or other reducing agent) FC_Reagent Folin-Ciocalteu Reagent (Mo-W complex, Yellow) Reduced_FC Reduced FC Complex (Blue, λmax ≈ 765 nm) Phenolic_Compound->Reduced_FC Oxidation FC_Reagent->Reduced_FC Reduction

Caption: Redox reaction of Folin-Ciocalteu reagent with phenolic compounds.

Oxidative Coupling Reaction of MBTH

MBTH_Mechanism Analyte Analyte (e.g., Phenol, Aromatic Amine) Intermediate Electrophilic Intermediate Colored_Product Colored Product (λmax 500-670 nm) MBTH MBTH MBTH->Intermediate Oxidant (e.g., Fe³⁺) Intermediate->Colored_Product Electrophilic substitution

Caption: General mechanism of MBTH oxidative coupling reaction.

Gibbs Reagent Reaction with Phenols

Gibbs_Mechanism Phenol Phenol (para-unsubstituted) Gibbs_Reagent Gibbs Reagent (2,6-dichloroquinone-4-chloroimide) Indophenol_Dye Indophenol Dye (Blue, λmax ≈ 600-650 nm) Gibbs_Reagent->Indophenol_Dye Alkaline conditions NQS_Mechanism Primary_Amine Primary Amine (R-NH₂) NQS NQS (1,2-Naphthoquinone-4-sulfonate) Colored_Adduct Colored Adduct (λmax ≈ 430-490 nm) NQS->Colored_Adduct Nucleophilic substitution

References

A Comparative Guide to the Analytical Validation of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid using HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and validated quantitative analysis of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the determination of 3,5-Dichloro-4-hydroxybenzenesulfonic acid, alongside an evaluation of alternative analytical techniques. Due to the limited availability of a complete, publicly accessible validation report for this compound, this guide utilizes a representative validated HPLC method for a closely related benzenesulfonic acid derivative to illustrate the expected performance characteristics.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a widely adopted technique for the separation and quantification of aromatic sulfonic acids. The methodology typically employs a C18 or a specialized polar-modified column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component buffered at an acidic pH.

Experimental Protocol: Representative HPLC Method

The following protocol is based on a validated method for a benzenesulfonic acid derivative and is representative of the approach for this compound.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (v/v)

  • Detection: UV at 230 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

Method Validation Data (Representative)

The following table summarizes the typical validation parameters for an HPLC method for a benzenesulfonic acid derivative. These values provide an expected performance benchmark for the analysis of this compound.

Validation ParameterResultAcceptance Criteria
**Linearity (R²) **> 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Limit of Detection (LOD) ~ 0.1 µg/mLReportable
Limit of Quantitation (LOQ) ~ 0.3 µg/mLReportable

Alternative Analytical Methods

While HPLC is a robust and common technique, other methods offer potential advantages for the analysis of polar, ionic compounds like this compound.

Ion Chromatography (IC)

Principle: IC separates ions based on their affinity for an ion-exchange resin. It is particularly well-suited for the analysis of inorganic and organic ions.

Potential Advantages:

  • High selectivity for ionic compounds.

  • Can be used for the simultaneous analysis of multiple ionic species.

Considerations:

  • Requires a dedicated ion chromatography system.

  • Mobile phases are typically aqueous buffers.

Supercritical Fluid Chromatography (SFC)

Principle: SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is considered a "green" chromatography technique due to reduced organic solvent consumption.

Potential Advantages:

  • Faster analysis times compared to HPLC.

  • Reduced environmental impact.

  • Suitable for the analysis of both polar and non-polar compounds.

Considerations:

  • Requires specialized high-pressure instrumentation.

  • Method development can be more complex than for HPLC.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.

Potential Advantages:

  • High separation efficiency and resolution.

  • Requires very small sample volumes.

  • Low consumption of reagents.

Considerations:

  • Sensitivity can be lower than HPLC for some applications.

  • The capillary surface can be prone to interactions with the analyte.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

HPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Validated Method validation_report->end

Caption: Workflow for the validation of an analytical method.

Navigating Specificity: A Comparative Guide to Cross-Reactivity in Immunoassays for Compound X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of any new therapeutic or diagnostic agent, a thorough understanding of its binding specificity is paramount. Immunoassays, while powerful tools for detection and quantification, are susceptible to cross-reactivity, where the assay's antibodies bind to substances other than the intended target analyte. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for a novel compound, herein referred to as "Compound X." We present detailed experimental protocols, data interpretation guidelines, and a comparative analysis of potential cross-reactants to ensure the accuracy and reliability of your immunoassay results.

Understanding Cross-Reactivity

Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, Compound X) also binds to other structurally similar or unrelated molecules. This can lead to inaccurate quantification, false-positive results, and misinterpretation of experimental data. The degree of cross-reactivity is typically expressed as a percentage, calculated using the following formula:

% Cross-Reactivity = (Concentration of Compound X at 50% Inhibition / Concentration of Test Compound at 50% Inhibition) x 100

A lower percentage indicates higher specificity of the antibody for Compound X.

Comparative Cross-Reactivity Data for Compound X

To assess the specificity of an anti-Compound X antibody, a panel of potentially cross-reacting substances should be tested. The selection of these substances should be based on structural similarity to Compound X, common co-administered drugs, or endogenous compounds present in the biological matrix of interest.

The following table summarizes the cross-reactivity of a hypothetical anti-Compound X antibody against a panel of test compounds in a competitive ELISA format.

Test CompoundStructural Relationship to Compound XIC50 (nM) of Test Compound% Cross-Reactivity
Compound X Target Analyte 10 100%
Metabolite APrimary Metabolite2540%
Precursor BSynthetic Precursor1506.7%
Analog CStructural Analog8012.5%
Drug YCommonly Co-administered>10,000<0.1%
Drug ZCommonly Co-administered>10,000<0.1%
Endogenous Ligand 1Structurally Unrelated>10,000<0.1%
Endogenous Ligand 2Structurally Unrelated>10,000<0.1%

Interpretation of Results:

  • Metabolite A shows significant cross-reactivity (40%), indicating that the antibody recognizes this metabolite. This is a critical finding, as the presence of Metabolite A in samples will lead to an overestimation of Compound X concentration.

  • Precursor B and Analog C exhibit moderate cross-reactivity, suggesting some structural epitopes are shared with Compound X.

  • Commonly co-administered drugs (Y and Z) and endogenous ligands show negligible cross-reactivity, indicating high specificity of the assay in the context of these substances.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cross-reactivity studies. Below are protocols for three common immunoassay formats.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This is a widely used method for quantifying antigens.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-Compound X antibody (capture antibody)

  • Compound X standard

  • Test compounds

  • Compound X conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the anti-Compound X antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antibody.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Add a fixed concentration of Compound X-HRP conjugate and varying concentrations of either Compound X standard or the test compound to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the Compound X standard. Determine the IC50 values for Compound X and each test compound. Calculate the percent cross-reactivity using the formula provided above.

Radioimmunoassay (RIA) Protocol

RIA is a highly sensitive technique that utilizes a radiolabeled antigen.

Materials:

  • Polypropylene tubes

  • Anti-Compound X antibody

  • Compound X standard

  • Test compounds

  • Radiolabeled Compound X (e.g., ¹²⁵I-Compound X)

  • Assay Buffer (e.g., phosphate buffer with 0.1% BSA)

  • Separating agent (e.g., second antibody, charcoal)

  • Gamma counter

Procedure:

  • Reaction Setup: In polypropylene tubes, add Assay Buffer, a fixed amount of anti-Compound X antibody, and varying concentrations of either Compound X standard or the test compound.

  • Addition of Radiolabeled Antigen: Add a fixed amount of ¹²⁵I-Compound X to each tube.

  • Incubation: Vortex the tubes and incubate at 4°C for 24 hours to reach equilibrium.

  • Separation: Add the separating agent to precipitate the antibody-bound fraction. Centrifuge the tubes.

  • Measurement: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Generate a standard curve by plotting the bound radioactivity versus the concentration of the Compound X standard. Determine the IC50 values and calculate the percent cross-reactivity.

Fluorescence Polarization Immunoassay (FPIA) Protocol

FPIA is a homogeneous immunoassay that measures the change in polarization of fluorescent light.

Materials:

  • Fluorometer with polarization capabilities

  • Cuvettes or black microplates

  • Anti-Compound X antibody

  • Compound X standard

  • Test compounds

  • Fluorescently labeled Compound X (tracer)

  • Assay Buffer

Procedure:

  • Reagent Preparation: Prepare working solutions of the anti-Compound X antibody and the fluorescently labeled Compound X tracer in Assay Buffer.

  • Reaction Mixture: In a cuvette or microplate well, mix the sample (containing Compound X standard or test compound) with a fixed concentration of the tracer.

  • Antibody Addition: Add a fixed concentration of the anti-Compound X antibody to initiate the competitive binding reaction.

  • Incubation: Incubate the mixture for a short period (typically 5-15 minutes) at room temperature to allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of the solution using a fluorometer.

  • Data Analysis: Generate a standard curve by plotting the fluorescence polarization values versus the concentration of the Compound X standard. Determine the IC50 values and calculate the percent cross-reactivity.

Common Interfering Substances

Beyond structurally related compounds, various endogenous and exogenous substances can interfere with immunoassays.[1][2][3] It is crucial to consider these potential interferences during assay development and validation.

Endogenous Interferences:

  • Heterophile antibodies: These are human antibodies that can bind to the animal antibodies used in the immunoassay, causing false-positive or false-negative results.[1][2]

  • Human anti-animal antibodies (HAAAs): These can develop in individuals who have been exposed to animal-derived proteins.[1][2]

  • Rheumatoid factor (RF): An autoantibody that can bind to the Fc portion of immunoglobulins.[1]

  • Endogenous binding proteins: Proteins in the sample that can bind to the analyte and interfere with its detection.

  • High concentrations of lipids, bilirubin, or hemoglobin: These can cause matrix effects that interfere with the assay.

Exogenous Interferences:

  • Anticoagulants and other tube additives: Chemicals from blood collection tubes can sometimes interfere with the assay.

  • Drugs and their metabolites: Besides direct cross-reactivity, some drugs can interfere with the assay chemistry.

  • Biotin: High doses of biotin supplements can interfere with streptavidin-biotin-based immunoassays.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Prep_Standards Prepare Standards (Compound X & Test Compounds) Perform_Assay Perform Immunoassay (ELISA, RIA, or FPIA) Prep_Standards->Perform_Assay Prep_Reagents Prepare Assay Reagents Prep_Reagents->Perform_Assay Generate_Curves Generate Standard Curves Perform_Assay->Generate_Curves Determine_IC50 Determine IC50 Values Generate_Curves->Determine_IC50 Calculate_CR Calculate % Cross-Reactivity Determine_IC50->Calculate_CR Competitive_Immunoassay_Principle Analyte Compound X (Analyte) Ab_Analyte Antibody-Analyte Complex Analyte->Ab_Analyte Labeled_Analyte Labeled Compound X (Tracer) Ab_Labeled_Analyte Antibody-Labeled Analyte Complex Labeled_Analyte->Ab_Labeled_Analyte Antibody Anti-Compound X Antibody Antibody->Ab_Analyte Antibody->Ab_Labeled_Analyte

References

A Researcher's Guide to Peroxidase Substrates: A Comparative Analysis of Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing enzyme-linked immunosorbent assays (ELISAs) and other peroxidase-based detection methods, the choice of substrate is a critical determinant of assay sensitivity and performance. This guide provides an objective comparison of commonly used colorimetric and chemiluminescent peroxidase substrates, supported by experimental data, to facilitate the selection of the optimal reagent for your specific application.

Quantitative Comparison of Substrate Sensitivity

The sensitivity of a peroxidase substrate is often defined by its limit of detection (LOD), which represents the lowest concentration of an analyte that can be reliably distinguished from background noise. The following table summarizes the reported LODs for several widely used horseradish peroxidase (HRP) substrates. It is important to note that these values can be influenced by the specific assay conditions and components.

Substrate TypeSubstrate NameLimit of Detection (LOD)Signal Type
Colorimetric 3,3',5,5'-Tetramethylbenzidine (TMB)~20-60 pg/mL[1][2]Colorimetric (Blue/Yellow)
o-Phenylenediamine (OPD)~70 pg/mL[1]Colorimetric (Yellow-Orange)
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)~2.5 ng/mL[1]Colorimetric (Green)
Chemiluminescent Enhanced Chemiluminescence (ECL)As low as ~1.7 pg/mL[2]Luminescent

Key Findings:

  • TMB is generally the most sensitive chromogenic substrate, offering a significant advantage in detecting low-abundance targets.[3]

  • OPD provides a good balance of sensitivity and cost-effectiveness.[1]

  • ABTS is less sensitive than TMB and OPD but may be suitable for assays with a broad dynamic range.[1][4]

  • ECL substrates offer the highest sensitivity, capable of detecting analytes in the low picogram to femtogram range, making them ideal for applications requiring maximum signal amplification.[2]

Visualizing the Peroxidase Reaction and Experimental Workflow

To better understand the underlying principles and the experimental approach to comparing substrate sensitivity, the following diagrams illustrate the enzymatic reaction and a generalized workflow.

Peroxidase_Reaction HRP Horseradish Peroxidase (HRP) Product Colored or Light-Emitting Product HRP->Product catalyzes Oxidized_H2O Water (H₂O) HRP->Oxidized_H2O Substrate Chromogenic or Chemiluminescent Substrate Substrate->HRP H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HRP Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis P1 Prepare serial dilutions of HRP-conjugated antibody A1 Add HRP conjugate dilutions to wells and incubate P1->A1 P2 Coat microplate wells with target antigen P2->A1 P3 Block non-specific binding sites P3->A1 A2 Wash wells to remove unbound conjugate A1->A2 A3 Add different peroxidase substrates to separate wells A2->A3 A4 Incubate for signal development A3->A4 D1 Measure absorbance (colorimetric) or luminescence (chemiluminescent) A4->D1 D2 Plot signal vs. HRP concentration for each substrate D1->D2 D3 Calculate Limit of Detection (LOD) (e.g., Mean of blank + 3*SD of blank) D2->D3 D4 Compare LODs to determine relative sensitivity D3->D4

References

A Comparative Guide to Uric Acid Measurement: Evaluating the 3,5-Dichloro-4-hydroxybenzenesulfonic Acid Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise measurement of uric acid is critical for a wide range of studies, from metabolic disorder research to the development of novel therapeutics. This guide provides a detailed comparison of the 3,5-Dichloro-4-hydroxybenzenesulfonic acid-based colorimetric assay with other common methods for uric acid determination, supported by experimental data and detailed protocols.

The enzymatic colorimetric method utilizing this compound (DCHBS) and 4-aminophenazone (4-AP) offers a robust and sensitive approach for quantifying uric acid in biological samples. This method relies on the enzymatic activity of uricase, which oxidizes uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide produced then reacts with DCHBS and 4-AP in the presence of peroxidase to form a red quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the uric acid concentration in the sample.[1][2][3][4]

Performance Characteristics of the DCHBS Method

The DCHBS method demonstrates excellent accuracy and precision, making it suitable for routine and high-throughput applications. Key performance indicators are summarized in the table below.

Performance MetricThis compound Method
Linearity Up to 25 mg/dL[3] or 1500 µmol/L[2][5]
Within-run Precision (CV%) ≤ 1.2% to <6.58%[2][5][6]
Between-run Precision (CV%) ≤ 2.2% to <10.77%[2][5][6]
Analytical Recovery Exceeded 99%[2][5]
Limit of Detection 0.5 mg/dL[3]

Comparison with Alternative Methods

Several other methods are commonly employed for uric acid measurement, each with its own advantages and limitations. The following table provides a comparative overview of these methods against the DCHBS assay.

MethodPrincipleAdvantagesDisadvantages
This compound (DCHBS) Enzymatic (Uricase/Peroxidase), ColorimetricHigh sensitivity and specificity, stable endpoint, suitable for automation.[2][5]Potential interference from other reducing substances at high concentrations.
Uricase-UV Enzymatic (Uricase)High specificity, direct measurement of uric acid decrease at 293 nm.[7][8]Can be affected by substances that absorb at 293 nm.
Phosphotungstic Acid (PTA) Chemical Reduction, ColorimetricSimple and inexpensive.Lacks specificity, can be interfered with by other reducing agents like ascorbic acid, leading to overestimation of uric acid levels.[8][9]
High-Performance Liquid Chromatography (HPLC) Chromatographic SeparationHigh accuracy and specificity, can simultaneously measure other compounds.Requires specialized equipment and longer analysis time.[10]
Electrochemical Biosensor Electrochemical DetectionPortable, rapid measurements, suitable for point-of-care testing.[11]Accuracy can be influenced by hematocrit levels and certain medications.[11]
Dry Chemistry Reflectance SpectrophotometryConvenient and easy to use.Can show bias compared to wet chemistry methods.[12]

Experimental Protocols

Uric Acid Measurement with this compound

This protocol is based on the enzymatic colorimetric method.

Reagents:

  • Working Reagent: A solution containing phosphate buffer, 3,5-Dichloro-2-hydroxybenzenesulfonic acid, 4-aminophenazone, peroxidase, and uricase.

  • Uric Acid Standard: A solution of known uric acid concentration (e.g., 5 mg/dL).

Procedure:

  • Pipette the working reagent into test tubes for the blank, standard, and samples.

  • Add the standard solution to the standard tube and the sample (serum, plasma, or diluted urine) to the respective sample tubes.

  • Mix the contents of the tubes thoroughly.

  • Incubate the tubes for a specified time and temperature (e.g., 10 minutes at 37°C or 15 minutes at room temperature).[2][3]

  • Measure the absorbance of the standard and samples against the reagent blank at a specific wavelength (e.g., 505 nm or 520 nm).[1][2]

  • Calculate the uric acid concentration in the sample using the absorbance values of the sample and the standard.

Uricase-UV Method

This protocol is based on the direct enzymatic measurement of uric acid.

Reagents:

  • Buffer: 0.1 M Sodium Borate buffer, pH 8.5.

  • Uric Acid Solution: A standard solution of uric acid.

  • Uricase Enzyme Solution: A solution of uricase in the buffer.

Procedure:

  • Set the spectrophotometer to 290 nm and 25°C.[7]

  • Add the buffer and uric acid solution to a cuvette and incubate to reach temperature equilibrium.

  • Add the uricase enzyme solution to initiate the reaction.

  • Record the decrease in absorbance at 290 nm over several minutes.

  • The rate of decrease in absorbance is proportional to the uric acid concentration.

Visualizing the Methodologies

To further clarify the experimental workflows, the following diagrams illustrate the key steps involved in the DCHBS and Uricase-UV methods.

DCHBS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent Working Reagent (DCHBS, 4-AP, Peroxidase, Uricase) mix Mix Reagent with Standard/Sample reagent->mix standard Uric Acid Standard standard->mix sample Sample (Serum, Plasma, Urine) sample->mix incubate Incubate (e.g., 10 min at 37°C) mix->incubate measure Measure Absorbance (505-520 nm) incubate->measure calculate Calculate Concentration measure->calculate

DCHBS Method Experimental Workflow

Uricase_UV_Workflow cluster_setup Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis spectro Set Spectrophotometer (290 nm, 25°C) cuvette_prep Add Buffer and Uric Acid Solution to Cuvette spectro->cuvette_prep add_enzyme Add Uricase to Initiate Reaction cuvette_prep->add_enzyme record_abs Record Decrease in Absorbance add_enzyme->record_abs determine_rate Determine Rate of Absorbance Change record_abs->determine_rate DCHBS_Reaction_Pathway UricAcid Uric Acid Allantoin Allantoin UricAcid->Allantoin Uricase H2O2 Hydrogen Peroxide (H₂O₂) UricAcid->H2O2 Uricase Quinoneimine Red Quinoneimine Dye H2O2->Quinoneimine Peroxidase DCHBS_4AP This compound + 4-Aminophenazone DCHBS_4AP->Quinoneimine Peroxidase

References

A Researcher's Guide to Alternative Hydrogen Peroxide Detection in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of hydrogen peroxide (H₂O₂) is paramount to unraveling its complex roles in cellular signaling and disease pathogenesis. This guide offers an objective comparison of leading alternative methods for H₂O₂ detection, moving beyond traditional assays to explore the latest in fluorescent probes, electrochemical sensors, and chemiluminescent technologies. Supported by experimental data, this guide provides a comprehensive overview to inform the selection of the most appropriate detection strategy for your research needs.

Hydrogen peroxide, a key reactive oxygen species (ROS), acts as a second messenger in a multitude of signaling pathways.[1][2][3][4][5] Its detection in biological systems, however, is challenging due to its transient nature and low physiological concentrations. This guide delves into the performance, protocols, and underlying principles of prominent alternative detection methods to empower researchers in making informed decisions for their experimental designs.

Performance Comparison of Hydrogen Peroxide Detection Methods

The selection of an appropriate H₂O₂ detection method hinges on a variety of factors, including the required sensitivity, the desired spatial and temporal resolution, and the specific biological context. The following table summarizes the key quantitative performance indicators for a selection of popular alternative methods.

Method Specific Probe/Sensor Detection Principle Detection Limit Linear Range Response Time Key Advantages Key Disadvantages
Genetically Encoded Fluorescent Probes HyPer series (e.g., HyPer7)Ratiometric fluorescence based on the oxidation of a bacterial peroxide sensor protein domain.[6][7][8][9]Low µM to nMVaries by sensorSeconds to minutesHigh specificity, targetable to subcellular compartments, enables real-time imaging in living cells.[6][7][8][9]Requires genetic manipulation, potential for pH sensitivity in older versions.[6][10]
roGFP-based (e.g., roGFP2-Tpx1)Ratiometric fluorescence based on the oxidation of a redox-sensitive GFP fused to a peroxiredoxin.[11][12][13]nM rangeVaries by sensorSeconds to minutesHigh sensitivity, reversible, allows for dynamic monitoring of redox state.[11][12][13]Indirectly measures H₂O₂ via its effect on the thiol redox state.
Small Molecule Fluorescent Probes Boronate-based (e.g., Peroxyfluor-1)"Turn-on" fluorescence upon H₂O₂-mediated oxidation of a boronate ester.[14][15]Micromolar concentrationsVaries by probeMinutesHigh selectivity for H₂O₂, simple to use, suitable for high-throughput screening.[14][15]Irreversible reaction, signal can be influenced by probe concentration.
Ratiometric Probes (e.g., NP1, HKPerox-Ratio)Ratiometric fluorescence change upon reaction with H₂O₂.[16][17][18][19][20][21]0.17 µM (NP1)0-100 µM (HKPerox-Ratio)MinutesRatiometric measurement minimizes artifacts from probe concentration and environmental factors, high sensitivity.[16][17][18][19][20][21]Can have slower response times compared to genetically encoded sensors.[16]
Electrochemical Sensors Nanomaterial-based (e.g., Ag, CuO, MnO₂)Amperometric or potentiometric detection of H₂O₂ reduction or oxidation at a modified electrode surface.[22][23][24][25][26]As low as nMWide, from µM to mMSecondsHigh sensitivity, wide linear range, label-free detection, potential for miniaturization.[22][23][24][25][26]Susceptible to interference from other electroactive species in biological samples, potential for electrode fouling.[24]
Chemiluminescent Methods Luminol-basedHRP-catalyzed oxidation of luminol by H₂O₂, producing light.[27][28][29][30]As low as pMVariesSeconds to minutesExtremely high sensitivity, wide dynamic range.[27][28][29][30]Requires addition of exogenous enzyme (HRP), signal can be transient.
Peroxalate-based MicellesReaction of H₂O₂ with peroxalate esters initiates a chemiluminescent reaction.[31]50 nMNot specified~1.5 min (half-life)High sensitivity, does not require an external light source.[31]Signal is transient.
Colorimetric/Fluorometric Assays Amplex RedHRP-catalyzed oxidation of Amplex Red by H₂O₂ to the fluorescent and colored product, resorufin.[32][33][34][35][36]50 nM0-5 µMMinutesHigh sensitivity, well-established and commercially available kits.[32][33][34][35][36]Requires an external enzyme, potential for auto-oxidation of the probe.[34]

Signaling Pathways and Detection Principles

To effectively utilize these detection methods, a fundamental understanding of the biological context and the underlying detection mechanisms is crucial. The following diagrams illustrate a key signaling pathway involving hydrogen peroxide and the principles of several detection methods.

Hydrogen_Peroxide_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK NOX NADPH Oxidase (NOX) RTK->NOX Activates O2 O₂ Superoxide O₂⁻ O2->Superoxide e⁻ H2O2 H₂O₂ Superoxide->H2O2 Dismutation SOD Superoxide Dismutase (SOD) PTP Protein Tyrosine Phosphatase (PTP) (Active) H2O2->PTP Oxidizes PTP_ox PTP-SOH (Inactive) PTP->PTP_ox MAPK_pathway MAPK Signaling Pathway PTP_ox->MAPK_pathway Disinhibition Cell_response Cellular Response (e.g., Proliferation) MAPK_pathway->Cell_response

Figure 1: Simplified H₂O₂ signaling pathway.

This diagram illustrates how extracellular signals, such as growth factors, can lead to the production of H₂O₂ via NADPH oxidase (NOX).[2] The generated H₂O₂ can then act as a signaling molecule by reversibly oxidizing target proteins, such as protein tyrosine phosphatases (PTPs), thereby modulating downstream signaling cascades like the MAPK pathway.[3]

Detection_Method_Principles cluster_fluorescent Fluorescent Probes cluster_electrochemical Electrochemical Sensors cluster_chemiluminescent Chemiluminescent Methods H2O2_f H₂O₂ Probe_off Non-fluorescent Probe H2O2_f->Probe_off Reacts with Probe_on Fluorescent Product Probe_off->Probe_on Light_out Emitted Light Probe_on->Light_out Light_in Excitation Light Light_in->Probe_on H2O2_e H₂O₂ Electrode Modified Electrode H2O2_e->Electrode Redox Reaction at Surface Signal Electrical Signal (Current/Potential) Electrode->Signal H2O2_c H₂O₂ Substrate Luminol/ Peroxalate H2O2_c->Substrate Reacts with Excited_state Excited Intermediate Substrate->Excited_state Light_emitted Emitted Light Excited_state->Light_emitted

Figure 2: Principles of H₂O₂ detection methods.

This diagram outlines the fundamental principles of the three major classes of alternative H₂O₂ detection methods. Fluorescent probes undergo a chemical reaction with H₂O₂ that results in a change in their fluorescent properties.[37] Electrochemical sensors measure the electrical signal generated from the oxidation or reduction of H₂O₂ at a specially modified electrode surface.[22] Chemiluminescent methods rely on a chemical reaction involving H₂O₂ that produces an excited-state intermediate, which then emits light as it returns to the ground state.[29]

Experimental Protocols

Reproducible and reliable data are contingent on meticulous experimental execution. The following section provides detailed protocols for three widely used alternative H₂O₂ detection methods.

Genetically Encoded Sensor: HyPer7 for Live-Cell Imaging

The HyPer series of genetically encoded sensors allows for the ratiometric imaging of H₂O₂ in living cells with high specificity and subcellular resolution.[6][38]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid encoding HyPer7 (e.g., targeted to the cytosol or mitochondria)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with 405 nm and 488 nm laser lines and an emission filter around 516 nm

  • H₂O₂ stock solution (e.g., 30%) for positive control

Protocol:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Transfect cells with the HyPer7 plasmid according to the manufacturer's protocol for the transfection reagent.

    • Allow 24-48 hours for sensor expression.

  • Imaging Setup:

    • Replace the culture medium with pre-warmed imaging buffer (e.g., PBS with calcium and magnesium).

    • Place the dish on the heated stage of the confocal microscope (37°C, 5% CO₂).

  • Image Acquisition:

    • Acquire two fluorescence images sequentially using excitation at ~405 nm and ~488 nm, with emission collected around 516 nm.[6][38]

    • Establish a baseline by acquiring images of unstimulated cells.

  • Stimulation and Data Collection:

    • To induce endogenous H₂O₂ production, treat cells with a relevant stimulus (e.g., growth factor, drug).

    • For a positive control, add a known concentration of exogenous H₂O₂ (e.g., 10-100 µM).

    • Acquire images at regular intervals to monitor the change in fluorescence.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity from the 488 nm excitation to that from the 405 nm excitation (F488/F405).

    • An increase in this ratio indicates an increase in H₂O₂ levels.[6][38]

HyPer7_Workflow Start Start Transfect Transfect Cells with HyPer7 Plasmid Start->Transfect Incubate Incubate for 24-48h (Sensor Expression) Transfect->Incubate Image_Setup Prepare for Imaging (Imaging Buffer, 37°C) Incubate->Image_Setup Acquire_Baseline Acquire Baseline Images (405nm & 488nm excitation) Image_Setup->Acquire_Baseline Stimulate Add Stimulus or Exogenous H₂O₂ Acquire_Baseline->Stimulate Acquire_Time_Series Acquire Time-Series Images Stimulate->Acquire_Time_Series Analyze Calculate F488/F405 Ratio Acquire_Time_Series->Analyze End End Analyze->End

Figure 3: Experimental workflow for HyPer7 imaging.
Fluorometric Assay: Amplex Red for In Vitro Quantification

The Amplex Red assay is a sensitive method for quantifying H₂O₂ in solutions, including cell culture media and enzyme reaction mixtures.[32][33][34][35][36]

Materials:

  • Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (contains Amplex Red reagent, horseradish peroxidase (HRP), and reaction buffer)

  • Samples containing H₂O₂ (e.g., cell culture supernatant, enzyme reaction)

  • H₂O₂ standard for calibration curve

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of Amplex Red reagent and HRP in reaction buffer according to the kit manufacturer's instructions. Protect the solution from light.

  • Standard Curve:

    • Prepare a series of H₂O₂ standards in reaction buffer (e.g., 0 to 10 µM).

  • Assay Procedure:

    • Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.

    • Add 50 µL of the Amplex Red/HRP working solution to all wells.

    • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence in the microplate reader.

  • Data Analysis:

    • Subtract the fluorescence value of the zero H₂O₂ standard (blank) from all other readings.

    • Plot the fluorescence of the standards versus their H₂O₂ concentration to generate a standard curve.

    • Determine the H₂O₂ concentration in the samples by interpolating their fluorescence values on the standard curve.

Amplex_Red_Workflow Start Start Prepare_Reagents Prepare Amplex Red/HRP Working Solution Start->Prepare_Reagents Add_Reagent Add Amplex Red/HRP Working Solution to all Wells Prepare_Reagents->Add_Reagent Prepare_Standards Prepare H₂O₂ Standards Pipette Pipette Standards and Samples into 96-well Plate Prepare_Standards->Pipette Pipette->Add_Reagent Incubate Incubate for 15-30 min (Room Temperature, Dark) Add_Reagent->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Generate Standard Curve and Calculate Sample Concentrations Measure->Analyze End End Analyze->End

Figure 4: Experimental workflow for the Amplex Red assay.
Chemiluminescent Method: Luminol-based Detection

Luminol-based chemiluminescence is an exceptionally sensitive method for detecting H₂O₂ and is often used to measure extracellular H₂O₂ released from cells.[27][28][29][30]

Materials:

  • Luminol stock solution

  • Horseradish peroxidase (HRP) stock solution

  • Alkaline buffer (e.g., carbonate buffer, pH 9.5)

  • Samples containing H₂O₂

  • H₂O₂ standard for calibration curve

  • White or black 96-well plate

  • Luminometer or microplate reader with chemiluminescence detection capabilities

Protocol:

  • Reagent Preparation:

    • Prepare a working solution containing luminol and HRP in the alkaline buffer. The optimal concentrations may need to be determined empirically.

  • Standard Curve:

    • Prepare a series of H₂O₂ standards in the same buffer as the samples.

  • Assay Procedure:

    • Pipette standards and samples into the wells of the microplate.

    • Inject the luminol/HRP working solution into each well.

  • Measurement:

    • Immediately measure the chemiluminescence signal in the luminometer. The signal is often transient, so rapid measurement is crucial.

  • Data Analysis:

    • Plot the peak chemiluminescence intensity of the standards versus their H₂O₂ concentration to generate a standard curve.

    • Determine the H₂O₂ concentration in the samples from the standard curve.

Luminol_Workflow Start Start Prepare_Reagents Prepare Luminol/HRP Working Solution Start->Prepare_Reagents Inject_Reagent Inject Luminol/HRP Working Solution into Wells Prepare_Reagents->Inject_Reagent Prepare_Standards Prepare H₂O₂ Standards Pipette Pipette Standards and Samples into 96-well Plate Prepare_Standards->Pipette Pipette->Inject_Reagent Measure Immediately Measure Chemiluminescence Inject_Reagent->Measure Analyze Generate Standard Curve and Calculate Sample Concentrations Measure->Analyze End End Analyze->End

Figure 5: Experimental workflow for luminol-based detection.

Conclusion

The detection of hydrogen peroxide in biological systems is a dynamic and evolving field. The methods presented in this guide offer a range of sensitivities, specificities, and applications, from real-time imaging in living cells to high-throughput screening of enzymatic reactions. By carefully considering the performance characteristics and experimental requirements of each method, researchers can select the most suitable tool to advance their understanding of the multifaceted roles of hydrogen peroxide in health and disease.

References

A Comparative Guide to HPLC and Colorimetric Methods for the Quantification of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,5-Dichloro-4-hydroxybenzenesulfonic acid, a compound relevant in various industrial and environmental contexts, is crucial for research and quality control. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Colorimetric methods. We will delve into the experimental protocols, present comparative performance data, and illustrate the workflows for each method.

Methodology Overview

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high specificity and sensitivity. It is a cornerstone of analytical chemistry, particularly for the analysis of complex mixtures. A reverse-phase HPLC method is typically employed for the analysis of this compound.[1]

Colorimetric methods , on the other hand, are often simpler and more rapid, making them suitable for high-throughput screening. These methods are based on a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. While a direct colorimetric assay for this compound is not widely documented, a common method involves the oxidative coupling of a phenolic compound with 4-aminophenazone (4-AP) in the presence of an oxidizing agent to form a colored product. This principle is well-established for similar phenolic compounds like 3,5-dichloro-2-hydroxybenzenesulfonic acid.[2][3][4]

Quantitative Performance Comparison

The choice of analytical method often depends on the specific requirements of the study, such as the need for high accuracy, sample throughput, or cost-effectiveness. The following table summarizes the typical performance characteristics of HPLC and a plausible colorimetric method for the analysis of this compound.

ParameterHPLC MethodColorimetric Method
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range)
Specificity HighModerate to Low
Analysis Time per Sample 10 - 20 minutes5 - 15 minutes
Cost per Sample HighLow
Instrumentation HPLC system with UV detectorSpectrophotometer/Plate Reader

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a typical reverse-phase HPLC method for the analysis of this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column.[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Procedure:

    • Prepare a standard stock solution of this compound in the mobile phase.

    • Generate a calibration curve by preparing a series of dilutions from the stock solution.

    • Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

2. Colorimetric Method

This hypothetical protocol is based on the well-established oxidative coupling reaction of phenolic compounds with 4-aminophenazone (4-AP).[2][3][4]

  • Instrumentation: A spectrophotometer or a microplate reader.

  • Reagents:

    • This compound standard solution.

    • 4-Aminophenazone (4-AP) solution.

    • An oxidizing agent (e.g., potassium ferricyanide or an enzymatic system like peroxidase and hydrogen peroxide).

    • Buffer solution (e.g., phosphate buffer at a suitable pH).

  • Procedure:

    • Prepare a standard stock solution of this compound in the buffer.

    • Create a series of standard dilutions for the calibration curve.

    • In a reaction vessel (e.g., a cuvette or a microplate well), add the standard or sample solution.

    • Add the 4-AP solution and the oxidizing agent.

    • Incubate the mixture for a specific time at a controlled temperature to allow for color development.

    • Measure the absorbance of the resulting colored product at the wavelength of maximum absorbance (typically around 500-520 nm for the quinoneimine dye formed).[3]

    • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for both the HPLC and colorimetric methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Stock Dilution Serial Dilutions Standard->Dilution Sample Sample Filtration Filtration Sample->Filtration Injection Inject into HPLC Dilution->Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC Experimental Workflow.

Colorimetric_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis Standard Standard Stock Dilution Serial Dilutions Standard->Dilution Sample Sample Mixing Mix Sample/Standard with Reagents Sample->Mixing Dilution->Mixing Incubation Incubation Mixing->Incubation Absorbance Measure Absorbance Incubation->Absorbance Calibration Calibration Curve Absorbance->Calibration Quantification Quantification Calibration->Quantification

Caption: Colorimetric Method Workflow.

Conclusion

Both HPLC and colorimetric methods offer viable approaches for the quantification of this compound, each with its own set of advantages and limitations. The HPLC method provides superior specificity and sensitivity, making it the preferred choice for complex matrices and when high accuracy is paramount. In contrast, the colorimetric method offers a simpler, faster, and more cost-effective alternative, which is particularly advantageous for high-throughput screening applications where a moderate level of specificity is acceptable. The selection of the most appropriate method will ultimately be guided by the specific analytical needs, available resources, and the nature of the samples being analyzed.

References

A Comparative Guide to the Applications of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid and Its Isomer in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the applications of 3,5-Dichloro-4-hydroxybenzenesulfonic acid and its structural isomer, 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS). While both compounds share a dichlorinated phenolic sulfonic acid structure, their utility in scientific research diverges significantly. This document objectively compares their primary applications, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate reagent for their specific needs.

3,5-Dichloro-2-hydroxybenzenesulfonic Acid (DCHBS): A Chromogenic Reagent in Enzymatic Assays

The most prominent and well-documented application of 3,5-Dichloro-2-hydroxybenzenesulfonic acid is as a chromogenic reagent in colorimetric assays, particularly for the quantification of hydrogen peroxide (H₂O₂) and, by extension, analytes that produce H₂O₂ in enzymatic reactions, such as uric acid.[1]

The Trinder Reaction: A Versatile Detection System

DCHBS is a key component in a modified Trinder reaction, a widely used method for the colorimetric determination of various analytes.[1][2][3] In this reaction, horseradish peroxidase (HRP) catalyzes the oxidative coupling of a phenolic compound (like DCHBS) and 4-aminoantipyrine (4-AAP) in the presence of hydrogen peroxide. This reaction produces a stable, colored quinoneimine dye, and the intensity of the color is directly proportional to the concentration of hydrogen peroxide.[1]

dot

Trinder_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP DCHBS 3,5-Dichloro-2- hydroxybenzenesulfonic acid DCHBS->HRP AAP 4-Aminoantipyrine (4-AAP) AAP->HRP Quinoneimine Colored Quinoneimine Dye HRP->Quinoneimine H2O Water (H₂O) HRP->H2O

Caption: General workflow of the Trinder reaction using DCHBS.

Application in Uric Acid Quantification

A significant application of the DCHBS-based Trinder reaction is in the enzymatic determination of uric acid in biological samples like serum and urine.[4] In this coupled enzyme assay, uricase first catalyzes the oxidation of uric acid to allantoin, producing hydrogen peroxide. The H₂O₂ generated is then quantified using the DCHBS/4-AAP system with peroxidase.[4]

dot

Uric_Acid_Assay cluster_step1 Step 1: Uricase Reaction cluster_step2 Step 2: Trinder Reaction UricAcid Uric Acid Uricase Uricase UricAcid->Uricase Allantoin Allantoin Uricase->Allantoin H2O2_produced Hydrogen Peroxide (H₂O₂) Uricase->H2O2_produced H2O2_quantified H₂O₂ H2O2_produced->H2O2_quantified links to Peroxidase Peroxidase H2O2_quantified->Peroxidase Chromogens DCHBS + 4-AAP Chromogens->Peroxidase ColoredProduct Colored Product Peroxidase->ColoredProduct

Caption: Two-step enzymatic assay for uric acid quantification.

A study by Fossati et al. demonstrated the effectiveness of the DCHBS/4-aminophenazone system for the direct enzymatic assay of uric acid.[4] The key performance characteristics of this method are summarized below and compared with other common methods for uric acid determination.

Table 1: Performance Comparison of Uric Acid Assay Methods

FeatureDCHBS/4-AAP Method (Fossati et al.)Uricase/Ultraviolet MethodPhosphotungstate Method
Principle Enzymatic-Colorimetric (Trinder)Enzymatic-UV SpectrophotometryChemical-Colorimetric
Linearity Up to 1500 µmol/L[4]Varies by kit, typically up to 1200 µmol/LVaries, often narrower range
Analytical Recovery > 99% in serum and urine[4]Generally high, but can be affected by UV-absorbing substancesCan be lower due to non-specificity
Precision (CV%) Within-run: ≤ 1.2%; Between-run: ≤ 2.2%[4]Typically < 5%Can be higher due to manual steps
Interferences Minimized with specific enzymes[4]Ascorbic acid, bilirubin can interfereNon-specific reducing agents
Reaction Time < 15 minutes at room temperature[4]Varies, often 5-10 minutesLonger incubation times may be needed
Wavelength (nm) 520[4]~293~650-750

Experimental Protocol: Uric Acid Assay using DCHBS (Based on Fossati et al.) [4]

  • Reagent Preparation : A single working reagent is prepared containing phosphate buffer, 4-aminophenazone, DCHBS, peroxidase, and uricase.

  • Sample Preparation : Serum, plasma, or diluted urine can be used.

  • Assay Procedure :

    • Mix the sample with the working reagent.

    • Incubate at room temperature for less than 15 minutes.

    • Measure the absorbance of the resulting red dye at 520 nm against a reagent blank.

  • Calibration : A standard curve is generated using known concentrations of uric acid.

Application in Hydrogen Peroxide Quantification

The DCHBS/4-AAP system is also directly applicable for the quantification of hydrogen peroxide from various sources.[1] This makes it a valuable tool in studies of oxidative stress, enzyme kinetics (for H₂O₂-producing enzymes), and in various industrial and environmental monitoring applications.[1]

When compared to other chromogenic substrates for peroxidase, DCHBS offers a balance of sensitivity and stability. The table below compares DCHBS with other commonly used chromogens.

Table 2: Comparison of Chromogenic Substrates for Hydrogen Peroxide Detection

Chromogenic SubstrateMolar Absorptivity (ε) of ProductWavelength (nm)AdvantagesDisadvantages
DCHBS/4-AAP High (not specified in reviewed literature)520[4]Good sensitivity and stability of the colored product.[1]Limited data on direct molar absorptivity.
Phenol/4-AAP Lower than substituted phenols[5]~505Well-established, traditional Trinder reagent.Lower sensitivity compared to derivatives.[5]
TMB ~39,000 M⁻¹cm⁻¹ (stopped reaction)450 (stopped) / 652 (kinetic)Very high sensitivity.Product is blue and requires a stop solution to form a stable yellow product.
ABTS ~36,000 M⁻¹cm⁻¹405-420Stable, water-soluble product.Generally less sensitive than TMB.
OPD ~18,500 M⁻¹cm⁻¹450-492Good sensitivity.Potentially mutagenic.

Experimental Protocol: General Hydrogen Peroxide Assay using DCHBS

  • Reagent Preparation :

    • Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).

    • Prepare stock solutions of DCHBS and 4-AAP in the buffer.

    • Prepare a working solution of horseradish peroxidase in the buffer.

  • Sample Preparation : Samples containing hydrogen peroxide are prepared in the same buffer.

  • Assay Procedure :

    • In a microplate well or cuvette, combine the sample, DCHBS solution, 4-AAP solution, and peroxidase solution.

    • Incubate at a controlled temperature for a specific time (e.g., 10-30 minutes).

    • Measure the absorbance at approximately 520 nm.

  • Calibration : A standard curve is generated using known concentrations of hydrogen peroxide.

This compound: A Potential Component in Agricultural Formulations

In contrast to its 2-hydroxy isomer, the applications of this compound are less extensively documented in peer-reviewed literature. Some sources suggest its use as a reagent in the synthesis of fast-acting plant desiccants.

Plant desiccants are chemicals used to induce rapid drying of plant tissues. This is often done prior to harvesting to facilitate mechanical harvesting and reduce the moisture content of the crop. Phenolic compounds, in general, are known to have herbicidal and plant growth-regulating properties, often acting by disrupting cellular membranes and metabolic processes.[6][7]

While the specific mechanism and efficacy of desiccants derived from this compound are not detailed in the available scientific literature, the general mode of action of phenolic herbicides and desiccants involves the following logical pathway:

dot

Desiccant_Action cluster_application Application cluster_interaction Plant Interaction cluster_effect Physiological Effect Desiccant Phenolic Desiccant Membrane Cell Membrane Disruption Desiccant->Membrane Metabolism Metabolic Inhibition Desiccant->Metabolism WaterLoss Rapid Water Loss Membrane->WaterLoss TissueDeath Tissue Necrosis Metabolism->TissueDeath WaterLoss->TissueDeath

Caption: Postulated mechanism of action for phenolic plant desiccants.

Due to the lack of specific experimental data, a direct comparison with other commercial desiccants is not possible at this time. Further research and publication in this area are needed to validate and quantify the performance of this compound-derived compounds in agricultural applications.

Conclusion

This guide highlights the distinct applications of two structural isomers, 3,5-Dichloro-2-hydroxybenzenesulfonic acid and this compound. DCHBS is a well-established and valuable chromogenic reagent in enzymatic assays for hydrogen peroxide and uric acid, offering good sensitivity and stability. In contrast, the application of the 4-hydroxy isomer as a precursor for plant desiccants is noted but lacks substantial published experimental evidence. Researchers and professionals in drug development and diagnostics can confidently utilize DCHBS in a variety of colorimetric assays, while the agricultural potential of its isomer warrants further investigation.

References

A Comparative Analysis of Trinder Reaction Modifications for Enhanced Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biochemical assay is paramount for generating accurate and reproducible data. The Trinder reaction, a cornerstone of colorimetric assays for analytes that produce hydrogen peroxide, has undergone numerous modifications to enhance its sensitivity, specificity, and robustness. This guide provides a comparative analysis of key modifications to the Trinder reaction, offering a detailed examination of their performance characteristics, experimental protocols, and underlying chemical principles.

The standard Trinder reaction, first described in 1969, involves the oxidative coupling of 4-aminophenazone (4-AP) and a phenolic compound, most commonly phenol, in the presence of horseradish peroxidase (HRP) and hydrogen peroxide. The resulting quinoneimine dye is measured spectrophotometrically to quantify the analyte of interest. While widely used, the classical Trinder reaction is susceptible to interference from various endogenous and exogenous substances and can lack the sensitivity required for certain applications. This has led to the development of several modifications aimed at overcoming these limitations.

Performance Comparison of Trinder Reaction Modifications

The following table summarizes the key performance characteristics of the standard Trinder reaction and its principal modifications. This data has been compiled from various studies to provide a clear and objective comparison.

FeatureStandard Trinder ReactionSulfonated 2,4-Dichlorophenol (S-DCP) Modification3-Methyl-2-benzothiazolinone hydrazone (MBTH) with Dimethylaniline (DMA)Iron(II) Catalyzed Reaction
Chromogen System 4-AP + Phenol4-AP + Sulfonated 2,4-DichlorophenolMBTH + DMA4-AP + Phenol (or derivative)
Catalyst Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)Iron(II) salts
Relative Sensitivity BaselineApproximately 4 times greater than standard[1]HighLower than HRP-catalyzed reaction
Linearity Range (Glucose) Up to 500 mg/dL[2]Increased sampling rates possible due to higher sensitivity[3]Wide10–400 µmol/L H₂O₂
Common Interferents Ascorbic acid, Bilirubin, Uric acid, N-acetylcysteine (NAC)Ascorbic acid, BilirubinBilirubinNot extensively documented
Advantages Well-established, simpleIncreased sensitivity, reduced sample volume required[3]High molar absorption, good sensitivityLower cost, no enzyme required
Disadvantages Susceptible to interferencePotential for interference still existsRequires preparation of multiple reagentsLower sensitivity than enzymatic methods

Experimental Protocols

Detailed methodologies for the key Trinder reaction modifications are provided below to facilitate their implementation in a laboratory setting.

Standard Trinder Reaction for Glucose Assay

This protocol is a widely used method for the colorimetric determination of glucose.

Materials:

  • Glucose Oxidase (GOD) Reagent: Containing glucose oxidase, peroxidase, 4-aminophenazone, and phenol in a suitable buffer (e.g., phosphate buffer, pH 7.5).[2]

  • Glucose Standard Solution (e.g., 100 mg/dL).

  • Serum or plasma samples.

  • Test tubes.

  • Pipettes.

  • Spectrophotometer.

Procedure:

  • Label test tubes for blank, standard, and samples.

  • Pipette 2.0 mL of the GOD Reagent into each tube.

  • Add 10 µL of distilled water (for blank), Glucose Standard Solution, or sample to the appropriately labeled tubes.

  • Mix the contents of each tube thoroughly.

  • Incubate all tubes at 37°C for 15-20 minutes.[4]

  • Measure the absorbance of the standard and samples at 505 nm against the blank.

  • Calculate the glucose concentration of the samples based on the absorbance of the standard.

Sulfonated 2,4-Dichlorophenol Modification

This modification enhances the sensitivity of the assay. The protocol is similar to the standard method but utilizes a modified chromogen reagent.

Materials:

  • Modified Glucose Oxidase Reagent: Containing glucose oxidase, peroxidase, 4-aminophenazone, and sulfonated 2,4-dichlorophenol in a suitable buffer.

  • Glucose Standard Solution.

  • Serum or plasma samples.

  • Test tubes.

  • Pipettes.

  • Spectrophotometer.

Procedure:

  • Follow the same initial steps as the standard Trinder reaction for labeling and reagent dispensing.

  • Pipette 2.0 mL of the Modified Glucose Oxidase Reagent into each tube.

  • Add 10 µL of distilled water, Glucose Standard Solution, or sample to the respective tubes.

  • Mix well and incubate at 37°C for an appropriate time (optimization may be required).

  • Measure the absorbance at the wavelength of maximum absorption for the resulting dye (typically around 510 nm).

  • Calculate the glucose concentration.

Iron(II) Catalyzed Trinder-like Reaction

This modification replaces the peroxidase enzyme with an iron(II) salt as the catalyst.

Materials:

  • Analyte-specific oxidase (e.g., Glucose Oxidase).

  • Chromogen Solution: Containing 4-aminophenazone and a phenolic compound (e.g., 3,5-dichloro-2-hydroxybenzenesulfonic acid) in a suitable buffer.

  • Iron(II) Solution (e.g., ferrous sulfate).

  • Hydrogen Peroxide Solution.

  • Standard Solution.

  • Samples.

  • Test tubes.

  • Pipettes.

  • Spectrophotometer.

Procedure:

  • Incubate the sample or standard with the specific oxidase to generate hydrogen peroxide.

  • In a separate tube, mix the Chromogen Solution and the Iron(II) Solution.

  • Add a specific volume of the sample/standard mixture containing hydrogen peroxide to the chromogen-iron mixture.

  • Allow the color to develop for a specified time.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the analyte concentration.

Signaling Pathways and Experimental Workflows

To visually represent the chemical reactions and experimental processes, the following diagrams have been generated using the DOT language.

Trinder_Reaction_Mechanism cluster_analyte_oxidation Step 1: Analyte Oxidation cluster_color_formation Step 2: Color Formation Analyte Analyte (e.g., Glucose) H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 O₂ Oxidase Analyte Oxidase (e.g., Glucose Oxidase) Phenol Phenolic Compound Quinoneimine Quinoneimine Dye (Colored) Phenol->Quinoneimine AP 4-Aminophenazone (4-AP) AP->Quinoneimine Peroxidase Peroxidase (HRP) H2O2_proxy H₂O₂ H2O2_proxy->Quinoneimine Peroxidase

Caption: General mechanism of the Trinder reaction.

Interference_Mechanism H2O2 Hydrogen Peroxide (H₂O₂) Quinoneimine Quinoneimine Dye (Colorimetric Signal) H2O2->Quinoneimine Peroxidase OxidizedInterferent Oxidized Interferent H2O2->OxidizedInterferent Chromogen Chromogen System (4-AP + Phenol) Chromogen->Quinoneimine Interferent Interfering Substance (e.g., Ascorbic Acid) Interferent->OxidizedInterferent H₂O₂ Consumption

Caption: Mechanism of interference by reducing substances.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Standard, Samples, Trinder Reagent) start->prep_reagents dispense Dispense Reagents into Test Tubes prep_reagents->dispense incubate Incubate at 37°C dispense->incubate measure Measure Absorbance at 505 nm incubate->measure calculate Calculate Analyte Concentration measure->calculate end End calculate->end

Caption: General experimental workflow for a Trinder-based assay.

Discussion of Modifications and Interference

The choice of Trinder reaction modification depends on the specific requirements of the assay. The sulfonated 2,4-dichlorophenol (S-DCP) modification offers a significant increase in sensitivity, which is advantageous when dealing with low analyte concentrations or when sample volume is limited.[1][3] This increased sensitivity can also allow for higher sample dilutions, potentially reducing the impact of interfering substances.

The MBTH with DMA modification is another approach to enhance sensitivity. The resulting indamine dye has a high molar absorptivity, leading to a strong colorimetric signal.

The iron(II) catalyzed reaction presents a cost-effective alternative by eliminating the need for the peroxidase enzyme. However, this comes at the cost of reduced sensitivity compared to the enzymatic methods. The linearity range for hydrogen peroxide detection in this system has been reported as 10–400 µmol/L, which may be suitable for certain applications.

A major challenge in Trinder-based assays is interference . Reducing agents such as ascorbic acid (Vitamin C) and bilirubin are common interferents that can lead to falsely low results.[1] The primary mechanism of this interference is the consumption of hydrogen peroxide by these substances, making it unavailable for the color-forming reaction.[1] N-acetylcysteine (NAC) , a medication used to treat acetaminophen overdose, is another well-documented interferent that can cause clinically significant negative bias in Trinder-based assays for analytes such as triglycerides, cholesterol, and uric acid.

Several strategies have been developed to mitigate interference. The inclusion of ascorbate oxidase in the reagent formulation can effectively eliminate interference from ascorbic acid by oxidizing it before it can react with hydrogen peroxide. For bilirubin interference, increasing the concentration of the phenolic compound in the reagent can help to overcome the competitive inhibition.

Conclusion

The Trinder reaction remains a versatile and widely used method in clinical chemistry and research. The modifications discussed in this guide offer significant improvements in sensitivity and can provide alternatives to the standard enzymatic method. However, a thorough understanding of the potential for interference and the strategies to mitigate it is crucial for obtaining accurate and reliable results. Researchers and drug development professionals should carefully consider the specific requirements of their assays, including the expected analyte concentration and the potential for interfering substances in their samples, when selecting the most appropriate Trinder reaction modification. The data and protocols presented here serve as a valuable resource for making informed decisions and optimizing assay performance.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 3,5-Dichloro-4-hydroxybenzenesulfonic acid are critical to ensure laboratory safety and environmental protection. This organic acid, while valuable in research applications, possesses hazardous properties that necessitate a structured disposal protocol. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to mitigate risks and comply with regulatory standards.

Hazard Profile and Safety Data

Understanding the inherent hazards of this compound is the first step in its safe handling and disposal. The compound is classified as hazardous, and appropriate precautions must be taken at all times.

Hazard Classification Category GHS Pictogram Hazard Statement Source
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[3]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound from a laboratory setting.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Wear safety glasses with side-shields or goggles conforming to approved standards like NIOSH (US) or EN 166 (EU).[3]

  • Hand Protection: Handle with appropriate chemical-resistant gloves.[3]

  • Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Step 2: Waste Collection and Segregation

All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.[4]

  • Do Not Drain Dispose: This chemical should not be disposed of down the sink.[3][4] Its toxic and halogenated organic nature makes it unsuitable for sewer systems.[5]

  • Collect Waste: Collect all waste in a designated, compatible, and leak-proof container.[6][7] Plastic containers are often preferred.[6]

  • Segregate Incompatibles: Do not mix this acidic waste with incompatible materials such as strong bases or oxidizing agents.[8][9] Store acids and bases separately.[8]

Step 3: Proper Labeling and Storage

Properly labeled and stored waste is crucial for safety and regulatory compliance.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Keep the waste container tightly closed except when adding waste.[4][7][8] Store it in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[6][8] The SAA should be a well-ventilated area away from routine laboratory traffic.

Step 4: Arrange for Professional Disposal

Hazardous waste must be disposed of through official channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.[4][6]

  • Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal. All hazardous wastes must be disposed of through a designated hazardous waste collection program.[4]

Step 5: Empty Container Management

Empty containers must also be handled correctly to be considered non-hazardous.

  • Decontamination: An empty container that held this substance must be triple-rinsed with a suitable solvent (such as water) to remove all residues.[4][7]

  • Rinsate Collection: The rinsate from the cleaning process is considered hazardous waste and must be collected and disposed of accordingly.[7]

  • Final Disposal: Once triple-rinsed, deface or remove all chemical labels from the container before disposing of it as regular trash.[4]

Step 6: Spill and Emergency Procedures

In case of a spill, immediate and correct action is required.

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate personnel to a safe area if necessary.[3][9]

  • Containment: Use an inert absorbent material, such as sand or earth, to soak up the spill.[9] Avoid creating dust.[3][10]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[9][10]

  • Disposal: The collected spill cleanup material is considered hazardous waste and must be disposed of following the procedures outlined above.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Waste Generated (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_drain_safe Is Drain Disposal Permitted? ppe->is_drain_safe no_drain NO (Toxic & Halogenated) collect_waste Step 2: Collect Waste in a Labeled, Compatible Container is_drain_safe->collect_waste No segregate Segregate from Incompatibles (e.g., Bases, Oxidizers) collect_waste->segregate store Step 3: Store Closed Container in Satellite Accumulation Area segregate->store contact_ehs Step 4: Contact EHS for Waste Pickup and Disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,5-Dichloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety protocols and logistical plans for the handling and disposal of 3,5-Dichloro-4-hydroxybenzenesulfonic acid, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, which is classified as harmful if swallowed and a cause of serious eye irritation, a comprehensive approach to personal protection is mandatory.[1] The following personal protective equipment is required to prevent exposure and ensure user safety.

Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles that meet the ANSI Z.87.1 standard are essential to protect against splashes.[2]

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashes or when handling larger quantities.[3]

Skin Protection:

  • Lab Coat: A 100% cotton lab coat should be worn to protect against incidental contact.[3]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2][3]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.[2]

Respiratory Protection:

  • Fume Hood: All work with this compound, especially when handling the solid powder, must be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[8][9]

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA, ACGIH, or NIOSH, it is imperative to handle this compound with the assumption that it is hazardous upon inhalation and ingestion.[1][10][11] The primary hazards are acute oral toxicity and serious eye irritation.[1]

ParameterValueSource
GHS Hazard Class Acute Toxicity, Oral (Category 4), Serious Eye Irritation (Category 2)PubChem[1]
Signal Word WarningPubChem[1]
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.PubChem[1]

Experimental Protocols: Handling and Disposal

A detailed, step-by-step protocol for the safe handling and disposal of this compound is outlined below.

Handling Procedure for Solid this compound:
  • Preparation: Before handling, ensure that all required PPE is correctly donned. The work area within the chemical fume hood should be clean and uncluttered.[12]

  • Weighing and Transfer:

    • Perform all weighing and transferring of the solid chemical within the fume hood to contain any dust.[3]

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

    • Avoid creating dust. If the material is a fine powder, handle it with extra care.

  • Dissolving: When preparing solutions, always add the solid acid to the solvent slowly while stirring.[2] This helps to control the dissolution process and prevent splashing.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for corrosive materials.[13] It should be stored away from incompatible materials such as strong bases and oxidizing agents.[13]

Spill Cleanup Protocol:

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Immediately alert others in the laboratory of the spill.[14]

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact emergency personnel.[12]

  • Small Spills (Solid):

    • Wearing appropriate PPE, carefully sweep up the spilled solid using a brush and dustpan, minimizing dust generation.[12][15]

    • Place the collected solid into a clearly labeled, sealed container for hazardous waste disposal.[15]

    • Decontaminate the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.[15]

  • Small Spills (Liquid Solution):

    • Contain the spill using an appropriate absorbent material (e.g., spill pillows, vermiculite).[16]

    • Work from the outside of the spill inward to prevent spreading.[16]

    • Once the liquid is absorbed, scoop the material into a labeled, sealed container for hazardous waste disposal.[16]

    • Decontaminate the area with soap and water.[14]

Waste Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste containing this chemical in separate, compatible, and clearly labeled hazardous waste containers.[17][18]

    • Do not mix this waste with other incompatible waste streams.[17]

  • Container Management:

    • Keep waste containers securely closed except when adding waste.[18]

    • Store waste containers in a designated satellite accumulation area.

  • Disposal Request:

    • Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all labeling is accurate and complete.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response cluster_disposal Disposal a Don Personal Protective Equipment (PPE) b Prepare Clean Workspace in Fume Hood a->b c Weigh and Transfer Solid in Fume Hood b->c Proceed to Handling d Slowly Add to Solvent (if making solution) c->d j Collect Waste in Labeled, Compatible Container c->j Generate Waste e Store in Tightly Sealed, Labeled Container d->e After Use d->j Generate Waste f Store in Designated Corrosives Area e->f g Alert Personnel and Evacuate if Necessary h Contain and Clean Up Spill g->h i Package and Label Spill Debris as Hazardous Waste h->i l Request Hazardous Waste Pickup i->l Dispose of Spill Waste k Store Waste in Satellite Accumulation Area j->k k->l

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.